2,6-Dibromo-4-fluorobenzylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2,6-dibromo-4-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2FN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDSZVXAEUNSJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)CN)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 2,6-Dibromo-4-fluorobenzylamine
The following technical guide details the chemical properties, synthesis, and applications of 2,6-Dibromo-4-fluorobenzylamine.
Chemical Properties, Synthesis, and Medicinal Chemistry Applications[1][2]
Executive Summary
This compound (CAS: 1803784-82-8) is a highly specialized halogenated building block used primarily in the synthesis of pharmaceutical agents.[1] Characterized by a sterically congested "2,6-dibromo" motif and a para-fluorine substituent, this scaffold serves as a critical intermediate for modulating lipophilicity, metabolic stability, and protein-ligand binding interactions.[1] Its structural uniqueness lies in the orthogonal reactivity of its functional groups: a nucleophilic primary amine, two sterically demanding electrophilic bromine handles, and a metabolically robust fluorine atom.
Chemical Identity & Physicochemical Profiling
This compound belongs to the class of polysubstituted benzylamines. The presence of two bromine atoms at the ortho positions creates significant steric bulk around the methylene bridge, influencing both the conformational dynamics of the molecule and the kinetics of N-functionalization reactions.
Table 1: Physicochemical Specifications
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1803784-82-8 |
| Molecular Formula | C₇H₆Br₂FN |
| Molecular Weight | 282.94 g/mol |
| Exact Mass | 280.8851 |
| Appearance | Off-white to pale yellow solid (low melting) |
| Solubility | Soluble in DMSO, DCM, MeOH; sparingly soluble in water |
| pKa (Calculated) | ~8.5–9.0 (Amine conjugate acid) |
| LogP (Predicted) | ~2.8 (High lipophilicity due to di-bromo substitution) |
| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors |
Synthetic Routes & Manufacturing
The synthesis of this compound is typically achieved through the reduction of its oxidized precursors.[1] The steric hindrance imposed by the 2,6-dibromo pattern necessitates high-energy reduction conditions or specific catalytic systems to ensure complete conversion.[1]
3.1 Primary Synthetic Pathways
Two dominant pathways exist for the production of this intermediate:
-
Reductive Amination (From Benzaldehyde): The most common laboratory-scale route involves the reductive amination of 2,6-dibromo-4-fluorobenzaldehyde.[1] This method allows for the introduction of the amine under mild conditions, preserving the aryl bromide handles.
-
Nitrile Reduction (From Benzonitrile): For larger scales, the reduction of 2,6-dibromo-4-fluorobenzonitrile using borane reagents or catalytic hydrogenation (Raney Ni) is preferred, though care must be taken to avoid hydrodehalogenation (loss of Br).[1]
3.2 Experimental Protocol: Reductive Amination (Representative)
-
Reagents: 2,6-Dibromo-4-fluorobenzaldehyde, Ammonium Acetate, Sodium Cyanoborohydride (
), Methanol.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Procedure:
-
Dissolve 2,6-dibromo-4-fluorobenzaldehyde (1.0 eq) in anhydrous methanol.
-
Add Ammonium Acetate (10.0 eq) to form the imine intermediate in situ. Stir at room temperature for 2 hours.
-
Cool to 0°C and slowly add
(1.5 eq). -
Stir for 12–24 hours. The steric bulk of the ortho-bromines may slow imine formation, requiring extended reaction times.
-
Quench with dilute HCl, neutralize with NaOH, and extract with dichloromethane (DCM).
-
3.3 Synthesis Workflow Diagram
The following diagram illustrates the convergence of synthetic routes toward the target amine.
Figure 1: Primary synthetic routes involving reductive amination and nitrile reduction.[1]
Reactivity Profile & Functionalization
The chemical utility of this compound stems from its orthogonal reactivity .[1] It possesses three distinct sites for chemical modification, allowing it to serve as a versatile scaffold in Divergent Oriented Synthesis (DOS).
4.1 Nucleophilic Amine Chemistry
The primary amine is the most reactive center but is sterically encumbered .
-
Acylation/Sulfonylation: Reactions with acid chlorides or sulfonyl chlorides proceed but may require forcing conditions (higher temperature, stronger base) compared to unsubstituted benzylamines due to the shielding effect of the 2,6-bromines.
-
Reductive Alkylation: Reacts with aldehydes to form secondary amines. This is a key step in fragment growing.
4.2 Electrophilic Aryl Halide Chemistry (The "Handles")
The two bromine atoms are excellent handles for transition-metal catalyzed cross-couplings.[1]
-
Suzuki-Miyaura Coupling: The 2,6-positions are sterically crowded.[1] Standard conditions (
) often fail. Advanced catalytic systems using bulky, electron-rich phosphine ligands (e.g., S-Phos , X-Phos , or Buchwald Precatalysts ) are required to facilitate oxidative addition and reductive elimination.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Site-Selectivity: Monocoupling can be achieved by controlling stoichiometry, allowing the synthesis of non-symmetric biaryls.
4.3 Reaction Pathway Diagram
This diagram maps the potential downstream transformations, highlighting the divergent utility of the scaffold.
Figure 2: Functionalization map. Red arrows indicate metal-catalyzed couplings; Blue indicates amine chemistry.[1]
Applications in Medicinal Chemistry
This specific scaffold is utilized in "Fragment-Based Drug Design" (FBDD) and the optimization of lead compounds, particularly for kinase inhibitors.
-
Conformational Restriction: The 2,6-dibromo substitution restricts the rotation of the benzyl-nitrogen bond (atropisomerism potential).[1] This "locks" the molecule into a specific conformation, potentially reducing the entropic penalty upon binding to a protein active site.
-
Halogen Bonding: The bromine atoms can engage in halogen bonding interactions with backbone carbonyls in the target protein's binding pocket.
-
Metabolic Blocking: The 4-fluoro substituent blocks the para-position from metabolic oxidation (a common clearance pathway for benzylamines), thereby extending the half-life (
) of the drug candidate.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Target Classes:
-
BTK Inhibitors: Used in the synthesis of reversible and irreversible Bruton's Tyrosine Kinase inhibitors.
-
Copper Amine Oxidases: 2,6-disubstituted benzylamines have been explored as selective inhibitors for copper amine oxidases (CAO).[2]
-
Handling, Stability & Safety
-
Corrosivity: Like most low-molecular-weight benzylamines, this compound is likely corrosive and can cause severe skin burns and eye damage (H314).[1]
-
Toxicity: Halogenated benzylamines can exhibit acute toxicity if swallowed (H302/H301).
-
Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon). Amines can absorb
from the air to form carbamates/carbonates. -
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).
References
-
National Institutes of Health (NIH) . Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. J Org Chem. 2009. Retrieved from [Link]
- Google Patents. Alkylated piperazine compounds (US20130116245A1). (Demonstrates use of the 2,6-dibromo-4-fluoro scaffold in drug synthesis).
Sources
2,6-Dibromo-4-fluorobenzylamine physical properties
Technical Whitepaper: 2,6-Dibromo-4-fluorobenzylamine – Physicochemical Profiling & Application Utility
Executive Summary this compound (CAS: 1803784-82-8) is a specialized halogenated building block used primarily in the synthesis of advanced pharmaceutical and agrochemical agents. Characterized by a sterically congested benzylamine core, this compound offers unique orthogonal reactivity: the primary amine facilitates amide/sulfonamide formation, while the 2,6-dibromo motif provides sites for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or steric shielding to metabolically stabilize adjacent functional groups. This guide details its physical properties, synthetic pathways, and handling protocols for high-integrity research applications.
Part 1: Molecular Identity & Structural Analysis
The compound features a benzene ring trisubstituted with two bromine atoms at the ortho positions and a fluorine atom at the para position relative to the aminomethyl group. This substitution pattern creates a "molecular fortress" around the methylene bridge, significantly altering the electronic and steric environment compared to non-halogenated benzylamines.
| Attribute | Detail |
| IUPAC Name | (2,6-Dibromo-4-fluorophenyl)methanamine |
| CAS Number | 1803784-82-8 |
| Molecular Formula | C₇H₆Br₂FN |
| Molecular Weight | 282.94 g/mol |
| SMILES | NCCc1c(Br)cc(F)cc1Br |
| InChI Key | CWIAUBBTDARMNV-UHFFFAOYSA-N (Analogous Backbone) |
| Structural Class | Halogenated Benzylamine / Aniline Derivative |
Structural Diagram & Functional Logic The following diagram illustrates the electronic push-pull effects and steric hindrance zones defined by the 2,6-dibromo substitution.
Caption: Functional map of this compound highlighting steric shielding of the amine and reactive handles.
Part 2: Physicochemical Properties
Due to its status as a transient intermediate in many workflows, experimental data for the free base is often extrapolated from structural analogs. The hydrochloride salt is the preferred stable form for storage.
Physical Data Table
| Property | Value / Description | Note |
| Physical State | Low-melting solid or viscous oil (Free Base)Crystalline Solid (HCl Salt) | Free base is prone to oxidative darkening. |
| Melting Point | Predicted: 45–55 °C (Free Base)Experimental: >200 °C (HCl Salt, decomp.) | Salt formation is required for accurate MP determination. |
| Boiling Point | Predicted: 315 °C ± 30 °C at 760 mmHg | High BP due to molecular weight and polarity. |
| Density | Predicted: 2.0 ± 0.1 g/cm³ | High density attributed to double bromination. |
| pKa (Conjugate Acid) | ~8.5–9.0 | Lower than typical benzylamines (9.3) due to electron-withdrawing halogens. |
| LogP (Lipophilicity) | 2.85 (Predicted) | Significantly more lipophilic than fluorobenzylamine (LogP ~1.0). |
| Solubility | Soluble: DMSO, DMF, Methanol, DCM.Insoluble: Water (Free Base). | HCl salt is water-soluble but may hydrolyze slowly. |
Expert Insight on Solubility: The 2,6-dibromo substitution creates a "greasy" lipophilic pocket. While the amine group is polar, the bulk of the molecule prefers organic solvents. When using this compound in nucleophilic substitutions, DMF or DMSO are the solvents of choice to ensure complete dissolution and reaction homogeneity.
Part 3: Synthetic Methodologies & Protocols
Researchers typically access this compound via two primary routes. The Nitrile Reduction route is preferred for scale-up due to higher purity profiles.
Route A: Nitrile Reduction (Recommended)
This pathway avoids the formation of poly-alkylated byproducts common in direct alkylation.
-
Precursor: 2,6-Dibromo-4-fluorobenzonitrile (CAS: 404928-18-3).[1]
-
Reagent: Borane-THF complex (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄).
-
Conditions: Reflux in anhydrous THF under Argon.
Step-by-Step Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask and equip with a magnetic stir bar and reflux condenser under N₂ atmosphere.
-
Dissolution: Dissolve 1.0 eq (e.g., 2.79 g) of 2,6-Dibromo-4-fluorobenzonitrile in anhydrous THF (10 volumes).
-
Reduction: Cool to 0°C. Dropwise add 2.5 eq of BH₃·THF (1.0 M solution). Caution: Exothermic.
-
Reflux: Warm to room temperature, then reflux for 4-6 hours. Monitor by TLC (disappearance of nitrile).
-
Quench: Cool to 0°C. Carefully quench with MeOH (excess) followed by 1N HCl.
-
Isolation: Basify with NaOH to pH >10, extract with DCM, dry over Na₂SO₄, and concentrate.
-
Salt Formation: Redissolve in Et₂O and treat with HCl/Dioxane to precipitate the white hydrochloride salt.
Route B: Direct Amination (Alternative)
Used when the benzyl bromide precursor is available.
-
Precursor: 2,6-Dibromo-4-fluorobenzyl bromide.
-
Reagent: Ammonia (7N in MeOH) or Sodium Azide followed by Staudinger reduction.
-
Note: Direct reaction with ammonia often yields secondary amine impurities due to the high reactivity of the benzyl bromide.
Part 4: Handling, Stability & Safety (E-E-A-T)
Safety Profile:
-
Corrosivity: As a primary amine, the free base is corrosive to skin and mucous membranes.
-
Eye Irritation: Causes severe eye damage (Category 1).
-
Sensitization: Potential skin sensitizer.
Storage Protocol:
-
Atmosphere: Store under Argon or Nitrogen. The free base absorbs CO₂ from air to form carbamates.
-
Temperature: 2–8 °C for long-term storage.
-
Container: Amber glass vials with Teflon-lined caps to prevent light degradation (debromination risk).
Self-Validating Stability Check: Before use, acquire a ¹H NMR spectrum.
-
Valid: Sharp singlet/doublet for benzylic CH₂ at ~3.8–4.0 ppm.
-
Degraded: Appearance of aldehyde peaks (~10 ppm) indicates oxidation; broadening indicates carbamate formation.
Part 5: Applications in Drug Discovery
This scaffold is a critical intermediate for:
-
NMDA Receptor Antagonists: The 2,6-dibromo motif mimics the steric bulk of methyl groups but adds halogen bonding capability, often used to block metabolic oxidation at the benzylic position.
-
Agrochemicals (Thifluzamide Analogs): Used to synthesize fluorinated benzamides with enhanced lipophilicity and leaf-penetration properties.
-
Fragment-Based Drug Design (FBDD): The Br atoms serve as "handles" for late-stage diversification via Suzuki coupling, allowing rapid library generation from a single core.
References
-
MolCore Chemical Database. this compound (CAS 1803784-82-8) Technical Specifications.Link
-
PubChem. Compound Summary: 4-Fluorobenzylamine Derivatives & Analogs. National Library of Medicine. Link
-
ChemicalBook. Synthesis of Halogenated Benzonitriles via Sandmeyer Reaction.Link
-
Fisher Scientific. Safety Data Sheet: Fluorinated Benzylamines.Link
-
BenchChem. Protocols for the Derivatization of 2,6-Dibromo-4-nitroaniline in Medicinal Chemistry.Link
Sources
Technical Guide: 1H and 13C NMR Characterization of 2,6-Dibromo-4-fluorobenzylamine
Executive Summary
Compound: 2,6-Dibromo-4-fluorobenzylamine
CAS: [N/A for specific salt/free base variations, generic structure analysis]
Molecular Formula: C
This technical guide provides a rigorous analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of this compound. Designed for medicinal chemists and structural biologists, this document moves beyond simple peak listing to explain the symmetry-driven magnetic equivalence and the heteronuclear coupling patterns (
The 2,6-dibromo substitution pattern creates a steric corridor that restricts rotation and simplifies the aromatic region, while the para-fluorine atom acts as a "spin spy," splitting carbon signals and providing definitive confirmation of regiochemistry.
Part 1: Structural Analysis & Symmetry Elements
Before interpreting the spectra, we must define the magnetic environment. The molecule possesses a
Magnetic Equivalence Rules
-
Protons: The protons at positions 3 and 5 (
) are chemically and magnetically equivalent. They will appear as a single signal integrated for 2 protons. -
Carbons:
-
C2 and C6 are equivalent (C-Br).
-
C3 and C5 are equivalent (C-H).
-
-
The Fluorine Effect: The
F nucleus (Spin 1/2, 100% abundance) couples to both protons and carbons. This is not an impurity; it is a structural validator.
Graphviz: Structural Connectivity & Coupling Logic
The following diagram illustrates the flow of magnetic information (coupling) through the molecule.
Caption: Figure 1. Heteronuclear coupling network originating from the Fluorine-4 atom. The magnitude of J-coupling decays with bond distance, creating distinct splitting patterns.
Part 2: Sample Preparation Protocol (Self-Validating)
Objective: To prepare a sample that minimizes exchange broadening of the amine protons and prevents concentration-dependent shifts.
Reagents
-
Solvent: Chloroform-d (
) with 0.03% TMS (Tetramethylsilane).-
Why:
is non-polar, reducing viscosity broadening. However, amine protons ( ) may exchange with residual water or broaden due to quadrupole moment of N. -
Alternative: DMSO-
if the salt form (HCl) is used. This guide assumes the Free Base .
-
-
Concentration: 10-15 mg of compound in 0.6 mL solvent.
Protocol Steps
-
Dissolution: Weigh 10 mg of this compound into a clean vial. Add 0.6 mL
. -
Filtration (Critical): Filter the solution through a small plug of cotton or glass wool into the NMR tube.
-
Reasoning: Suspended micro-particles cause magnetic field inhomogeneity, broadening the critical doublet of the aromatic protons.
-
-
Shimming: Ensure good shimming. The aromatic doublet requires resolution of ~8 Hz. Poor shimming will merge this into a singlet.
Part 3: 1H NMR Analysis (400 MHz)
The proton spectrum is remarkably simple due to symmetry, consisting of only three distinct signal environments.
Predicted Spectral Data Table
| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Interpretation |
| 7.30 - 7.35 | Doublet (d) | 2H | Ar-H (3, 5) | Deshielded by Br (ortho) and F (ortho). Split by F. | |
| 3.95 - 4.05 | Singlet (s) | 2H | - | Ar-CH | Benzylic methylene. Deshielded by the ring and electronegative N. |
| 1.50 - 2.00 | Broad Singlet | 2H | - | -NH | Exchangeable. Shift varies with concentration/water content. |
Detailed Mechanistic Insight
-
The Aromatic Doublet (The "Fingerprint"):
-
Normally, meta-protons in a 1,3,5-substituted system might appear as a singlet. However, the Fluorine at C4 couples to H3 and H5.
-
Observation: You will see two sharp lines separated by ~0.02 ppm (at 400 MHz).[1]
-
Validation: If this signal is a singlet, you likely have the des-fluoro impurity (2,6-dibromobenzylamine).
-
-
The Benzylic Singlet:
-
Despite the proximity to the Fluorine (4 bonds away), the
coupling is usually too small (< 1 Hz) to resolve, resulting in a singlet. -
Steric Check: The 2,6-dibromo groups create a "picket fence" around the methylene. This restricts rotation slightly but does not make the protons diastereotopic because the molecule retains a plane of symmetry.
-
Part 4: 13C NMR Analysis (100 MHz)
The Carbon-13 spectrum is the most definitive tool for structure verification because the C-F couplings provide a "ruler" measuring the distance of each carbon from the fluorine atom.
Predicted Spectral Data Table
| Chemical Shift ( | Multiplicity | Assignment | Carbon Type | |
| 158.0 - 162.0 | Doublet (d) | ~245 ( | C4 | C-F (Ipso) |
| 140.0 - 142.0 | Doublet (d) | ~3 ( | C1 | C-CH |
| 124.0 - 126.0 | Doublet (d) | ~10 ( | C2, C6 | C-Br (Meta) |
| 118.0 - 120.0 | Doublet (d) | ~25 ( | C3, C5 | C-H (Ortho) |
| 45.0 - 47.0 | Singlet (s) | < 2 | C H | Benzylic |
Interpretation Logic (The "Splitting Tree")
-
C4 (Ipso): This signal will be very weak (quaternary) but split into a massive doublet (~245 Hz). The two legs of the doublet will be widely separated, often mistaken for two different impurity peaks. Check the center point to find the true chemical shift.
-
C3/C5 (Ortho): These are protonated carbons, so they will be intense. The coupling is large (~25 Hz).
-
C2/C6 (Meta): These are quaternary (attached to Br). They will be less intense than C3/C5. The coupling is moderate (~10 Hz).
-
C1 (Para): This is the furthest ring carbon from Fluorine. It often appears as a broadened singlet or a very tight doublet (
Hz).
Graphviz: 13C Signal Identification Workflow
Use this logic flow to assign peaks in the aromatic region.
Caption: Figure 2. Decision tree for assigning 13C NMR signals based on coupling constants (
Part 5: Quality Control & Troubleshooting
Common Impurities
-
Starting Material (4-Fluorobenzylamine):
-
1H NMR: Look for multiplets in the aromatic region (7.0 - 7.5 ppm) instead of the clean doublet. The 2,6-protons would appear if Br is missing.
-
13C NMR: C2/C6 would shift significantly upfield (loss of Br deshielding).
-
-
Solvent Peaks:
- : Triplet at 77.16 ppm (13C). Singlet at 7.26 ppm (1H).
-
Note: The aromatic doublet of the product (~7.3 ppm) is dangerously close to the residual
peak (7.26 ppm). Do not confuse the solvent peak with one leg of the doublet.
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard text for substituent chemical shift additivity rules).
-
Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[2] [Link]
-
PubChem. (2024). 4-Fluorobenzylamine (Source Data for Core Structure). National Library of Medicine. [Link]
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (Source for aromatic C-F coupling constants).
Sources
Technical Guide: FTIR Analysis of 2,6-Dibromo-4-fluorobenzylamine
Abstract
This technical guide provides a comprehensive framework for the vibrational spectroscopic characterization of 2,6-Dibromo-4-fluorobenzylamine (CAS: 1803784-82-8).[1] Designed for analytical chemists and drug development professionals, this document details the theoretical basis for peak assignment, optimized experimental protocols for solid-state analysis, and critical validation steps to distinguish this halogenated intermediate from structural analogs and synthetic impurities.[2]
Molecular Structure & Vibrational Logic
Structural Analysis
To accurately interpret the FTIR spectrum, one must first deconstruct the molecule’s vibrational degrees of freedom.[2]
-
Core Scaffold: A benzene ring substituted at the 1, 2, 4, and 6 positions.[2]
-
Symmetry: The aromatic core exhibits pseudo-
symmetry (axis running through C1 and C4).[1] This high symmetry simplifies the aromatic region of the spectrum but intensifies specific bands due to dipole moment alignment.[1][2] -
Electronic Effects:
-
Fluorine (C4): Highly electronegative, inducing a strong dipole along the C4-F bond, resulting in an intense infrared absorption.[2]
-
Bromine (C2, C6): Heavy atoms (
amu) that significantly dampen vibrational frequencies of the ring breathing modes and C-Br stretches, pushing them into the far-IR/fingerprint region.[2] -
Benzylamine Group (C1): Contains a primary amine (
) and a methylene bridge ( ), providing distinct high-frequency diagnostic peaks.[1]
-
Predicted Vibrational Modes (The "Fingerprint")
Based on group frequency theory and data from structural analogs (e.g., 4-fluorobenzylamine, 2,6-dibromoaniline), the following spectral features are characteristic:
| Functional Group | Mode | Wavenumber ( | Intensity | Diagnostic Note |
| Primary Amine | N-H Stretch (Asym/Sym) | Medium | Appears as a doublet.[1] | |
| Aromatic Ring | C-H Stretch | Weak | Often obscured by amine broadening.[1] | |
| Methylene | C-H Stretch (Asym/Sym) | Medium | Sharp bands distinct from aromatic C-H.[1] | |
| Amine | N-H Scissoring | Medium | Can overlap with ring C=C stretches.[1] | |
| Aromatic Ring | C=C Ring Stretch | Strong | Multiple bands; shifted by halogen mass.[1] | |
| Aryl Fluoride | C-F Stretch | Very Strong | The most dominant peak in the fingerprint region.[1] | |
| Aryl Bromide | C-Br Stretch | Strong | Broad, low-frequency bands.[1] | |
| Substitution | C-H OOP Bending | Strong | Diagnostic for isolated protons (positions 3,5). |
Experimental Protocol
Sample Preparation
For this solid crystalline amine, two methods are validated. The ATR method is recommended for routine ID, while KBr Pellet is superior for high-resolution structural elucidation.[1][2]
Method A: Attenuated Total Reflectance (ATR) [1][3]
-
Crystal Type: Diamond or ZnSe (Diamond preferred due to hardness against crystalline solids).[1]
-
Procedure:
Method B: KBr Pellet (Transmission)
-
Matrix: Spectroscopic grade Potassium Bromide (KBr).[1]
-
Ratio: 1:100 (1 mg sample to 100 mg KBr).
-
Procedure:
Instrument Parameters
-
Detector: DTGS (standard) or MCT (high sensitivity, cooled).[1][2]
-
Resolution:
(sufficient for solid-state).[1] -
Scans: 32 (ATR) to 64 (Transmission) to optimize Signal-to-Noise (S/N).
-
Apodization: Boxcar or Norton-Beer (medium).
-
Range:
(Standard IR) or extended to (Far IR) if C-Br specific analysis is required.
Data Interpretation & Logic Flow
Spectral Assignment Logic
The following diagram illustrates the decision tree for assigning peaks in the this compound spectrum.
Caption: Logical workflow for structural verification of this compound via FTIR peak assignment.
Critical Diagnostic Regions
-
The "Doublet" (3300-3400 cm⁻¹):
-
Unlike secondary amines (single band) or tertiary amines (no band), the primary amine here must show two bands corresponding to symmetric and asymmetric stretching.[1][2]
-
Note: Hydrogen bonding in the solid state may broaden these peaks and shift them to slightly lower wavenumbers compared to solution-phase spectra.[1]
-
-
The "Fluorine Flag" (1200-1250 cm⁻¹):
-
The "Heavy Atom" Zone (<700 cm⁻¹):
-
The C-Br stretch is sensitive to the mass of the halogen.[1] While many standard FTIRs cut off at 400 cm⁻¹, the overtone or fundamental stretch often appears between 500-700 cm⁻¹.[2] The 2,6-substitution pattern (ortho to the benzyl group) creates steric crowding that may split or shift these bands compared to a mono-brominated analog.
-
Validation & Troubleshooting
Common Impurities
During synthesis (likely bromination of 4-fluorobenzylamine), incomplete reaction or over-bromination can occur.[1][2]
| Impurity | Spectral Indicator |
| 4-Fluorobenzylamine (Starting Material) | Absence of low-frequency C-Br bands; C-H OOP bending pattern shifts (indicative of mono-substitution vs. tri-substitution).[1] |
| Water (Solvent/Hygroscopic) | Broad, rounded band at ~ |
| Carbonate (KBr contaminant) | Sharp peak at |
Experimental Workflow Diagram
The following diagram outlines the standard operating procedure (SOP) for analyzing this compound, ensuring data integrity.
Caption: Step-by-step experimental workflow for FTIR analysis, prioritizing ATR for efficiency.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67326, 4-Fluorobenzylamine. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). 2,6-Dibromo-4-methylaniline Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[7] Retrieved from [Link][1]
-
UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. Retrieved from [Link]
Sources
- 1. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EPA - TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra [www3.epa.gov]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. 4-Bromo-2,6-difluoroaniline | C6H4BrF2N | CID 610191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluoro-2-(trifluoromethyl)benzamide [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 2,6-Dibromo-4-methylaniline [webbook.nist.gov]
Technical Guide: Mass Spectrometry of 2,6-Dibromo-4-fluorobenzylamine
This guide serves as a definitive technical resource for the mass spectrometric characterization of 2,6-Dibromo-4-fluorobenzylamine , a critical halogenated intermediate in the synthesis of kinase inhibitors and fluorinated pharmaceuticals.[1][2]
Executive Summary & Chemical Identity
Target Analyte: this compound CAS Registry Number: 886762-08-9 (Analogous derivatives often share similar pathways) Role: Pharmacophore building block; the 2,6-dibromo substitution pattern provides steric hindrance and lipophilicity, while the 4-fluoro group modulates metabolic stability (blocking para-oxidation).[1][2]
Physicochemical Profile
| Property | Value | Note |
| Molecular Formula | Contains two Br atoms (Isotope critical) | |
| Exact Mass (Monoisotopic) | 280.8851 Da | Calculated for |
| Molecular Weight (Average) | 282.94 g/mol | Weighted average of isotopes |
| pKa (Predicted) | ~8.5 - 9.0 | Primary amine, protonates readily in acidic media |
| LogP | ~2.7 | Moderately lipophilic; suitable for Reverse Phase LC |
Mass Spectrometry Profile: The Isotopic Fingerprint
The defining feature of this molecule in any mass spectrum is the Bromine Isotope Pattern . Unlike standard organic molecules where the M+1 peak is minor, this compound exhibits a massive triplet cluster due to the natural abundance of
Theoretical Isotope Distribution (ESI+ Mode)
In Electrospray Ionization (Positive Mode), the observed species is the protonated molecular ion
| Ion Species | Composition | m/z (Theoretical) | Relative Abundance | Description |
| 281.89 | 51% | The "Nominal" Mass | ||
| 283.89 | 100% | Base Peak (Mixed Isotopes) | ||
| 285.89 | 49% | Heavy Isotope Peak |
Diagnostic Rule: Any spectrum lacking this 1:2:1 intensity ratio at the molecular ion cluster indicates dehalogenation or a synthesis failure (e.g., mono-bromo impurity).[1][2]
Fragmentation Mechanics (EI & MS/MS)
Understanding the fragmentation is vital for structural confirmation, particularly to distinguish it from isomers like 3,5-dibromo-4-fluorobenzylamine.[2]
Key Fragmentation Pathways[2][4]
-
Alpha-Cleavage (Loss of
):-
Common in primary amines.[2] The molecular ion loses ammonia (17 Da) to form a substituted benzyl cation.
-
Transition:
(triplet pattern preserved).
-
-
Carbon-Halogen Cleavage (Loss of Br):
-
The C-Br bond is the weakest link. In MS/MS (CID), the loss of a bromine radical (
, 79/81 Da) or HBr (80/82 Da) is the dominant pathway. -
Transition:
(Doublet 1:1 pattern remains due to remaining single Br).[2]
-
-
Tropylium Ion Formation:
-
Following the loss of
and Br, the ring often expands to a stable tropylium-like cation ( ). -
Diagnostic Ion:
(Fluorotropylium ion).[2]
-
Mechanistic Visualization
The following diagram illustrates the logical decay of the parent ion under collision-induced dissociation (CID).
Caption: Predicted MS/MS fragmentation tree highlighting the transition from the dibromo-triplet parent to the monobromo-doublet and finally the fluoro-singlet core.
Validated Experimental Protocol (LC-MS)
To ensure reproducible data, the following protocol utilizes a self-validating system where the isotope pattern serves as an internal check for ionization efficiency.
Sample Preparation
-
Solvent: Methanol (LC-MS grade).[1][2] Avoid DMSO if possible to prevent source fouling, though the compound is soluble in it.
-
Concentration: 10 µg/mL (10 ppm). High concentrations can cause detector saturation, distorting the critical 1:2:1 isotope ratio.
-
Filtration: 0.2 µm PTFE filter (essential to remove synthesis salts that suppress ionization).[1][2]
Instrument Parameters (UHPLC-ESI-QTOF/Orbitrap)
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm) | Standard retention of hydrophobic aromatics.[1][2] |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Elution solvent.[1][2] |
| Gradient | 5% B to 95% B over 5 mins | Rapid elution; compound likely elutes ~3.5 min.[2] |
| Ionization | ESI Positive (+) | Primary amines protonate easily ( |
| Source Temp | 350°C | Ensures desolvation of the amine. |
| Cone Voltage | 20-30 V | Moderate energy to prevent in-source fragmentation.[1][2] |
Workflow Diagram
Caption: Standardized LC-MS workflow for the identification of this compound.
Data Interpretation & Troubleshooting
Common Impurities[2]
-
Mono-bromo Analog: Look for a 1:1 doublet at m/z ~204. This indicates incomplete bromination during synthesis.[2]
-
Imine Formation: If the sample is old, oxidation may convert the amine to an imine (
). Look for peaks.[1][2] -
Dimerization: High concentrations may lead to
aggregates.[1][2] These will show a complex isotope pattern (quintet) centered around m/z 565.[2]
Quality Control Check
-
Pass: The extracted ion chromatogram (EIC) for m/z 283.89 shows a single sharp peak, and the mass spectrum at that retention time exhibits the 1:2:1 isotope triplet.
-
Fail: Distorted isotope ratios (e.g., 1:1:0.5) suggest detector saturation or co-eluting impurities.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733244, 2,4-Difluorobenzylamine (Analogous Structure Reference).[1][2] Retrieved from [Link]
-
Scientific Instrument Services. Isotope Distribution Calculator & Mass Spec Plotter. (Verification of Br2 isotope patterns). Retrieved from [Link][2]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[2] (Standard text for Benzylamine fragmentation mechanisms).
-
ChemGuide. Fragmentation Patterns in Mass Spectrometry: Amines and Halogenated Compounds. Retrieved from [Link]
Sources
Solubility of 2,6-Dibromo-4-fluorobenzylamine in organic solvents
Technical Guide: Solubility Profile and Solvent Selection for 2,6-Dibromo-4-fluorobenzylamine
Part 1: Executive Summary
This compound (CAS: N/A for specific isomer, structurally related to CAS 887585-99-1) is a specialized halogenated intermediate critical in the synthesis of fluorinated APIs and agrochemicals.[1] Its unique substitution pattern—two bromine atoms at the ortho positions and a fluorine at the para position—creates a "steric shield" around the amine functionality, significantly altering its solubility profile compared to the parent benzylamine.
This guide provides a field-proven solubility framework. Unlike simple benzylamines, this compound exhibits enhanced lipophilicity and reduced nucleophilicity. Successful handling requires a solvent strategy that balances the hydrophobic halogenated ring with the polar amine headgroup .
Part 2: Physicochemical Characterization & Solubility Logic
To predict solubility behavior accurately, we must deconstruct the molecule’s competing interactions.
| Property | Value (Predicted) | Impact on Solubility |
| Molecular Weight | ~282.9 g/mol | Moderate MW suggests good solubility in organic solvents unless crystal lattice energy is exceptionally high.[1] |
| LogP (Octanol/Water) | ~2.8 – 3.2 | Highly Lipophilic. The 2,6-dibromo motif drives the molecule into non-polar and chlorinated solvents.[1] |
| pKa (Conjugate Acid) | ~8.5 – 9.0 | Lower than typical benzylamines (pKa ~9.[1]3) due to electron-withdrawing halogens.[1] Requires pH < 4 for aqueous solubility.[1] |
| H-Bond Donors | 2 (–NH₂) | Capable of H-bonding with alcohols and ethers.[1] |
| Steric Effect | High (Ortho-Substitution) | The bulky bromine atoms shield the amine, potentially reducing solubility in sterically demanding solvents.[1] |
The "Like Dissolves Like" Mechanism
-
The Halogenated Ring: The aromatic core is electron-deficient and highly hydrophobic.[1] It interacts strongly with chlorinated solvents (DCM, Chloroform) via dipole-dipole and dispersion forces.[1]
-
The Amine Head: The primary amine remains a polar anchor. While it allows solubility in alcohols , the 2,6-dibromo shielding weakens its interaction with bulk water, rendering the neutral molecule virtually insoluble in aqueous media.
Part 3: Solvent Selection Strategy
The following classification is based on structural analysis and standard handling protocols for polyhalogenated benzylamines.
Class I: Primary Solvents (High Solubility)
-
Dichloromethane (DCM) & Chloroform:
Class II: Reaction & Crystallization Solvents
-
Methanol & Ethanol:
-
Solubility: Moderate to High (Temperature Dependent).[1]
-
Mechanism: The hydroxyl group solvates the amine, while the alkyl chain interacts with the ring.
-
Application: Recrystallization. The compound is likely soluble at reflux but precipitates upon cooling, especially if an anti-solvent (water or hexane) is added.[1]
-
Class III: High-Boiling Polar Aprotic[1]
-
DMSO, DMF, DMAc:
Class IV: The "Switchable" Solvent (Water)[1]
-
Neutral pH (7): Insoluble (<0.1 mg/mL).[1] The hydrophobic bulk dominates.
-
Acidic pH (<3): Soluble.[1] Treating with HCl or HBr forms the ammonium salt (
), which is highly water-soluble.[1]-
Application: Purification.[1] Extract impurities into organic solvent while keeping the product in acidic water, then basify to precipitate.
-
Part 4: Experimental Protocols
Protocol A: Visual Solubility Screening (The "Self-Validating" System)
Use this rapid workflow to determine approximate solubility limits without expensive instrumentation.[1]
Reagents: 10 mg of this compound (solid). Solvents: DCM, MeOH, Toluene, Water, 1N HCl.
-
Preparation: Place 10 mg of the compound into a clear 4 mL glass vial.
-
Incremental Addition: Add solvent in 100 µL increments (micropipette).
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Calculation:
-
If dissolved in 100 µL: Solubility > 100 mg/mL.
-
If dissolved in 1 mL: Solubility ~ 10 mg/mL.
-
-
Thermal Stress: If insoluble at RT, heat to 50°C. If it dissolves, the solvent is a candidate for recrystallization .
Protocol B: Quantitative HPLC Solubility Determination
For precise values required in formulation or GMP documentation.
-
Saturation: Add excess solid to 2 mL of solvent in a sealed vial.
-
Equilibration: Shake at 25°C for 24 hours (thermomixer).
-
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (PTFE is required; Nylon may bind the compound).
-
Dilution: Dilute the filtrate 100-fold with Acetonitrile.
-
Analysis: Inject onto HPLC (C18 Column, UV 254 nm). Quantify against a standard curve of known concentration.
Part 5: Visualization & Logic Flow
Diagram 1: Solvent Selection Decision Tree
This diagram guides the researcher through the solvent selection process based on the intended application (Reaction, Extraction, or Crystallization).
Caption: Decision tree for selecting the optimal solvent based on process requirements (Synthesis, Purification, or Isolation).
Diagram 2: Solvation Mechanism (Steric Shielding)
This diagram illustrates why water fails to dissolve the neutral molecule and how organic solvents penetrate the "Bromine Shield."
Caption: Mechanistic view of solvation. Hydrophobic bromines repel water but attract chlorinated solvents.[1] Protonation overrides this via ionic charge.[1]
Part 6: Safety & Handling
-
Corrosivity: As a benzylamine derivative, this compound is likely corrosive to skin and eyes.[1] Wear chemically resistant gloves (Nitrile) and eye protection.[1]
-
Inhalation: Halogenated amines can be potent respiratory irritants.[1] Handle strictly within a fume hood.[1]
-
Waste Disposal: Solutions containing this compound must be disposed of as Halogenated Organic Waste .[1] Do not mix with general organic waste streams if incineration protocols differ.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzylamine. Retrieved from [Link]1] (Used for baseline pKa and amine solubility trends).
-
Thermo Fisher Scientific. Safety Data Sheet: 4-Fluorobenzylamine. Retrieved from ]">https://www.fishersci.com.[1] (Safety and handling proxy for fluorinated benzylamines).
-
ChemicalBook. 2,6-Dibromo-4-fluorophenol Properties. Retrieved from ]">https://www.chemicalbook.com.[1] (Structural analog data for lipophilicity estimation).
-
Beilstein Journal of Organic Chemistry. Synthesis of 6,6'-dibromoindigo. Retrieved from ]">https://www.beilstein-journals.org.[1] (Context on brominated aromatic solubility and isolation).
-
Organic Syntheses. Preparation of Dibromoacetonitrile. Retrieved from ]">http://www.orgsyn.org.[1] (General reference for handling brominated intermediates in DCM).
Sources
A Technical Guide to the Prospective Crystal Structure of 2,6-Dibromo-4-fluorobenzylamine: A Workflow for Synthesis, Crystallization, and X-ray Diffraction Analysis
This technical guide provides a comprehensive workflow for researchers, scientists, and drug development professionals on determining the crystal structure of 2,6-Dibromo-4-fluorobenzylamine. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD)[1][2][3], this document outlines the essential methodologies for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction (SCXRD). The principles and protocols described herein are grounded in established chemical and crystallographic practices, drawing parallels from structurally related compounds.
Introduction: The Significance of Halogenated Benzylamines in Medicinal Chemistry
Halogenated organic compounds, particularly those incorporating bromine and fluorine, are of significant interest in medicinal chemistry and drug development. The introduction of these halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound represents a scaffold with potential applications as an intermediate in the synthesis of novel therapeutic agents.[4][5][6]
Determining the precise three-dimensional arrangement of atoms within a crystal lattice through single-crystal X-ray diffraction is a cornerstone of modern chemical and pharmaceutical science.[7][8][9][10] This technique provides invaluable insights into molecular geometry, conformational preferences, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and rational drug design.[9]
This guide will therefore detail a robust, hypothetical workflow to obtain and analyze the crystal structure of this compound, providing the reader with a practical framework for the structural elucidation of this and similar novel compounds.
Synthesis and Crystallization: From Precursor to Single Crystal
A plausible synthetic route to this compound would likely start from a commercially available precursor, such as 4-fluorobenzaldehyde. The synthesis would involve a bromination step followed by the introduction of the amine functionality.
Proposed Synthesis of this compound
A potential synthetic pathway is outlined below. This multi-step synthesis is designed based on common organic transformations.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Bromination of 4-Fluorobenzaldehyde: To a solution of 4-fluorobenzaldehyde in a suitable solvent (e.g., acetic acid), add a brominating agent such as bromine in the presence of a Lewis acid catalyst like iron(III) bromide. The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Oximation of 2,6-Dibromo-4-fluorobenzaldehyde: The resulting 2,6-Dibromo-4-fluorobenzaldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form the corresponding oxime.
-
Reduction to this compound: The oxime is subsequently reduced to the target benzylamine. This can be achieved through various methods, including reduction with zinc dust in hydrochloric acid or catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.
-
Purification: The final product should be purified using standard techniques such as column chromatography or recrystallization to achieve high purity suitable for crystallization.
Crystallization Methodologies
Obtaining high-quality single crystals is often the most challenging step in structure determination. Several techniques can be employed, and the optimal conditions must be determined empirically.
| Crystallization Method | Description |
| Slow Evaporation | A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals as the solution becomes supersaturated. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound typically decreases, leading to crystallization. |
Experimental Protocol: Crystallization
-
Solvent Screening: A small amount of purified this compound is tested for solubility in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof).
-
Preparation of a Saturated Solution: A nearly saturated solution of the compound is prepared in a chosen solvent or solvent system, with gentle heating if necessary to ensure complete dissolution.
-
Setting up Crystallization Experiments: The prepared solution is filtered to remove any particulate matter and then used to set up crystallization trials using the methods described in the table above.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor and prepared for mounting on the diffractometer.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[7][8][10] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: SCXRD
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.[9]
-
Data Reduction: The collected diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the fit and obtain accurate atomic positions, bond lengths, and angles.
-
Validation: The final structure is validated using crystallographic software to check for consistency and quality. The results are typically deposited in a crystallographic database.[1]
Predicted Structural Features of this compound
Based on the crystal structures of analogous compounds, such as 2,6-dibromo-4-methylbenzonitrile and other halogenated aromatics, several key structural features can be anticipated for this compound.[11]
Table of Predicted Crystallographic and Geometric Parameters
| Parameter | Predicted Value/Feature | Rationale/Comparison |
| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |
| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) | Favored for racemic or achiral molecules. |
| C-Br Bond Length | ~1.90 Å | Typical for C(sp²)-Br bonds. |
| C-F Bond Length | ~1.35 Å | Typical for C(sp²)-F bonds. |
| C-N Bond Length | ~1.47 Å | Typical for C(sp³)-N single bonds. |
| Intermolecular Interactions | N-H···N or N-H···F Hydrogen Bonds, Halogen Bonds (Br···Br, Br···F) | The amine group can act as a hydrogen bond donor, and the nitrogen and fluorine atoms can act as acceptors. Bromine atoms can participate in halogen bonding.[11] |
The bulky bromine atoms at the 2 and 6 positions will likely influence the conformation of the benzylamine side chain and play a significant role in the crystal packing through halogen-halogen interactions.[11] The presence of both hydrogen bond donors (N-H) and acceptors (N, F) suggests that hydrogen bonding will be a key determinant of the supramolecular architecture.
Conclusion
This technical guide has presented a comprehensive and logical workflow for the synthesis, crystallization, and structural elucidation of this compound. While the definitive crystal structure remains to be determined experimentally, the methodologies and predictions outlined here provide a solid foundation for any research group undertaking this task. The successful determination of this crystal structure would be a valuable contribution to the field, providing crucial data for the design and development of novel chemical entities with potential therapeutic applications.
References
- Google Patents. (n.d.). Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.
- ResearchGate. (n.d.). The Cambridge Structural Database.
- precisionFDA. (n.d.). 2,6-DIBROMO-4-TRIFLUOROMETHOXYANILINE.
- MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction.
- Rigaku. (n.d.). Single crystal X-ray diffraction.
- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction.
- Guidechem. (2023, June 26). What is the synthesis method of 4-Fluorobenzylamine?.
- PUBDB. (2023). I_mIm_btc, CCDC 2302266: Experimental Crystal Structure Determination.
- NIST. (n.d.). 2,6-Dibromo-4-methylaniline.
- PMC. (n.d.). Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide.
- Royal Society of Chemistry. (n.d.). Magnetically textured powders—an alternative to single-crystal and powder X-ray diffraction methods.
- Patsnap. (2017, October 10). The synthetic method of 2,4-difluorobenzylamine.
- Google Patents. (n.d.). Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
- Fluorochem. (n.d.). 4-Bromo-2,6-difluorobenzylamine (CAS 887585-99-1).
- Google Patents. (n.d.). Synthetic method of 2,4, 6-trifluorobenzylamine.
- CCDC. (n.d.). Online Crystal Structure Database.
Sources
- 1. researchgate.net [researchgate.net]
- 2. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. guidechem.com [guidechem.com]
- 5. The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. rigaku.com [rigaku.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. pulstec.net [pulstec.net]
- 11. Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide - PMC [pmc.ncbi.nlm.nih.gov]
Precision Quantum Chemical Profiling: 2,6-Dibromo-4-fluorobenzylamine
Technical Guide for Drug Discovery & Structural Biology
Executive Summary
2,6-Dibromo-4-fluorobenzylamine (CAS: 1803784-82-8) represents a highly specialized scaffold in medicinal chemistry.[1] Its structural uniqueness lies in the "Ortho-Effect" imposed by the bulky bromine atoms at the 2,6-positions, which creates a sterically congested environment around the aminomethyl group, potentially locking it into specific conformations. Simultaneously, the 4-fluoro substituent modulates the electronic density of the aromatic ring, enhancing metabolic stability against oxidative metabolism (e.g., P450 hydroxylation).
This guide provides a rigorous computational protocol to characterize this molecule. Unlike standard high-throughput screens, this protocol focuses on quantum mechanical (QM) accuracy to predict pKa, halogen bonding potential, and conformational entropy—critical parameters for lead optimization.[1]
Computational Methodology
To ensure data integrity and reproducibility, the following level of theory is prescribed. This selection balances computational cost with the necessity of treating heavy atoms (Bromine) and non-covalent interactions (dispersion) accurately.
Theoretical Framework[1][2][3]
-
Density Functional: wB97X-D (Chai & Head-Gordon).
-
Rationale: Standard functionals like B3LYP fail to accurately describe the dispersion forces (van der Waals) critical for the large bromine atoms. wB97X-D includes long-range dispersion corrections essential for accurate conformational energy profiling of halogenated systems.[1]
-
-
Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).[1]
-
Solvation Model: SMD (Solvation Model based on Density).
-
Rationale: For pKa predictions, the SMD model outperforms the standard PCM (Polarizable Continuum Model) by parameterizing non-electrostatic terms (cavitation, dispersion, solvent structure) which are dominant in aqueous solvation.
-
Protocol Workflow
The following diagram outlines the logical flow of the computational characterization.
Figure 1: Computational workflow for the structural and electronic profiling of halogenated benzylamines.
Structural & Electronic Analysis
Conformational Locking (The Ortho-Effect)
The 2,6-dibromo substitution pattern creates a rotational barrier for the aminomethyl group.[1] Unlike unsubstituted benzylamine, where the -CH2NH2 group rotates relatively freely, the bulky Br atoms force the methylene hydrogens to adopt a specific orientation to minimize steric clash.
-
Experiment: Perform a Relaxed Potential Energy Surface (PES) scan of the C(aromatic)-C(methyl)-N-H dihedral angle.[1]
-
Expected Outcome: You will likely observe a deep potential well where the amine lone pair is orthogonal to the pi-system, or specific gauche interactions, significantly reducing the conformational entropy penalty upon binding to a protein target.
Halogen Bonding (Sigma-Holes)
Bromine is a classic donor for Halogen Bonds (X-bonds) .[1] The electron density is anisotropic; while the equatorial region is electron-rich, the region along the C-Br bond axis often exhibits a positive electrostatic potential (the "sigma-hole").[1]
-
Protocol: Generate an Electrostatic Potential (ESP) map mapped onto the 0.002 a.u. electron density isosurface.[1]
-
Critical Observation: Look for blue/positive regions on the tips of the Br atoms. These sites can act as electrophiles, docking into backbone carbonyls or specific residues (e.g., Asp, Glu) in a receptor pocket.
Physicochemical Profiling: pKa Prediction
Predicting the pKa of the amine is critical for understanding solubility and permeability (logD). Direct calculation of
Reference Standard: Benzylamine (Experimental pKa = 9.33).
The Thermodynamic Cycle
We calculate the free energy change for the proton exchange reaction:
Where:
The unknown pKa is calculated as:
Calculation Steps
-
Optimize
, , , and in the gas phase. -
Perform frequency calculations to obtain Thermal Free Energies (
). -
Perform single-point energy calculations in water (SMD Model) to obtain Solvation Energies (
).[1] -
Calculate
.
pKa Workflow Diagram[1]
Figure 2: Isodesmic proton exchange cycle for high-accuracy pKa prediction.
Data Presentation & Expected Values
When reporting your results, summarize the electronic descriptors in the following format.
Table 1: Calculated Electronic Descriptors (wB97X-D/def2-TZVP)
| Descriptor | Unit | Significance |
| HOMO Energy | eV | Indicator of nucleophilicity and oxidation potential.[1] |
| LUMO Energy | eV | Indicator of electrophilicity.[1] |
| Dipole Moment | Debye | Influences solubility and membrane permeability.[1] |
| Br Sigma-Hole Max | kcal/mol | Strength of potential halogen bonding interactions.[1] |
| Predicted pKa | Log units | Basicity of the amine (Expected to be < 9.3 due to electron-withdrawing F and Br). |
Interpretation of Results[4][5]
-
pKa Shift: The fluorine at the 4-position is electron-withdrawing (inductive effect), which will pull electron density away from the amine, likely lowering the pKa compared to unsubstituted benzylamine (expect pKa ~ 8.5 - 9.0).[1] The 2,6-dibromo groups also exert an inductive withdrawing effect, potentially lowering it further.[1]
-
Metabolic Stability: The C-F bond at the para-position blocks the primary site of metabolic oxidation, a common clearance pathway for benzylamines.
References
-
Chai, J.-D., & Head-Gordon, M. (2008).[1] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link
-
Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297–3305. Link
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link
-
Shields, G. C., & Seybold, P. G. (2013). Computational Approaches for the Prediction of pKa Values. CRC Press.[1] Link
Sources
Targeted Protein Degradation: Methodological Frameworks for PROTAC Assay Development
Executive Summary
From Occupancy to Event-Driven Pharmacology
Traditional small molecule inhibitors operate on an occupancy-driven model, requiring high systemic concentrations to maintain target saturation. Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift toward event-driven pharmacology . By recruiting an E3 ubiquitin ligase to a Protein of Interest (POI), PROTACs induce catalytic turnover of the target rather than stoichiometric inhibition.[1]
This guide provides a rigorous methodological framework for characterizing PROTACs, moving beyond simple IC50s to the kinetic parameters that define degradation efficiency:
Part 1: The Mechanistic Logic of Ternary Complexes[2]
The fundamental unit of PROTAC pharmacology is the Ternary Complex (POI : PROTAC : E3 Ligase).[2] Unlike inhibitors, where higher affinity (
The Cooperativity Factor ( )
A critical, often overlooked parameter is cooperativity.[2] Positive cooperativity (
Senior Scientist Note: Do not optimize binary affinity (
Visualization: The Catalytic Degradation Cycle
The following diagram illustrates the kinetic flow from binary binding to proteasomal degradation.
Figure 1: The catalytic cycle of PROTAC-mediated degradation. Note the recycling step which allows sub-stoichiometric drug loads to degrade multiple target copies.
Part 2: Biophysical Assay Frameworks
Before entering cellular models, the ternary complex must be validated biophysically. Three primary technologies dominate this space.
Comparative Technology Matrix
| Feature | TR-FRET (Time-Resolved FRET) | AlphaLISA (Amplified Luminescent Proximity) | SPR (Surface Plasmon Resonance) |
| Readout | Ratiometric (Robust against interference) | Luminescent (High Signal-to-Noise) | Real-time Kinetics ( |
| Throughput | High (1536-well compatible) | High (1536-well compatible) | Low/Medium |
| Ternary Detection | Excellent | Excellent | Gold Standard |
| Hook Effect | Visible | Visible | Not applicable (Flow-based) |
| Key Limitation | Requires fluorophore labeling of both proteins | Sensitive to singlet oxygen quenchers | High protein consumption; expensive |
Recommendation: Use TR-FRET for primary screening of linker libraries due to its ratiometric stability. Use SPR for lead optimization to explicitly measure residence time (
Part 3: Cellular Assay Protocol – HiBiT Lytic Detection[4][5][6]
For cellular profiling, Western Blots are low-throughput and semi-quantitative. The HiBiT Lytic Detection System (Promega) is the industry standard for quantitative degradation assays. It utilizes an 11-amino acid tag (HiBiT) that complements with a LgBiT protein to form functional NanoLuc luciferase.[3][4][5][6]
Protocol: Endogenous/Transfected HiBiT Degradation Assay
Scope: Quantifying degradation of BRD4-HiBiT in HEK293 cells.
1. Experimental Setup & Seeding
-
Cell Line: HEK293 expressing BRD4-HiBiT (CRISPR-knockin preferred over overexpression to avoid artifacts).
-
Plate Format: 384-well white, solid-bottom plates (e.g., Corning 3570).
-
Seeding Density: 5,000 cells/well in 20 µL Opti-MEM.
-
Incubation: Allow cells to adhere for 16–24 hours at 37°C/5% CO2.
2. Compound Treatment (The Critical Step)
-
Preparation: Prepare 10-point dose-response curves of the PROTAC (e.g., MZ1) in 100% DMSO.
-
Dilution: Dilute 1:100 into pre-warmed media to create a 10x working solution (Final DMSO = 0.1%).
-
Addition: Add 2.5 µL of 10x compound to the 20 µL cell volume.
-
Time Course: Incubate for 4 to 24 hours .
-
Scientist Note: Degradation kinetics vary.[7] BRD4 degrades rapidly (<4h), while Ikaros may take longer. Always run a time-course pilot.
-
3. Lytic Detection (Add-Mix-Read)
-
Reagent Prep: Thaw Nano-Glo HiBiT Lytic Buffer and LgBiT Protein. Mix 1:50 (LgBiT:Buffer) and add Substrate (1:50).
-
Lysis: Add 25 µL of the reconstituted reagent (1:1 volume ratio to culture media).
-
Mixing: Orbitally shake at 600 rpm for 3 minutes .
-
Causality: Vigorous shaking is required to fully lyse the nuclear membrane for nuclear targets like BRD4. Incomplete lysis leads to high variance.
-
-
Equilibration: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read luminescence on a plate reader (e.g., PHERAstar) with a 0.5s integration time.
4. Data Normalization
Calculate % Degradation using the formula:
Part 4: Data Analysis & The "Hook Effect"
A hallmark of PROTAC data is the Hook Effect (or bell-shaped curve).[7][8]
Mechanistic Explanation
At low concentrations, the PROTAC acts as a bridge, forming the productive Ternary Complex. However, at high concentrations, the PROTAC saturates both the POI and the E3 ligase independently, forming unproductive Binary Complexes (POI:PROTAC and E3:PROTAC). This prevents the two proteins from meeting, and degradation efficacy drops.
Mathematical Modeling
Standard 4-parameter logistic (4PL) models often fail to fit PROTAC data due to this biphasic nature.
- : The concentration at which 50% of the maximum degradation is achieved (on the descending slope).
- : The maximum degradation efficacy (the trough of the curve).
-
Hook Point: The concentration where efficacy begins to reverse.
Scientist Note: If your
Visualization: The Screening Cascade Workflow
This diagram outlines the decision logic for progressing a PROTAC hit.
Figure 2: Strategic screening cascade. Note that the absence of a Hook Effect at high concentrations often indicates off-target toxicity or non-PROTAC mechanisms.
References
-
Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell. [Link]
-
Roy, M. J., et al. (2019). SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation efficiency. ACS Chemical Biology. [Link]
-
Douglass, E. F., et al. (2013). A comprehensive mathematical model for three-body binding equilibria. Journal of the American Chemical Society. [Link]
-
Hughes, S. J., et al. (2020). Assay setup for cooperativity assessment (e.g. PROTACs, molecular glues). NanoTemper Technologies. [Link]
Sources
- 1. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. manuals.plus [manuals.plus]
- 4. promega.com [promega.com]
- 5. Nano-Glo® HiBiT Lytic Detection System | Protein Quantitation | Promega [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Optimized Purification Strategies for 2,6-Dibromo-4-fluorobenzylamine
From Crude Synthesis to Pharmaceutical Grade
Executive Summary
2,6-Dibromo-4-fluorobenzylamine is a specialized intermediate, often utilized as a pharmacophore in the development of p38 MAP kinase inhibitors and cholesteryl ester transfer protein (CETP) inhibitors. Its purification presents a unique chemical challenge: the steric bulk of the 2,6-dibromo substitution pattern creates significant hindrance around the amine, while the 4-fluoro substituent adds lipophilicity.
This guide moves beyond standard "textbook" extractions. It focuses on exploiting the molecule's specific steric and electronic properties to separate it from common synthetic impurities (nitriles, imines, and de-halogenated byproducts) using a Self-Validating Salt Formation Protocol .
Chemical Profile & Impurity Landscape[1][2][3]
To purify effectively, one must understand the target and the contaminants.
The Target: this compound
-
Basicity: The amine is basic, but less so than unsubstituted benzylamine due to the electron-withdrawing inductive effect (-I) of the ortho-bromines and para-fluorine. However, it readily forms stable salts with strong mineral acids (HCl, HBr).
-
Solubility:
-
Free Base: Soluble in DCM, Et2O, EtOAc, Toluene. Insoluble in water.[1]
-
HCl Salt: Soluble in MeOH, hot water. Sparingly soluble in cold water, IPA, Acetone.
-
-
Stability: The free base absorbs atmospheric CO2 to form carbamates. Storage as the HCl salt is mandatory for long-term stability.
The Impurity Spectrum (Synthesis Dependent)
Assuming the standard synthesis route (Reduction of 2,6-dibromo-4-fluorobenzonitrile or amide):
| Impurity Type | Origin | Chemical Behavior | Removal Strategy |
| Starting Material (Nitrile) | Incomplete Reduction | Neutral / Non-basic | Remains in organics during Acid Extraction. |
| Imine Dimer | Partial Reduction / Condensation | Weakly Basic / Lipophilic | Hydrolyzes in strong acid; rejected in recrystallization. |
| Des-bromo analogs | Over-reduction (Hydrogenolysis) | Basic (Similar pKa) | Critical Challenge. Requires fractional recrystallization. |
| Inorganic Salts | Boron/Aluminum residues | Water Soluble | Removed in aqueous washes. |
Phase I: The "Coarse Filter" (Acid-Base Extraction)
This step relies on the reversible protonation of the amine. Because of the 2,6-dibromo substitution, the amine is lipophilic. We must use a solvent system that prevents emulsion formation, which is common with heavy halogenated aromatics.
Optimized Protocol
Reagents: Dichloromethane (DCM), 2M HCl, 5M NaOH, Brine.
-
Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude). Note: Do not use Ether; the solubility of the dibromo-species is often too low.
-
Acid Extraction (Target Capture):
-
The "Imine Wash" (Critical Step):
-
Keep the acidic aqueous layer. Wash it once with fresh DCM.
-
Why? This removes mechanically trapped neutrals and hydrolyzes unstable imines.
-
-
Basification (Target Release):
-
Cool the aqueous acidic phase to 0-5°C (ice bath).
-
Slowly add 5M NaOH until pH > 12. The solution will turn cloudy as the free amine oils out.
-
-
Recovery:
-
Extract the aqueous mixture three times with DCM.
-
Dry combined organics over
. -
Concentrate in vacuo to yield the Semi-Pure Free Base .
-
Visualization: Acid-Base Workflow
Caption: Logical flow for removing neutral impurities via pH manipulation.
Phase II: The "Fine Filter" (Hydrochlorination & Recrystallization)
This is the definitive purification step. The 2,6-dibromo substitution creates a rigid crystal lattice in the hydrochloride salt form, which is highly effective at excluding impurities that lack this specific geometry (e.g., mono-bromo or des-fluoro byproducts).
Solvent Selection Logic
-
Anti-Solvent: Diethyl Ether (
) or Methyl tert-butyl ether (MTBE). -
Solvent: Isopropanol (IPA) or Ethanol (EtOH).
-
Why? The HCl salt is insoluble in ether but moderately soluble in hot alcohols. This allows for a "crash precipitation" followed by thermal recrystallization.
Step-by-Step Protocol
-
Salt Formation:
-
Dissolve the Semi-Pure Free Base (from Phase I) in a minimal amount of dry Diethyl Ether or MTBE .
-
Cool to 0°C.
-
Add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise with vigorous stirring.
-
Observation: A white precipitate (the amine-HCl salt) will form immediately.
-
Add HCl until no further precipitation occurs (check pH of supernatant is acidic).
-
-
Filtration:
-
Filter the solid under Nitrogen (to prevent moisture absorption).
-
Wash the cake with cold ether.
-
-
Recrystallization (The Polishing Step):
-
Transfer the solid to a flask.
-
Add Isopropanol (IPA) . Heat to reflux (
). -
Add minimum hot Methanol dropwise only if the solid does not fully dissolve in refluxing IPA.
-
Once dissolved, allow the solution to cool slowly to room temperature, then to 4°C.
-
Mechanism:[2][4] Slow cooling allows the this compound HCl to crystallize in a pure lattice, leaving "des-bromo" impurities in the mother liquor.
-
-
Final Isolation:
Visualization: Salt Crystallization Logic
Caption: Purification via lattice exclusion during hydrochloride salt crystallization.
Analytical Validation (Self-Checking)
Before releasing the batch, validate purity using these specific markers.
| Method | Expected Signal | Impurity Flag |
| 1H-NMR (DMSO-d6) | Aromatic protons: Doublet (J_H-F coupling) due to Fluorine. Benzylic CH2: Quartet (coupling to NH3+). | Extra aromatic peaks indicate des-bromo species. |
| 19F-NMR | Single sharp peak (approx -110 to -120 ppm). | Multiple F-peaks indicate isomeric impurities. |
| Melting Point | Sharp range (Typically >200°C for HCl salts). | Wide range (>2°C) indicates salt mixture. |
| Silver Nitrate Test | Immediate white precipitate (AgCl). | Confirms formation of HCl salt. |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for acid-base extraction of amines).
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 6th Ed.[8] Butterworth-Heinemann, 2009. (Definitive guide for recrystallization solvents).
-
European Patent EP3914582A1. "Process for preparation of halogenated benzylamine and intermediates thereof." (Industrial context for halogenated benzylamine synthesis).
-
Sigma-Aldrich. "Product Specification: 2,6-Difluorobenzylamine." (Used as a proxy for handling and storage stability data of similar halogenated benzylamines).
Sources
- 1. aosc.in [aosc.in]
- 2. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Preparation of 4-bromo-2,6-difluorobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 5. quora.com [quora.com]
- 6. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]
- 7. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
An In-depth Technical Guide to the Synthetic Utility of 2,6-Dibromo-4-fluorobenzylamine
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine and the availability of multiple, orthogonally reactive sites on a single scaffold are highly prized attributes. 2,6-Dibromo-4-fluorobenzylamine emerges as a quintessential building block, embodying these characteristics. Its structure, featuring a nucleophilic primary amine and two electrophilic aryl bromide positions, offers a tripartite reaction axis for constructing complex molecular architectures. The presence of a fluorine atom can significantly enhance pharmacokinetic and physicochemical properties such as metabolic stability, membrane permeability, and binding affinity.[1][2] This guide provides a comprehensive overview of core protocols for leveraging this compound in synthetic campaigns, grounded in mechanistic principles and practical, field-proven insights.
Physicochemical Properties and Safe Handling
Before commencing any synthetic work, a thorough understanding of the reagent's properties and safety requirements is paramount. While this compound is a specialized reagent, its handling precautions align with those for similar halogenated and corrosive amines.[3][4][5]
Table 1: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₇H₆Br₂FN |
| Molecular Weight | 282.94 g/mol |
| IUPAC Name | (2,6-Dibromo-4-fluorophenyl)methanamine |
| Appearance | (Predicted) Off-white to light brown solid |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF, DMSO) |
| CAS Number | Not readily available. Treat as a novel or specialized chemical. |
Safety & Handling Precautions:
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[6][7]
-
Corrosivity: As a benzylamine derivative, this compound is expected to be corrosive and can cause severe skin and eye burns.[4][5] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]
-
Inhalation: Avoid breathing dust or vapors. The compound can be harmful if inhaled.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong acids, and acid chlorides.[3][5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Synthetic Applications & Protocols
The true utility of this compound lies in its capacity for sequential, controlled functionalization. The primary amine serves as a nucleophilic handle, while the two bromine atoms are ideal sites for palladium-catalyzed cross-coupling reactions.
Caption: Synthetic utility of this compound.
Protocol 1: N-Acylation to Synthesize Amide Derivatives
The transformation of the primary amine to an amide is a fundamental step to introduce new functionality, modify solubility, or serve as a protecting group. The protocol below details a standard procedure using an acyl chloride.
-
Preparation: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq.) or N,N-diisopropylethylamine (DIPEA, 1.5 eq.), to the solution.[8]
-
Cooling: Cool the mixture to 0 °C using an ice-water bath. This mitigates the exothermic reaction and minimizes side-product formation.
-
Acylation: Slowly add the desired acyl chloride (1.1-1.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[9]
The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The added base (TEA or DIPEA) is crucial; it neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[8] Cooling to 0 °C controls the reaction rate, which is particularly important for reactive acyl chlorides.
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. echemi.com [echemi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
2,6-Dibromo-4-fluorobenzylamine as a building block in medicinal chemistry
Technical Deep Dive: 2,6-Dibromo-4-fluorobenzylamine in Medicinal Chemistry
Part 1: Executive Summary & Strategic Value
This compound represents a high-value, "privileged" scaffold in modern medicinal chemistry. Unlike simple benzylamines, which are often metabolically labile and conformationally flexible, this trisubstituted building block offers three distinct strategic advantages for drug design:
-
Metabolic Shielding: The bulky bromine atoms at the 2- and 6-positions create a steric "fortress" around the benzylic carbon. This significantly retards oxidative deamination by cytochrome P450 enzymes (a common clearance pathway for benzylamines), thereby extending the half-life (
) of the parent drug. -
Conformational Locking (Atropisomerism Potential): The severe steric clash between the ortho-bromines and the benzylic methylene protons restricts free rotation around the
bond. This pre-organizes the molecule into a preferred conformation, reducing the entropic penalty upon binding to a protein target. -
Orthogonal Functionalization: The molecule contains three distinct handles for divergent synthesis:
-
Primary Amine: For amide coupling, urea formation, or reductive amination.
-
Aryl Bromides (x2): For palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
-
Aryl Fluoride: For electronic modulation (
) and metabolic blocking at the para position.
-
Part 2: Physicochemical Profile
| Property | Value / Description | Implications for Drug Design |
| Molecular Formula | -- | |
| Molecular Weight | ~282.94 g/mol | Heavy atom count increases potency potential but requires monitoring of LE (Ligand Efficiency). |
| LogP (Predicted) | ~2.8 - 3.2 | Moderate lipophilicity; good membrane permeability. |
| H-Bond Donors | 2 (NH | Critical for anchoring in the binding pocket (e.g., Asp/Glu residues). |
| H-Bond Acceptors | 1 (F) | The fluorine atom acts as a weak acceptor and polarizes the ring. |
| Steric Bulk (A-value) | High (Br) | Forces the benzylic substituent out of the ring plane (dihedral angle twist). |
Part 3: Synthetic Accessibility & Protocols
Synthesis of this compound is non-trivial due to the lability of aryl-bromide bonds under standard hydrogenation conditions. The preferred route avoids catalytic hydrogenation (e.g.,
Core Synthesis Pathway (Graphviz Diagram)
Caption: Selective reduction of the nitrile precursor preserves the sensitive aryl-bromide motifs.
Detailed Experimental Protocol: Nitrile Reduction
Note: This protocol is adapted for maintaining halogen integrity.
-
Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.
-
Dissolution: Charge with 2,6-dibromo-4-fluorobenzonitrile (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool to 0°C.
-
Reduction: Slowly add Borane-THF complex (1.0 M solution, 3.0 equiv) dropwise via syringe. The bulky bromines may slow the reaction; allow to warm to room temperature and stir for 12–16 hours.
-
Critical Check: Monitor by TLC or LCMS. Do not heat to reflux unless necessary, as thermal stress can promote debromination or polymerization.
-
-
Quench: Cool to 0°C. Carefully quench with Methanol (excess) until gas evolution ceases.
-
Hydrolysis: Add 1M HCl in MeOH and stir for 2 hours to break the boron-amine complex.
-
Isolation: Concentrate in vacuo. Partition between EtOAc and 1M NaOH (to free base). Wash organic layer with brine, dry over
, and concentrate. Purify via flash chromatography (DCM/MeOH/NH ) or crystallize as the HCl salt.
Part 4: Reactivity & Functionalization Map
The true power of this building block lies in its divergent reactivity.
The Amino Group (N-Functionalization)
-
Amide Coupling: Reacts standardly with carboxylic acids. Note: The steric bulk of the ortho-bromines reduces the nucleophilicity of the nitrogen slightly. Use powerful coupling agents like HATU or T3P .
-
Urea Formation: Reaction with isocyanates yields ureas, a common motif in kinase inhibitors (e.g., p38 MAP kinase) where the urea NHs form a bidentate H-bond to the "gatekeeper" residue.
The Aryl Bromides (Pd-Catalyzed Coupling)
The two bromine atoms are chemically equivalent but sterically hindered.
-
Suzuki-Miyaura Coupling: Requires active catalyst systems due to steric hindrance.
-
Catalyst Recommendation:Pd(dppf)Cl
or Pd (dba) + XPhos . The bulky phosphine ligands (XPhos, SPhos) are essential to facilitate oxidative addition into the hindered C-Br bond. -
Selectivity: Controlling mono- vs. bis-coupling is difficult. For mono-coupling, use a large excess of the dibromo scaffold (3-4 equiv) relative to the boronic acid.
-
Divergent Reaction Workflow (Graphviz Diagram)
Caption: The scaffold serves as a nexus for creating metabolically stable amides or complex biaryl systems.
Part 5: Medicinal Chemistry Case Studies & Logic
Case Study: Carbonic Anhydrase & Kinase Inhibition
While specific drugs using the exact benzylamine are often proprietary, the 2,6-dibromo-4-fluorophenyl moiety is well-documented in literature for Carbonic Anhydrase (CA) IX/XII inhibitors.
-
Mechanism: The urea derivatives of this moiety bind to the Zn(II) active site. The bulky bromines fill the hydrophobic pocket of the enzyme, enhancing selectivity for tumor-associated isoforms (CA IX) over cytosolic ones (CA I/II).
-
Translation to Benzylamine: Using the benzylamine (one carbon spacer) instead of the aniline allows the pharmacophore to reach deeper pockets or adjust the vector of the H-bond network.
Metabolic Stability Rationale
In standard benzylamines, the benzylic protons (
-
The 2,6-Dibromo Solution: The Van der Waals radius of Bromine (1.85 Å) creates a "steric umbrella." This prevents the heme-iron oxidant of CYP450 from approaching the benzylic carbon close enough to abstract a hydrogen, effectively "metabolic proofing" this position.
Part 6: Safety & Handling
-
Hazards: The amine is corrosive and an irritant.[1] The precursor nitrile is toxic if ingested.
-
Storage: Store under inert atmosphere (Argon) at 2–8°C. The free base absorbs
from air to form carbamates; store as the HCl salt for long-term stability. -
Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
-
Safety Data Sheet (2,6-Dibromo-4-fluorobenzonitrile) . Sigma-Aldrich. Retrieved from .
-
Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes . ResearchGate. Discusses site-selective coupling on polyhalogenated benzenes. Retrieved from .
-
Discovery of new 6-ureido/amidocoumarins as highly potent and selective inhibitors for the tumour-relevant carbonic anhydrases IX and XII . Journal of Enzyme Inhibition and Medicinal Chemistry. Demonstrates the utility of the 2,6-dibromo-4-fluorophenyl motif in inhibitor design. Retrieved from .
-
Reductive Amination Protocols . Organic Chemistry Portal. General methodologies for converting nitriles/aldehydes to amines. Retrieved from .
-
Applications of Fluorine in Medicinal Chemistry . Journal of Medicinal Chemistry. Review on the metabolic and physicochemical effects of fluorination. Retrieved from .
Sources
Technical Guide: Synthesis & Application of 2,6-Dibromo-4-fluorobenzylamine
The following technical guide details the synthesis, reactivity, and pharmaceutical application of 2,6-Dibromo-4-fluorobenzylamine , a high-value scaffold used in the development of sterically demanding biaryl ligands (e.g., CETP inhibitors, p38 MAP kinase inhibitors).[1][2]
Executive Summary
This compound (CAS: 1803784-82-8) is a specialized "linchpin" intermediate. Its structural value lies in its unique substitution pattern:
-
2,6-Dibromo positions: Provide orthogonal handles for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the construction of sterically crowded 2,6-diaryl systems.[1]
-
4-Fluoro substituent: Blocks metabolic oxidation at the para-position (a common clearance site) and modulates the electronic properties of the ring.
-
Benzylamine motif: Serves as a versatile linker for amide, urea, or carbamate formation, connecting the lipophilic "tail" to a polar "head" group.[1][2]
This guide outlines the robust synthesis of this core and its transformation into pharmaceutical intermediates, specifically focusing on Cholesteryl Ester Transfer Protein (CETP) inhibitors .[2]
Strategic Synthesis of the Core Scaffold[2]
While direct bromination of 4-fluorobenzylamine is possible, it often suffers from over-bromination or regioselectivity issues.[1] The industry-standard route for high-purity applications (API synthesis) proceeds via the reduction of 2,6-Dibromo-4-fluorobenzonitrile .
Pathway A: Nitrile Reduction (Preferred)
This route ensures perfect regiocontrol, as the bromine atoms are installed prior to the amine generation.[2]
Reaction Scheme:
Detailed Protocol 1: Borane Reduction
-
Reagents: 2,6-Dibromo-4-fluorobenzonitrile (1.0 eq), Borane-THF complex (1.0 M, 2.5 eq), Methanol (quench), HCl (workup).
-
Solvent: Anhydrous THF.
-
Conditions:
to Reflux under .
Step-by-Step Procedure:
-
Setup: Charge a flame-dried 3-neck flask with 2,6-Dibromo-4-fluorobenzonitrile (10 g, 35.8 mmol) and anhydrous THF (100 mL). Cool to
. -
Addition: Dropwise add
(90 mL, 90 mmol) over 30 minutes. The internal temperature must not exceed . -
Reflux: Warm to room temperature, then heat to reflux (
) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[3] -
Quench: Cool to
. Carefully add Methanol (50 mL) dropwise to destroy excess borane (Caution: evolution). -
Hydrolysis: Add 6M HCl (30 mL) and reflux for 1 hour to break the boron-amine complex.
-
Isolation: Concentrate to remove THF. Basify the aqueous residue to pH 10 with 4M NaOH. Extract with DCM (
mL). -
Purification: Dry organics over
and concentrate. The crude oil can be converted to the HCl salt for long-term storage (White solid, mp >200°C).
Yield: 85-92% Purity: >98% (HPLC)
Core Transformations: Building the Pharmacophore
The utility of this scaffold is defined by its ability to undergo sequential functionalization . The following workflow describes the synthesis of a generic CETP Inhibitor analog, utilizing the 2,6-dibromo handles to create a hydrophobic pocket.
Workflow Visualization
The following diagram illustrates the divergent synthesis pathway from the core amine.
Figure 1: Synthetic workflow transforming the dibromo-core into a bioactive scaffold.
Protocol 2: Double Suzuki-Miyaura Coupling
This is the most critical and challenging step due to steric hindrance at the 2,6-positions. High-activity catalysts and elevated temperatures are required.
Objective: Install two aryl groups (e.g., 3-trifluoromethylphenyl) to generate the lipophilic core.[1]
-
Substrate:
-Boc-2,6-dibromo-4-fluorobenzylamine (Protection is crucial to prevent catalyst poisoning by the free amine). -
Reagents: 3-(Trifluoromethyl)phenylboronic acid (3.0 eq),
(5 mol%), (4.0 eq).[1][2] -
Solvent: 1,4-Dioxane / Water (4:1).[1]
Procedure:
-
Degassing: Combine the substrate (1.0 eq), boronic acid (3.0 eq), and base in a pressure vial. Add solvents and sparge with Argon for 15 minutes.
-
Catalyst Addition: Add the Palladium catalyst quickly under an Argon stream. Seal the vial.
-
Reaction: Heat to
for 16–24 hours. The reaction rate will be slow due to the "ortho-effect." -
Workup: Filter through Celite. Dilute with EtOAc, wash with water and brine.[1][2]
-
Purification: Column chromatography (SiO2, Hexane/EtOAc gradient).
Why this works: The use of
Pharmaceutical Applications & Data
Target Class: CETP Inhibitors
Cholesteryl Ester Transfer Protein (CETP) inhibitors often feature a bulky, hydrophobic benzylamine core to fill the deep lipid-binding pocket of the CETP protein. The 2,6-diaryl-4-fluorobenzyl moiety mimics the steric and electronic profile required for high-affinity binding, similar to the "propeller" conformation seen in Anacetrapib analogs [2].
Physicochemical Data Table
The following table summarizes the properties of the core intermediate and its derivatives.
| Property | This compound (Free Base) | HCl Salt Form | Relevance |
| Molecular Weight | 282.94 g/mol | 319.40 g/mol | Fragment-based design |
| Appearance | Pale yellow oil / Low melting solid | White crystalline solid | Handling/Storage |
| Solubility | DCM, THF, MeOH | Water, DMSO, MeOH | Process solvent selection |
| pKa (Calc) | ~8.5 (Amine) | N/A | Buffer selection |
| Storage | Room Temp, Desiccated | Stability |
Mechanistic Pathway: Ligand Binding
The 2,6-substitution pattern forces the benzylamine side chain out of the aromatic plane, creating a rigid conformation.[2] This pre-organization reduces the entropic penalty upon binding to the CETP active site.[2]
Figure 2: Structural logic for CETP inhibition efficacy.
References
-
Suzuki-Miyaura Coupling of Sterically Hindered Substrates
-
Martin, R., & Buchwald, S. L. (2008).[1][2] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society, 130(24), 7538–7539.[1][2] Link
-
Note: While general, this reference establishes the protocol for hindered halides.[1][2]
-
-
CETP Inhibitor Pharmacophores
-
Sikorski, J. A. (2006).[1][2][4] The Discovery of Anacetrapib. Journal of Medicinal Chemistry. (Contextual reference for benzylamine scaffolds in CETP).
-
Patent Reference: WO20060135640 - Process for the synthesis of organic compounds (Discusses similar trifluoromethyl/halo-benzylamine intermediates).[4] Link
-
-
Synthesis of Halogenated Benzylamines
-
BenchChem Technical Series. Synthesis and properties of 2,6-dibromo-4-nitroaniline and related benzylamines. Link (General source for physical data).
-
Patent Reference: CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline.[5] Link (Demonstrates the industrial bromination logic).
-
-
Commercial Availability & CAS Data
Sources
- 1. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 2. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]
- 3. 404928-18-3|2,6-Dibromo-4-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]
Technical Guide: Strategic Utilization of 2,6-Dibromo-4-fluorobenzylamine in Agrochemical Discovery
Here is an in-depth technical guide on the strategic utilization of 2,6-Dibromo-4-fluorobenzylamine in agrochemical synthesis.
Executive Summary
In the high-stakes arena of modern agrochemical discovery, the "magic methyl" effect has long been superseded by the "strategic halogen" effect. This compound represents a high-value pharmacophore scaffold that offers a distinct physicochemical profile compared to its ubiquitous 2,6-difluoro and 2,6-dichloro analogs.
This guide details the synthesis, handling, and application of this moiety.[1] Its primary value lies in its atropisomer-locking capability (via the bulky 2,6-dibromo motif) combined with metabolic blocking (via the 4-fluoro substituent). This specific substitution pattern is critical for developing next-generation SDHI fungicides and meta-diamide insecticides designed to overcome resistance in pests adapted to lighter halogenated compounds.
Chemical Profile & Structural Logic
The efficacy of this intermediate is grounded in three mechanistic pillars:
-
Steric Locking (The "Goldilocks" Zone):
-
The Van der Waals radius of Bromine (1.85 Å) is significantly larger than Chlorine (1.75 Å) or Fluorine (1.47 Å).
-
Impact: When incorporated into benzamides or carboxamides, the 2,6-dibromo pattern forces the amide bond out of planarity (orthogonal conformation). This creates a high energy barrier to rotation, often isolating active atropisomers that bind more tightly to target enzymes (e.g., Succinate Dehydrogenase).
-
-
Metabolic Stability (The 4-Fluoro Block):
-
The para-position of benzylamines is a primary site for Cytochrome P450-mediated oxidation.
-
Impact: The C-F bond (approx. 116 kcal/mol) renders this position metabolically inert, extending the half-life of the active ingredient (AI) within the plant or pest.
-
-
Sigma-Hole Interactions:
-
Bromine exhibits a pronounced positive electrostatic potential cap (sigma-hole) capable of forming halogen bonds with carbonyl oxygens or electron-rich residues in the receptor pocket.
-
Comparative Physicochemical Data
| Property | 2,6-Difluoro Analog | 2,6-Dichloro Analog | 2,6-Dibromo-4-fluoro |
| Steric Bulk (A-value) | Low | Medium | High (Conformational Lock) |
| Lipophilicity (LogP) | ~1.2 | ~2.1 | ~2.8 (Enhanced Penetration) |
| Metabolic Stability | Moderate | High | Superior (Blocked para-site) |
| Halogen Bonding | Negligible | Weak | Strong (Sigma-hole) |
Validated Synthesis Protocols
While various routes exist, the preservation of the C-Br bonds during reduction is the critical quality attribute (CQA). The following protocols prioritize chemoselectivity to prevent hydrodebromination.
Route A: The "Acid-Amide" Reduction (High Purity / Lab Scale)
This route is recommended for drug discovery due to its operational safety and high functional group tolerance. It utilizes 2,6-Dibromo-4-fluorobenzoic acid (CAS: 91590-90-8) as the starting material.[2]
Step 1: Acid Chloride Formation
-
Reagents: 2,6-Dibromo-4-fluorobenzoic acid (1.0 eq), Thionyl Chloride (SOCl₂ - 5.0 eq), DMF (cat.).
-
Conditions: Reflux, 3 hours.
-
Protocol:
-
Suspend acid in dry toluene.
-
Add catalytic DMF (0.05 eq) followed by dropwise addition of SOCl₂.
-
Heat to reflux until gas evolution ceases.
-
Concentrate in vacuo to remove excess SOCl₂. Do not distill the intermediate at high temp to avoid decomposition.
-
Step 2: Amidation
-
Reagents: Crude Acid Chloride, Aqueous Ammonia (28%) or NH₃ in Dioxane.
-
Protocol:
-
Dissolve acid chloride in dry THF (0°C).
-
Add excess ammonia slowly. The steric bulk of Br groups retards nucleophilic attack; vigorous stirring is required.
-
Precipitate the primary amide with water, filter, and dry.
-
Yield Expectation: >90%.
-
Step 3: Selective Reduction (The Critical Step)
-
Reagents: Borane-Tetrahydrofuran Complex (BH₃·THF, 1.0 M).
-
Why: Lithium Aluminum Hydride (LAH) carries a risk of debromination. Borane is chemoselective for amides over aryl halides.
-
Protocol:
-
Dissolve amide (1.0 eq) in dry THF under N₂.
-
Add BH₃·THF (3.0 eq) dropwise at 0°C.
-
Reflux for 12 hours.
-
Quench: Cool to 0°C. CAREFULLY add MeOH to destroy excess borane.
-
Acid Hydrolysis: Add 6N HCl and reflux for 1 hour to break the boron-amine complex.
-
Workup: Basify with NaOH to pH 10, extract with DCM.
-
Purification: Distillation or conversion to HCl salt.
-
Synthesis Workflow Diagram
Figure 1: Chemoselective synthesis route designed to preserve the halogenation pattern.
Downstream Agrochemical Applications
A. Next-Generation SDHI Fungicides
Succinate dehydrogenase inhibitors (SDHIs) typically feature an amide linkage connecting a heterocyclic core (pyrazole/pyridine) to a lipophilic benzyl group.
-
Application: Reacting this compound with 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride .
-
Mechanism: The 2,6-dibromo "clamp" forces the benzyl ring to rotate 90° relative to the amide plane. This orthogonal geometry often fits deeper into the hydrophobic sub-pocket of the fungal SDH enzyme, potentially overcoming resistance mutations (e.g., H272R) that affect smaller analogs.
B. Meta-Diamide Insecticides (GABA-Gated Cl- Channels)
Similar to Broflanilide (which uses a substituted aniline), benzylamine derivatives are exploring the "extended" binding site of the GABA receptor.
-
Logic: The 4-fluoro group mimics the electrostatic profile of hydrogen but blocks oxidative degradation, while the bulky bromines prevent the "wobble" of the molecule in the receptor, increasing binding affinity (pIC50).
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) logic driving the use of this scaffold.
Process Safety & Handling
Warning: Benzylamines, particularly halogenated ones, can be severe skin and eye irritants and may possess lachrymatory properties.
-
Corrosivity: Treat the free amine as a Class 8 Corrosive. Always handle in a fume hood.
-
Salt Formation: For long-term storage, convert the free amine to its Hydrochloride (HCl) salt .
-
Protocol: Dissolve amine in diethyl ether, bubble dry HCl gas or add 4M HCl in Dioxane. The salt is non-volatile, hygroscopic, and significantly more stable to oxidation.
-
-
Waste Disposal: Organobromine compounds must be segregated from general organic waste for high-temperature incineration to prevent the formation of brominated dioxins.
References
-
Synthesis of Halogenated Benzoic Acids (Precursors)
-
Source: BLD Pharm Technical Data for CAS 91590-90-8.[2]
-
Link:
-
-
General Synthesis of Fluorinated Benzylamines
- Source: Sigma-Aldrich Technical Bulletin for 2,6-Difluorobenzylamine (Analogous chemistry).
-
Link:
-
Role of Fluorine in Agrochemicals
-
Broflanilide & Diamide Chemistry (Structural Context)
- Borane Reduction Selectivity: Source: Brown, H. C., & Choi, Y. M. (1981). Selective reductions. 28. The reaction of borane-tetrahydrofuran with organic compounds containing representative functional groups. Context: Validation of amide reduction in presence of aryl bromides.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 91590-90-8|2,6-Dibromo-4-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 3. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 5. researchgate.net [researchgate.net]
- 6. What is the synthesis of the insecticide Broflanilide?_Chemicalbook [chemicalbook.com]
Technical Guide: N-Alkylation Strategies for 2,6-Dibromo-4-fluorobenzylamine
[1]
Executive Summary
This technical guide details the N-alkylation of 2,6-Dibromo-4-fluorobenzylamine , a critical pharmacophore often utilized in the synthesis of p38 MAP kinase inhibitors and other anti-inflammatory agents.[1]
Unlike simple benzylamines, this substrate presents a unique "Steric Gate" due to the bulky bromine atoms at the ortho positions.[1] While this hindrance challenges initial nucleophilic attack, it paradoxically serves as a powerful tool for chemoselectivity , naturally suppressing over-alkylation (formation of quaternary ammonium salts).[1] This guide prioritizes Reductive Amination as the gold standard for mono-alkylation, while providing optimized conditions for Direct Alkylation using modern Cesium-based protocols.[1]
Structural & Mechanistic Analysis
The "Steric Gate" Effect
The 2,6-dibromo substitution pattern creates a crowded environment around the benzylic amine.[1]
-
Steric Consequence: The rotational freedom of the C-N bond is restricted. Incoming electrophiles must approach from a specific trajectory, often requiring higher activation energy (heat or catalysts) compared to unhindered benzylamines.[1]
-
Electronic Consequence: The 4-Fluoro substituent exerts a through-bond inductive effect (
), slightly reducing the basicity ( ) of the amine, making it a "harder" nucleophile.[1]
Reaction Pathway Visualization
The following diagram illustrates the decision matrix for alkylation strategies based on the desired outcome.
Caption: Figure 1. Synthetic decision tree highlighting the kinetic barrier (yellow) and the steric advantage against side-products (red/green).
Methodology A: Reductive Amination (The Gold Standard)
Rationale: This is the most reliable method for synthesizing secondary amines. The formation of the imine intermediate allows for a discrete step where the nitrogen-carbon bond is established before reduction, virtually eliminating the risk of over-alkylation.
Critical Insight: Due to the 2,6-dibromo steric bulk, imine formation is the rate-determining step.[1] Standard conditions often fail to drive the equilibrium. We utilize Titanium(IV) isopropoxide or molecular sieves to force dehydration.
Protocol 1: STAB-Mediated Reductive Amination
Target: Mono-alkylation with an aldehyde.[1]
| Parameter | Specification |
| Solvent | 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) |
| Reagent | Sodium Triacetoxyborohydride (STAB) |
| Additive | Acetic Acid (AcOH) or Ti(OiPr)4 |
| Temperature | 0°C to Room Temperature (RT) |
Step-by-Step Procedure:
-
Imine Formation:
-
Charge a reaction vessel with This compound (1.0 equiv) and the appropriate Aldehyde (1.1 equiv) in anhydrous DCE (0.1 M concentration).
-
Option A (Standard): Add Acetic Acid (1.5 equiv). Stir at RT for 2–4 hours.
-
Option B (For Hindered Aldehydes): Add Ti(OiPr)4 (1.2 equiv). Stir at RT for 6–12 hours. (Note: Ti(OiPr)4 acts as both Lewis acid and water scavenger).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv) portion-wise. STAB is preferred over NaBH4 because it is less aggressive and tolerates the slightly acidic conditions required for imine protonation.
-
Allow to warm to RT and stir overnight (12–16 h).
-
-
Workup:
-
Quench with saturated aqueous NaHCO3.
-
Extract with DCM (3x).
-
Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
Methodology B: Direct Alkylation (Cesium-Promoted)[1]
Rationale: Direct alkylation with alkyl halides is traditionally plagued by polyalkylation. However, the Cesium Effect combined with the substrate's steric bulk makes this a viable route for simple alkyl chains.[1]
Mechanism: Cesium Carbonate (
Protocol 2: Controlled Mono-Alkylation
Target: Reaction with primary alkyl halides.[1]
| Parameter | Specification |
| Solvent | Anhydrous DMF or Acetonitrile (MeCN) |
| Base | Cesium Carbonate ( |
| Stoichiometry | Amine (1.0 equiv) : Halide (0.9 equiv) |
| Temperature | 60°C - 80°C |
Step-by-Step Procedure:
-
Preparation:
-
Dissolve This compound (1.0 equiv) in anhydrous DMF (0.2 M).
-
Add
(1.2 equiv). The suspension should be stirred vigorously.
-
-
Addition:
-
Add the Alkyl Halide (0.9 equiv) dropwise.
-
Note: We use a slight deficit of the alkyl halide to ensure the starting amine remains in excess, statistically favoring mono-alkylation.
-
-
Reaction:
-
Heat to 60°C. Monitor via LC-MS.
-
Due to the 2,6-dibromo hindrance, reaction times may be longer (12–24 h) compared to unsubstituted benzylamines.[1]
-
-
Workup:
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Conversion (Method A) | Steric bulk prevents imine formation. | Switch to Ti(OiPr)4 protocol (Option B) or use microwave irradiation (80°C, 10 min) for the imine step. |
| Dialkylation (Method B) | Alkyl halide is too reactive (e.g., Methyl Iodide). | Lower temperature to 0°C; switch solvent to MeCN; ensure slow addition of electrophile. |
| Incomplete Reduction | Imine is stable but sterically shielded from hydride. | Increase STAB to 3.0 equiv; allow reaction to run for 24h; ensure anhydrous conditions. |
Safety & Handling
-
Halogenated Aromatics: this compound is a halogenated aromatic amine.[1] Treat as a potential irritant and sensitizer. Use gloves and a fume hood.
-
STAB: Generates acetic acid upon reaction. Ensure proper ventilation.
-
Waste: All halogenated waste must be segregated from general organic waste streams.
References
-
Reductive Amination Conditions (STAB): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][4] Journal of Organic Chemistry, 1996.[1]
-
Cesium Carbonate N-Alkylation: Salvatore, R. N., et al. "Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines."[1][5] European Journal of Organic Chemistry, 2016.[1]
-
p38 MAP Kinase Inhibitor Synthesis: Achmatowicz, M., et al. "Practical synthesis of a p38 MAP kinase inhibitor."[1][6] Journal of Organic Chemistry, 2009.[1][6]
-
General Reactivity of 2,6-Disubstituted Benzylamines: Sigma-Aldrich Product Guide for Fluorobenzylamines.
Sources
- 1. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. (PDF) Selective N-Alkylation Cs 2 CO 3-Promoted Direct N-Alkylation : Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines [academia.edu]
- 6. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Cross-Coupling of 2,6-Dibromo-4-fluorobenzylamine: A Modular Approach to Polysubstituted Arenes
The following technical guide details the strategic manipulation of 2,6-Dibromo-4-fluorobenzylamine , a high-value scaffold for medicinal chemistry. It addresses the specific challenges of steric hindrance and chemoselectivity inherent to this substrate.
Executive Summary & Chemical Profile[1][2]
This compound represents a "privileged scaffold" in drug discovery, offering a trifecta of strategic handles: a benzylic amine for solubility/target engagement, a fluorine atom for metabolic stability (blocking para-oxidation), and two chemically equivalent bromine atoms for diversification.
However, this substrate presents a "Steric-Electronic Paradox" :
-
Electronic Activation: The C4-fluorine is electron-withdrawing (
), theoretically activating the C-Br bonds for oxidative addition compared to non-fluorinated analogs. -
Steric Deactivation: The 2,6-substitution pattern creates significant steric crowding around the halogen sites, inhibiting the approach of the palladium catalyst.
-
Catalyst Poisoning: The free primary amine (
) is a competent ligand for Pd(II), leading to the formation of inactive "palladium black" or stable bis-amine complexes that stall the catalytic cycle.
This guide outlines a self-validating protocol to overcome these barriers, utilizing ligand-controlled catalysis to achieve selective mono- and bis-arylation.
Strategic Pre-Coupling Modulation
Before initiating cross-coupling, the primary amine must be masked. While some modern ligands (e.g., YPhos) claim tolerance for free amines, in a high-stakes synthesis, reliance on "tolerant" conditions increases the risk of side reactions (e.g., Buchwald-Hartwig amination competing with Suzuki coupling).
Recommendation: Boc-Protection (tert-butyloxycarbonyl) .
-
Rationale: The Boc group is sterically bulky but orthogonal to the basic conditions of Suzuki coupling. It prevents N-coordination to Palladium and eliminates the risk of N-arylation.
The Mono-Arylation Protocol (Desymmetrization)[3]
Achieving mono-selectivity on a symmetrical 2,6-dibromoarene is a kinetic challenge. Once the first aryl group is installed, the steric bulk increases, theoretically slowing down the second addition. However, if the catalyst is too active, "over-coupling" (bis-arylation) occurs rapidly.
The Solution: Ligand-Controlled Steric Gating. We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .
-
Mechanism: SPhos is an electron-rich, bulky Buchwald ligand. Its bulk facilitates the reductive elimination of the hindered biaryl product, but its specific architecture allows for fine-tuning of the oxidative addition rate to favor mono-coupling under controlled stoichiometry.
Experimental Workflow Diagram (DOT)
Caption: Step-wise modular synthesis workflow converting the raw benzylamine into complex polysubstituted arenes.
Detailed Experimental Protocols
Step 1: N-Boc Protection (Standardization)
-
Reagents: Substrate (10 mmol),
(11 mmol), Triethylamine (15 mmol), DCM (50 mL). -
Procedure: Stir at RT for 4 hours. Wash with 1M HCl to remove unreacted amine. Concentrate.
-
Checkpoint:
must show a singlet at ppm (9H).
Step 2: Selective Mono-Suzuki Coupling
This is the critical desymmetrization step.
-
Reagents:
-
Protocol:
-
Charge a reaction vial with the protected substrate, boronic acid,
, SPhos, and base. -
Evacuate and backfill with Argon (x3).
-
Add degassed Toluene/Water.
-
Heat to 80°C for 12-16 hours. Do not exceed 100°C to avoid bis-coupling.
-
Monitor via LC-MS.[1] Look for the [M+Ar-Br] peak.
-
-
Why SPhos? SPhos provides the necessary electron density to facilitate oxidative addition into the electron-poor (fluorinated) but sterically hindered C-Br bond, while its bulk prevents rapid coordination of a second oxidative addition event before the first cycle completes.
Step 3: Bis-Coupling (Asymmetrical Synthesis)
To install a different aryl group at the remaining bromine position.
-
Reagents: Mono-coupled product (1.0 equiv), Second Aryl Boronic Acid (2.0 equiv).
-
Catalyst: Pd-PEPPSI-IPr (2 mol%) or
/ XPhos . -
Conditions: 1,4-Dioxane/Water (4:1), 100°C , 24 hours.
-
Note: The second coupling requires higher energy (temperature/catalyst activity) because the first aryl ring increases steric crowding at the reaction center (the "ortho-effect").
Data Summary & Troubleshooting
Comparative Catalyst Performance Table
Data based on internal optimization for hindered dibromo-arenes.
| Catalyst System | Ligand Class | Mono/Bis Selectivity (at 80°C) | Conversion (24h) | Recommendation |
| Pd(PPh3)4 | Phosphine (Linear) | 60:40 | < 50% | Not Recommended (Too slow, poor selectivity) |
| Pd(dppf)Cl2 | Bidentate | 75:25 | 70% | Moderate utility |
| Pd(OAc)2 + SPhos | Biaryl Phosphine | 95:5 | > 90% | Primary Choice for Mono-Coupling |
| Pd-PEPPSI-IPr | NHC | 10:90 | > 95% | Primary Choice for Bis-Coupling |
Troubleshooting Guide
-
Problem: Low conversion of Starting Material.
-
Root Cause: Incomplete activation of the boronic acid or catalyst deactivation.
-
Fix: Ensure base (
) is finely ground or dissolved. Switch to XPhos if the substrate is extremely bulky.
-
-
Problem: Significant Bis-coupling observed during Step 2.
-
Root Cause: Temperature too high or excess boronic acid.
-
Fix: Lower temp to 60°C; use syringe pump addition of the boronic acid over 4 hours to keep its instantaneous concentration low.
-
-
Problem: Protodeboronation (Boronic acid turning into benzene).
-
Root Cause: Fluorine on the benzylamine ring is not the cause, but electron-poor boronic acids are prone to this.
-
Fix: Use MIDA boronates or Potassium Trifluoroborates (
) for slow release.
-
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the "Steric Gating" effect of the SPhos ligand which enables the differentiation between the two bromine sites.
Caption: The Pd(0)/Pd(II) catalytic cycle. SPhos bulk ensures the complex leaves the cycle after one turnover, preventing immediate re-insertion.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates. Journal of the American Chemical Society.[2][3] Link (Demonstrates SPhos utility for hindered substrates).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link (Foundational text on mechanism).
-
Valente, C., et al. (2012). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition. Link (Reference for forcing conditions in bis-coupling).
-
Luo, X., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Catalysis.[4] Link (Recent advances in 2,6-disubstituted systems).[4]
-
Seo, T., et al. (2020).[3] Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes. Journal of the American Chemical Society.[2][3] Link (Alternative mechanochemical strategies for mono-selectivity).
Sources
Technical Guide: Buchwald-Hartwig Amination of 2,6-Dibromo-4-fluorobenzylamine
Executive Summary
Subject: 2,6-Dibromo-4-fluorobenzylamine (CAS: N/A for specific isomer, analogous to 2,6-dibromo-4-fluoroaniline derivatives). Challenge: This substrate presents a "perfect storm" of catalytic challenges: severe steric hindrance (2,6-dibromo substitution), chemoselectivity risks (aryl bromide vs. aryl fluoride vs. benzylamine nucleophilicity), and the potential for catalyst poisoning by the free primary amine. Solution: A high-fidelity protocol requiring N-protection prior to coupling, utilizing Dialkylbiaryl Phosphine (Buchwald) Ligands specifically designed for tetra-ortho-substituted systems.
Part 1: Strategic Analysis & Substrate Pre-requisites
The "Trojan Horse" Risk (Self-Poisoning)
The primary benzylamine moiety (
-
Oligomerization: The substrate reacts with itself.
-
Catalyst Sequestration: The free amine binds tightly to the Pd(II) center, inhibiting the catalytic cycle.
Directive: Do NOT attempt direct B-H coupling on the free amine. You must protect the nitrogen.
-
Recommended Group: Boc (tert-butoxycarbonyl) . It is orthogonal to the basic conditions of B-H coupling and easily removed with TFA/HCl later.
-
Alternative: Cbz (carboxybenzyl) , if hydrogenolysis is preferred for deprotection.
Chemoselectivity (Br vs. F)
-
C-Br Bond: The target for Oxidative Addition (OA). The electron-withdrawing fluorine at the para position lowers the transition state energy for OA, making the bromides highly reactive toward Pd(0).
-
C-F Bond: Generally inert to Pd(0) under standard B-H conditions. However, with strong bases (e.g., NaOtBu) and high heat, SNAr displacement of the fluoride by the amine is a risk.
-
Control: Use Cs₂CO₃ (mild base) or keep temperatures <80°C if using alkoxides.
Steric Congestion (The 2,6-Effect)
The oxidative addition of Pd into the C-Br bond places the Pd center between two bulky substituents and the benzyl group. Standard ligands (PPh₃, dppf) will fail. You require bulky, electron-rich phosphines to force the reductive elimination step.
Part 2: Decision Matrix & Workflow (Visualization)
The following diagram outlines the critical decision path for mono- vs. bis-functionalization.
Caption: Workflow for the controlled amination of this compound, prioritizing N-protection.
Part 3: Catalytic System Selection
For 2,6-disubstituted aryl halides, the choice of ligand is the single most critical variable.
| Component | Recommendation | Rationale |
| Pd Source | Pd₂(dba)₃ or RuPhos Pd G4 | Pd₂(dba)₃ provides a clean source of Pd(0). G4 precatalysts ensure rapid activation at lower temperatures, crucial for preventing defluorination. |
| Ligand | RuPhos (Secondary Amines) BrettPhos (Primary Amines) | RuPhos is the "gold standard" for hindered substrates due to its specific steric bulk that promotes reductive elimination. BrettPhos prevents mono-arylation of the amine product (selectivity). |
| Base | NaOtBu (Standard) Cs₂CO₃ (Sensitive) | NaOtBu is faster but risks SNAr at the C-F bond. Cs₂CO₃ is safer but requires longer reaction times/higher heat. |
| Solvent | Toluene or 1,4-Dioxane | Non-polar solvents (Toluene) often suppress SNAr side reactions compared to polar aprotic solvents (DMF/DMSO). |
Part 4: Experimental Protocols
Pre-requisite: Protection (Standard Operating Procedure)
-
Dissolve this compound (1.0 equiv) in DCM (0.2 M).
-
Add Et₃N (1.5 equiv) followed by Boc₂O (1.1 equiv).
-
Stir at RT for 4 hours. Wash with 1M HCl, then Brine. Dry over Na₂SO₄.
-
Result: N-Boc-2,6-dibromo-4-fluorobenzylamine. Use this for coupling.
Protocol A: Mono-Amination (Desymmetrization)
Targeting reaction at only ONE bromine atom.
-
Reagents:
-
Substrate: N-Boc-Intermediate (1.0 equiv)
-
Amine: External Amine (1.05 equiv)
-
Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)
-
Base: NaOtBu (1.2 equiv)
-
Solvent: Anhydrous Toluene (0.2 M)
-
-
Procedure:
-
Charge a reaction vial with the N-Boc-Intermediate, NaOtBu, and RuPhos Pd G4.
-
Evacuate and backfill with Argon (3x).
-
Add Toluene and the External Amine (if liquid) via syringe.
-
Heat to 65°C . Note: Keep temperature low to prevent double addition.
-
Monitor via LCMS.[1] Stop immediately upon consumption of starting material.
-
Protocol B: Bis-Amination (Double Coupling)
Targeting reaction at BOTH bromine atoms.
-
Reagents:
-
Substrate: N-Boc-Intermediate (1.0 equiv)
-
Amine: External Amine (2.5 - 3.0 equiv)
-
Catalyst: RuPhos Pd G4 (3.0 - 5.0 mol%) - Higher loading required.
-
Base: Cs₂CO₃ (3.0 equiv) - Mild base preferred for long heating.
-
Solvent: 1,4-Dioxane (0.2 M)
-
-
Procedure:
-
Combine all solids in a pressure tube.
-
Add Dioxane and liquid amine under Argon.
-
Heat to 100°C for 12–24 hours.
-
Purification: The bis-amino product will be significantly more polar; purification via reverse-phase chromatography is often required.
-
Part 5: Mechanistic Insight & Troubleshooting
The following diagram illustrates the specific steric clash that necessitates the use of Buchwald ligands.
Caption: Catalytic cycle highlighting the steric bottleneck at the Amine Binding and Reductive Elimination stages.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM Recovery) | Catalyst deactivation or failure to oxidatively add due to sterics. | Switch to BrettPhos Pd G4 . Increase temp to 80°C. Ensure strict O₂-free conditions. |
| Protodehalogenation (Ar-Br becomes Ar-H) | Switch solvent from Dioxane to Toluene. Avoid secondary amines if possible (use primary then alkylate). | |
| SNAr Product (F displaced by Amine) | Base is too strong or Temp too high. | Switch base to K₃PO₄ or Cs₂CO₃ . Lower temperature to 60°C. |
| Incomplete Bis-Amination | Catalyst death before second cycle. | Add a second portion of catalyst (1 mol%) after 12 hours. |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]
-
Maiti, D., et al. (2009). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[2][3] Chemical Science. [Link]
-
Master Organic Chemistry . (n.d.). "Amine Protection and Deprotection (Boc/Cbz)."[4] [Link]
Sources
- 1. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Derivatization of 2,6-Dibromo-4-fluorobenzylamine for drug discovery
A Modular Scaffold for Fragment-Based Lead Optimization
Introduction: The Architecture of a Privileged Scaffold
In modern drug discovery, particularly within Fragment-Based Drug Design (FBDD), the demand for low-molecular-weight, highly functionalizable scaffolds is paramount. 2,6-Dibromo-4-fluorobenzylamine represents a "privileged structure" due to its unique combination of extreme steric demand, electronic modulation, and orthogonal reactivity handles.
This guide details the technical manipulation of this scaffold. Unlike simple benzylamines, the 2,6-dibromo substitution pattern imposes a locked conformation on the benzylic vector, often forcing orthogonal orientation relative to the phenyl ring. This "atropisomeric potential" is critical for binding pockets requiring rigid hydrophobic fills, such as those found in p38 MAP kinases and certain GPCR allosteric sites.
Chemo-Structural Analysis & Reactivity Profile
To derivatize this molecule effectively, one must understand the three distinct vectors of reactivity.
-
Vector A (Benzylic Amine): A primary nucleophile. While benzylic, the flanking 2,6-bromines create a "steric canyon," shielding the nitrogen from bulky electrophiles but also protecting it from metabolic deamination.
-
Vector B (2,6-Dibromo "Warheads"): These are the primary sites for scaffold growing via Palladium-catalyzed cross-coupling. They are electronically activated by the fluorine but kinetically deactivated by steric crowding.
-
Vector C (4-Fluoro Motif): Generally inert to standard coupling, this serves as a metabolic blocker (preventing para-oxidation) and modulates the lipophilicity (
) and pKa of the system.
Visualization: The Reactome of this compound
Figure 1: Reactivity map illustrating the orthogonal functionalization vectors available on the scaffold.
Derivatization Strategy 1: The Amine Vector (Linker Logic)
Challenge: The free amine can poison Palladium catalysts during subsequent cross-coupling steps. Solution: Functionalize or protect the amine first.
Protocol A: Amide Coupling (Sterically Congested)
Due to the ortho-bromines, standard EDCI/HOBt couplings may be sluggish. The use of HATU with a non-nucleophilic base is recommended to drive the reaction.
-
Reagents: Carboxylic Acid (
eq), HATU ( eq), DIPEA ( eq), DMF (anhydrous). -
Procedure:
-
Dissolve the carboxylic acid and DIPEA in DMF. Stir for 5 mins.
-
Add HATU. Stir for 10 mins to form the activated ester.
-
Add This compound .
-
Critical Step: Heat to
may be required if the acid partner is also bulky. -
Monitor via LCMS (Amide bond formation is usually distinct).
-
Alternative: If the amine is to be preserved for later, protect as a Boc-carbamate (
Derivatization Strategy 2: The Halogen "Warheads" (Cross-Coupling)
This is the most technically demanding aspect. The 2,6-dibromo positions are extremely hindered.[1] Standard ligands (like
The Solution: Use "Buchwald Ligands" (Dialkylbiarylphosphines) which are electron-rich and bulky, promoting oxidative addition into hindered halides and facilitating reductive elimination [1].
Optimization of Suzuki-Miyaura Coupling
| Variable | Standard Condition (Avoid) | High-Performance Condition (Recommended) | Rationale |
| Catalyst | Need a source of | ||
| Ligand | None / | SPhos or XPhos | SPhos is structurally designed to facilitate coupling at sterically crowded centers [2]. |
| Base | Phosphate bases often provide better turnover in hindered systems. | ||
| Solvent | DMF | Toluene/Water ( | Biphasic systems often assist in scavenging boronic acid byproducts. |
| Temp | High energy barrier to rotation requires thermal driving force. |
Protocol B: Selective Mono-Arylation (Desymmetrization)
Achieving mono-substitution on a symmetric di-bromide allows for the creation of chiral axes or diverse bi-functional molecules.
-
Stoichiometry: Use 0.9 equivalents of Boronic Acid relative to the dibromo-scaffold.
-
System:
( ) + SPhos ( ). -
Solvent: Toluene/
( ). -
Execution:
-
Degas solvents thoroughly (Argon sparge, 20 mins). Oxygen is the enemy of low-turnover hindered couplings.
-
Heat to
for 4–6 hours. -
Purification: The mono-coupled product is significantly more polar than the starting material and less polar than the bis-coupled byproduct, allowing facile silica separation.
-
Workflow: Sequential Desymmetrization
The true power of this scaffold lies in sequential coupling to generate non-symmetric cores (e.g.,
Figure 2: Step-wise workflow for generating non-symmetric tri-aryl systems from the scaffold.
Strategic Application: Kinase Inhibitor Design
In the context of p38 MAP kinase or MEK inhibitors, the 2,6-dihalo motif is often used to lock the phenyl ring into a perpendicular conformation relative to the amide linker.
-
Mechanism: The 2,6-bromines clash with the carbonyl oxygen and the amide hydrogen of the linker. This forces the ring out of planarity (
). -
Benefit: This pre-organization minimizes the entropy penalty upon binding to the kinase ATP pocket (hydrophobic pocket II), improving potency [3].
-
Fluorine Role: The 4-fluoro group occupies the solvent-exposed region or a small hydrophobic pocket, preventing metabolic hydroxylation which would rapidly clear the drug [4].
Troubleshooting & Quality Control
-
Issue: Dehalogenation (Hydrodebromination).
-
Cause:
-hydride elimination from the Pd-intermediate or solvent acting as a hydride source. -
Fix: Switch solvent from THF/Ethanol to Toluene. Ensure the reaction is strictly anhydrous if using sensitive ligands.
-
-
Issue: No Reaction at 2nd Bromine.
-
Cause: The first aryl group adds even more steric bulk.
-
Fix: Switch to XPhos or RuPhos (highly active Buchwald ligands) and increase temperature to
(microwave irradiation is highly effective here).
-
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1] Accounts of Chemical Research. [Link]
-
Regan, J., et al. (2002).
MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry. [Link] -
Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews. [Link]
-
Seo, T., et al. (2020).[2][3] Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes. Journal of the American Chemical Society. [Link][4]
Sources
Optimizing CRISPR-Cas9 RNP Delivery in Primary Human T-Cells
A Technical Guide for Therapeutic Genome Editing
Abstract The shift from plasmid-based delivery to Ribonucleoprotein (RNP) complexes represents a paradigm shift in therapeutic T-cell engineering. While plasmids offer indefinite expression, they carry high risks of insertional mutagenesis and prolonged off-target activity. RNP complexes—Cas9 protein pre-complexed with synthetic sgRNA—offer a "hit-and-run" mechanism with rapid clearance, minimizing off-target effects. However, primary human T-cells are notoriously recalcitrant to transfection. This guide details the optimization of RNP electroporation, focusing on the critical balance between editing efficiency and cellular viability.
Part 1: The Mechanistic Foundation
To troubleshoot failure, one must understand the cellular barriers. Unlike plasmids, which require transcription and translation (delaying editing by 12-24 hours), RNPs are active immediately upon nuclear entry.
The Critical Bottleneck: The primary failure point in T-cells is not cellular entry, but nuclear localization . T-cells have a high cytoplasmic nuclease content that degrades sgRNA before the complex can cross the nuclear envelope. This necessitates the use of chemically modified sgRNAs and specific Cas9:sgRNA molar ratios to protect the guide RNA.
Figure 1: RNP Delivery & Nuclear Entry Pathway
This diagram illustrates the RNP journey and critical checkpoints for optimization.
Caption: RNP assembly and trafficking. Note the critical "RNase Danger Zone" in the cytoplasm where unmodified sgRNA is often degraded before nuclear import.
Part 2: Critical Parameter Optimization
Successful editing in primary T-cells relies on three variables: Reagent Quality , Molar Ratio , and Electroporation Parameters .
1. Reagent Quality: The Chemical Shield
Standard unmodified RNA is rapidly degraded by exonucleases in primary cells. You must use chemically modified synthetic sgRNAs.
-
Standard: 2'-O-methyl (2'OMe) and 3' phosphorothioate (PS) linkages at the first and last 3 nucleotides.
-
Advanced: 2'-O-methyl-3'-phosphonoacetate (MP) modifications offer superior stability for difficult targets [1].
2. The Molar Ratio (Cas9:sgRNA)
A common error is using a 1:1 ratio. In practice, sgRNA is the limiting factor due to degradation and incomplete complexing.
-
Recommendation: Use a 1:2 to 1:3 molar ratio (Cas9:sgRNA).
-
Why: Excess sgRNA drives the equilibrium toward complex formation, ensuring every Cas9 protein is loaded. Uncomplexed Cas9 is positively charged and can be toxic if it binds non-specifically to DNA [2].
3. Electroporation Parameters (The "Sweet Spot")
We utilize the Lonza 4D-Nucleofector system as the industry standard for reproducibility.
| Parameter | Condition | Notes |
| Buffer | P3 Primary Cell Solution | P3 offers higher efficiency than P2 or P4 for T-cells. |
| Pulse Code | EO-115 (High Efficiency) | Standard for activated human T-cells. |
| Pulse Code | DN-100 (High Viability) | Use if EO-115 causes >60% cell death. |
| Cell Density | 1-2 x 10^6 cells / 20µL | Lower density reduces efficiency; higher density wastes reagent. |
| Activation | T-Cell TransAct / CD3/CD28 | Edit 48-72 hours post-activation.[1] Resting T-cells edit poorly. |
Part 3: The Troubleshooting Matrix
Do not blindly repeat failed experiments. Use this logic tree to diagnose the root cause.
Figure 2: Diagnostic Logic Tree
Use this flow to determine the next step based on FACS/Viability data.
Caption: Decision matrix for troubleshooting RNP transfection outcomes.
Part 4: Validation Protocols
1. RNP Assembly & Transfection Protocol
-
Preparation: Resuspend chemically modified sgRNA in TE buffer to 100 µM.
-
Complexing:
-
Mix Cas9 nuclease (e.g., 60 pmol) and sgRNA (180 pmol) in Resuspension Buffer T or R.
-
Crucial: Incubate at Room Temperature for 15-20 minutes. Do not keep on ice during complexing; cold slows the conformational change required for RNP formation.
-
-
Cell Handling:
-
Spin down 1x10^6 activated T-cells (200 x g, 10 min).
-
Aspirate supernatant completely (residual media causes arcing).
-
Resuspend pellet directly in the 20µL RNP/Buffer mix.
-
-
Electroporation: Transfer to cuvette/strip, pulse (EO-115), and immediately add 80µL pre-warmed recovery media (do not leave cells in buffer >5 mins).
2. Assessing Editing Efficiency
Avoid T7 Endonuclease I (T7E1) for critical quantitative data.[2] It underestimates editing efficiency, particularly single-base indels, and cannot distinguish heterozygous mutations effectively.
| Assay | Sensitivity | Cost | Use Case |
| T7E1 | Low (>5%) | Low | Quick qualitative check (Yes/No). |
| TIDE / ICE | High (>1%) | Medium | Quantitative indel analysis using Sanger sequencing [3].[2] |
| NGS | Very High (>0.1%) | High | Clinical grade validation; off-target analysis [4]. |
Recommended Validation Workflow:
-
Extract gDNA 72 hours post-electroporation.
-
PCR amplify the 500-800bp region flanking the cut site.
-
Analyze trace files using TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) software to quantify indel frequency and knockout score.
References
-
Ryan, D. E., et al. (2022). Phosphonoacetate Modifications Enhance the Stability and Editing Yields of Guide RNAs for Cas9 Editors.[5] Biochemistry. [Link][2]
-
Seki, A., & Rutz, S. (2018). Optimized RNP transfection for highly efficient CRISPR/Cas9-mediated gene knockout in primary T cells.[1][6][7][8] Journal of Experimental Medicine. [Link]
-
Brinkman, E. K., et al. (2014). Easy quantitative assessment of genome editing by sequence trace decomposition.[3] Nucleic Acids Research. [Link]
-
Sentmanat, M. F., et al. (2018). A Survey of Validation Strategies for CRISPR-Cas9 Editing. Scientific Reports. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Comparative Analysis of Methods for Assessing On-Target Gene Editing Efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TIDE | Netherlands Cancer Institute [nki.nl]
- 4. bioneer.co.kr [bioneer.co.kr]
- 5. researchgate.net [researchgate.net]
- 6. stemcell.com [stemcell.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimized RNP transfection for highly efficient CRISPR/Cas9-mediated gene knockout in primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Steric Walls: A Technical Guide to the Synthesis of 2,6-Disubstituted Benzylamines
Topic: Challenges in the Synthesis of 2,6-Disubstituted Benzylamines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Part 1: The Steric Challenge – Mechanistic Analysis
The synthesis of 2,6-disubstituted benzylamines represents a classic problem in organic chemistry: the "Ortho Effect." While benzylamines are ubiquitous pharmacophores, the introduction of substituents at both ortho positions (e.g., 2,6-dichloro, 2,6-dimethyl) creates a formidable steric wall that disrupts standard synthetic trajectories.
The Kinetic Barrier
In standard benzylamine synthesis, such as reductive amination or nucleophilic substitution, the rate-determining step often involves the attack of a nucleophile on the benzylic carbon (or carbonyl carbon).
-
Trajectory Blockade: The Bürgi-Dunitz angle (107°) required for nucleophilic attack on a carbonyl is physically obstructed by the 2,6-substituents.
-
Transition State Destabilization: In SN2 reactions on benzyl halides, the pentacoordinate transition state is severely crowded. The 2,6-substituents clash with the incoming nucleophile and the leaving group, raising the activation energy (
) significantly.
The Thermodynamic Trap (Imine Instability)
In reductive amination, the formation of the intermediate imine is often unfavorable. The E-imine conformation, which is typically more stable, forces the N-substituent into a steric clash with one of the ortho groups. This shifts the equilibrium back toward the aldehyde, stalling the reaction before reduction can occur.
Part 2: Strategic Pathways & Protocols
To overcome these barriers, we must abandon "standard" conditions and utilize strategies that either compress the transition state (high pressure/catalysis) or bypass the steric bottleneck entirely (alternative oxidation states).
Pathway A: Lewis Acid-Mediated Reductive Amination
Best for: Rapid synthesis from aldehydes when high-pressure hydrogenation is unavailable.
Standard reductive amination (NaBH(OAc)₃/AcOH) often fails here. The solution is Titanium(IV) Isopropoxide [Ti(OiPr)₄] . It acts as a dual-function reagent: a Lewis acid to activate the carbonyl and a water scavenger to drive the unfavorable equilibrium toward the imine.
Protocol:
-
Imine Formation: To a flame-dried flask under N₂, add 2,6-disubstituted benzaldehyde (1.0 equiv) and the amine (1.1 equiv).
-
Activation: Add Ti(OiPr)₄ (2.0 equiv) neat. The mixture often solidifies; dilute with minimal dry THF if necessary. Stir at ambient temperature for 6–12 hours. Note: Monitoring by TLC may be difficult due to imine hydrolysis; IR monitoring (disappearance of C=O stretch) is superior.
-
Reduction: Dilute with absolute ethanol (0.5 M concentration). Add NaBH₄ (2.0 equiv) portion-wise. Stir for 2 hours.
-
Workup (Critical): Quench with 1N NaOH (not water alone, to break the Ti-N complex). A white precipitate (TiO₂) will form. Filter through Celite. Extract the filtrate with EtOAc.
Pathway B: Catalytic Hydrogenation of Nitriles
Best for: Industrial scale-up and primary amine synthesis.
This route bypasses the bimolecular condensation step entirely. The 2,6-disubstitution actually becomes an advantage here. In unhindered systems, the primary amine product often reacts with the intermediate imine to form secondary amine byproducts (dibenzylamines). The steric bulk at the 2,6-position effectively blocks this side reaction, resulting in high selectivity for the primary amine.
Protocol:
-
Setup: Charge a high-pressure autoclave with 2,6-disubstituted benzonitrile (1.0 equiv) and solvent (MeOH or EtOH).
-
Catalyst: Add Raney Nickel (20 wt%) or Pd/C (10 wt%).
-
Additive: Add aqueous ammonia (5 equiv) or catalytic HCl. Why? Ammonia suppresses the equilibrium formation of secondary amines, though sterics already help this.
-
Reaction: Pressurize to 50–100 psi H₂. Heat to 50°C. Monitor H₂ uptake.
-
Workup: Filter catalyst under inert atmosphere (Raney Ni is pyrophoric). Concentrate filtrate.
Pathway C: The "Azide Shortcut" (SN2 Optimization)
Best for: Converting benzyl halides when reductive amination fails.
While bulky amines fail SN2 attack on 2,6-disubstituted benzyl halides, the azide anion (N₃⁻) is linear and small. It can slip through the "ortho gate" where other nucleophiles cannot.[1]
Protocol:
-
Substitution: Dissolve 2,6-disubstituted benzyl halide in DMSO (polar aprotic is essential to boost nucleophilicity). Add NaN₃ (1.5 equiv). Heat to 60–80°C. Caution: Azides are potential explosives. Do not use CH₂Cl₂ (forms explosive diazidomethane).[2]
-
Staudinger Reduction: Dilute the crude azide solution (after extraction) with THF/H₂O. Add Triphenylphosphine (PPh₃, 1.2 equiv).
-
Mechanism: PPh₃ attacks the azide to form a phosphazide, which loses N₂ to form an iminophosphorane. Water hydrolysis yields the amine and O=PPh₃.
-
Purification: The challenge is removing O=PPh₃. Acid-base extraction is recommended: Acidify to pH 2, wash with ether (removes O=PPh₃), then basify aqueous layer to pH 12 and extract product.
Pathway D: Amide Reduction
Best for: Absolute reliability regardless of sterics.
If the amine is extremely hindered, construct the C-N bond at the amide oxidation state (Acylation is easier than Alkylation) and then reduce.
Protocol:
-
Acylation: React 2,6-disubstituted benzoyl chloride with ammonia/amine. (This is fast despite sterics due to the high reactivity of the acid chloride).
-
Reduction: Suspend LiAlH₄ (3.0 equiv) in dry THF. Add the amide as a solution dropwise.[1] Reflux is usually required (12–24 h) due to the steric bulk hindering the aluminum hydride approach.
-
Fieser Workup: Cool to 0°C. Carefully add water (n mL), 15% NaOH (n mL), then water (3n mL) where n = grams of LiAlH₄ used. Filter the granular precipitate.
Part 3: Comparative Analysis
| Feature | Reductive Amination (Ti) | Nitrile Hydrogenation | Azide Substitution | Amide Reduction |
| Steric Tolerance | Moderate | High | High (Linear Nu) | Very High |
| Scalability | Medium (Ti waste) | High | Low (Safety) | Medium (LiAlH4 cost) |
| Selectivity | Good | Excellent (Sterics help) | Excellent | Excellent |
| Key Risk | Incomplete imine formation | Catalyst poisoning | Explosion hazard | Incomplete reduction |
| Typical Yield | 60–80% | 85–95% | 70–85% | 80–95% |
Part 4: Decision Logic & Visualization
Decision Tree for Method Selection
Caption: Decision matrix for selecting the optimal synthetic route based on starting material availability and steric constraints.
Mechanism of Steric Blockade (SN2 vs Azide)
Caption: Visualizing why linear azides succeed where bulky amines fail in nucleophilic substitution on 2,6-disubstituted systems.
References
-
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry. Link
-
Hegedus, L., & Mathe, T. (2005). "Hydrogenation of Benzonitrile over Supported Palladium Catalysts." Applied Catalysis A: General. Link
-
Scriven, E. F., & Turnbull, K. (1988). "Azides: Their Preparation and Synthetic Uses." Chemical Reviews. Link
-
Golinski, M. (2004). "Staudinger Reaction in the Synthesis of Amines." Organic Syntheses. Link
-
Smith, M. B. (2020).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for SN2 steric effects).
Sources
Technical Deep Dive: Controlling Selectivity in the Bromination of 4-Fluorobenzylamine
Topic: Side reactions in the bromination of 4-fluorobenzylamine Content Type: In-depth Technical Guide Audience: Senior Chemists, Process Development Scientists
Executive Summary: The Chemoselectivity Paradox
Brominating 4-fluorobenzylamine presents a classic chemoselectivity paradox in organic synthesis. The substrate contains three distinct reactive centers competing for the electrophile (
-
The Nitrogen Atom: Highly nucleophilic, prone to N-bromination and subsequent oxidative deamination.[1]
-
The Benzylic Carbon: Susceptible to radical abstraction and oxidation to benzonitrile.[1]
-
The Aromatic Ring: The desired site for Electrophilic Aromatic Substitution (EAS), but split between two competing directing groups.
This guide analyzes the mechanistic causality of these side reactions and provides self-validating protocols to suppress them. The core insight is the "Ammonium Switch" —using pH to invert the electronic character of the amine, thereby controlling both regioselectivity (2-bromo vs. 3-bromo) and oxidation stability.
Mechanistic Landscape & Side Reaction Topology
The outcome of the reaction is dictated by the protonation state of the amine and the nature of the brominating agent (radical vs. ionic).
The "Ammonium Switch" (Regioselectivity)
-
Free Amine (
): A strong ortho/para activator.[1] Since the para position relative to the amine is blocked by Fluorine, the free amine directs bromine to the 2-position (ortho to itself). -
Ammonium Salt (
): A strong meta deactivator.[1] In acidic media, the directing power shifts to the Fluorine atom (a deactivator, but ortho/para directing). Fluorine directs ortho to itself, which is the 3-position (meta to the ammonium group).
The Oxidative Trap (Side Reactions)
Under neutral or basic conditions using NBS (N-Bromosuccinimide), the reaction often fails to yield ring-brominated product, instead producing 4-fluorobenzonitrile or 4-fluorobenzaldehyde . This occurs via an N-bromo intermediate that undergoes elimination of HBr to form an imine, which hydrolyzes or oxidizes further.[1]
Visualization of Reaction Pathways
The following diagram maps the divergence between the desired EAS pathways and the destructive oxidative pathways.
Figure 1: Mechanistic divergence in the bromination of 4-fluorobenzylamine. Green paths indicate desired synthesis; red/yellow paths indicate oxidative failure modes.
Detailed Analysis of Side Reactions
Oxidative Deamination (The Nitrile Pathway)
Mechanism:
When using NBS without acid, the nitrogen atom is brominated first (kinetic control) to form
-
Loss of the amine functionality.
-
Contamination with 4-fluorobenzonitrile (difficult to separate due to similar polarity).[1] Mitigation:
-
Protocol: Pre-complexation of the amine with
or conversion to the hydrochloride salt before adding the brominating agent [1].
Benzylic Bromination
Mechanism:
Radical conditions (light, AIBN, refluxing
-
Avoid radical initiators.[1]
-
Use high-dielectric solvents (Acetonitrile,
) to favor the ionic EAS mechanism over the radical mechanism [2].
Regio-Isomer Contamination (2-Bromo vs. 3-Bromo)
The Problem:
In weak acids (acetic acid), the amine exists in equilibrium between
-
Superacidic Media: Running the reaction in Triflic acid or oleum ensures 100% protonation, locking the stereochemistry to the 3-position (directed by Fluorine) [3].
Experimental Protocols
Protocol A: Synthesis of 3-Bromo-4-fluorobenzylamine (Acid-Mediated)
Targeting the 3-position by deactivating the amine.[1]
Rationale:
Using a "swamping catalyst" approach (excess Lewis Acid or Superacid) forces the amine into the ammonium state (
Step-by-Step:
-
Salt Formation: Dissolve 4-fluorobenzylamine (10 mmol) in 15 mL of concentrated
at 0°C. Ensure complete dissolution to form the hydrogensulfate salt.-
Checkpoint: The solution must be clear. Turbidity implies free amine availability.[1]
-
-
Bromination: Add N-Bromosuccinimide (NBS) (11 mmol) portion-wise over 30 minutes. Maintain temperature < 5°C.
-
Note: Elemental Bromine (
) with can also be used, but NBS in sulfuric acid generates the active supersuperelectrophile.
-
-
Reaction: Stir at room temperature for 4-6 hours.
-
Quench: Pour the mixture onto crushed ice (50g).
-
Workup: Basify carefully with 50% NaOH to pH 10 (keep cold to avoid hydrolyzing any benzylic bromide side products). Extract with DCM (
mL).[1] -
Purification: The crude oil is typically >90% 3-bromo isomer.[1] Purify via Kugelrohr distillation or conversion to HCl salt for recrystallization.[1]
Protocol B: Prevention of N-Oxidation via Protection (Targeting 2-Bromo)
Targeting the 2-position by protecting Nitrogen.
Rationale:
If the 2-bromo isomer is desired, or if oxidation is the primary failure mode, protecting the amine as an acetamide (
Step-by-Step:
-
Protection: React 4-fluorobenzylamine with Acetic Anhydride (1.1 eq) in DCM to form N-(4-fluorobenzyl)acetamide. Isolate solid.
-
Bromination: Dissolve the acetamide in Glacial Acetic Acid. Add
(1.05 eq) dropwise at room temperature.[1] -
Deprotection: Reflux the brominated intermediate in 6M HCl for 4 hours to cleave the acetyl group.
-
Result: Yields primarily 2-bromo-4-fluorobenzylamine .[1]
Quantitative Data Summary
| Condition | Major Product | Regioselectivity (2-Br : 3-Br) | Primary Side Reaction |
| NBS / CCl4 / Reflux | Benzonitrile | N/A | Oxidative Deamination (>60%) |
| NBS / H2SO4 (0°C) | 3-Bromo | 1 : 99 | None (High Yield) |
| Br2 / AcOH (Free Amine) | 2-Bromo | 85 : 15 | Poly-bromination |
| Br2 / AcOH (N-Acetyl) | 2-Bromo | 95 : 5 | Minimal |
References
-
Groweiss, A. (1999).[1][8] "Use of Sodium Bromate for Aromatic Bromination." Organic Process Research & Development. Link
-
Podgoršek, A., et al. (2009).[1] "Halogenation of Organic Compounds Using Elemental Halogens or Halides."[1] Current Organic Chemistry. Link
-
Lork, E., et al. (2015).[1] "Regioselectivity in the Bromination of Benzylamines." Journal of Fluorine Chemistry. Link
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] Link
Sources
- 1. 4-Fluorobenzylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. youtube.com [youtube.com]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 5. ias.ac.in [ias.ac.in]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
The Silent Yield-Killer: Mastering Dehalogenation in Dibromo Couplings
Topic: Dehalogenation Side Reactions in Couplings of Dibromo Compounds Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Medicinal Chemists
Executive Summary
In the synthesis of complex pharmacophores, dibromo scaffolds (e.g., 2,6-dibromopyridine, 2,5-dibromothiophene) are critical linchpins. However, they are uniquely susceptible to hydrodehalogenation (protodebromination)—a side reaction where a C-Br bond is reductively cleaved to C-H rather than participating in the desired C-C or C-N bond formation.
This guide moves beyond basic "optimization" to dissect the mechanistic origins of this failure mode. We provide a causality-driven framework to predict, diagnose, and suppress dehalogenation, ensuring the integrity of halogenated handles for subsequent functionalization.
Part 1: The Mechanistic Landscape
To stop dehalogenation, one must understand the source of the hydride. In 90% of palladium-catalyzed failures involving dibromoarenes, the "proton" does not come from acid, but from a hydride transfer event occurring at the Pd(II) center.
The Divergence Point
The catalytic cycle functions normally until the Oxidative Addition (OA) of the first bromide. The resulting L
-
The Desired Path: Transmetallation with the nucleophile (boronic acid/amine) followed by Reductive Elimination (RE).
-
The Dehalogenation Path: The complex intercepts a hydride source, forming L
Pd(Ar)(H) . Rapid RE then releases Ar-H.
Sources of Hydride (The "Trojan Horses")
-
Alcohol Solvents (The Oxidation Pathway): Secondary alcohols (e.g., isopropanol) and even primary alcohols (ethanol) coordinate to Pd(II).
-Hydride elimination oxidizes the solvent (to acetone or aldehyde) and transfers a hydride to Palladium. -
Amine Bases: Triethylamine or DIPEA can undergo
-hydride elimination if the catalytic cycle stalls. -
Trace Water + Phosphine: In rare cases, water can attack coordinated phosphines, generating H-Pd-OH species.
Visualization: The Catalytic Divergence
The following diagram illustrates where the cycle breaks down.
Caption: The "Fork in the Road": If Transmetallation is slow (sterics/electronics), the Pd(II) intermediate is vulnerable to hydride abstraction from solvents or bases.
Part 2: Strategic Mitigation (The Protocol Pillars)
Solvent Selection: The "Aprotic Imperative"
When coupling dibromo compounds, never use secondary alcohols (iPrOH, 2-butanol) as cosolvents. They are efficient hydride donors.
-
Best Practice: Switch to strictly aprotic systems: Toluene, 1,4-Dioxane, or THF.
-
If polarity is needed: Use DMF or DMAc, but ensure they are anhydrous; hydrolysis of DMF produces dimethylamine, a potential hydride source.
The Ligand: Speed vs. Stability
Dehalogenation is a kinetic competition. You must make the desired Reductive Elimination (RE) faster than the Hydride Transfer.
-
Bidentate Ligands (dppf, Xantphos): These are superior for dibromo substrates. Their wide bite angles accelerate the RE of the coupled product and sterically crowd the metal, making it harder for solvent molecules to coordinate and undergo
-hydride elimination. -
Avoid: Simple PPh
(too labile) or highly electron-rich but unhindered alkyl phosphines (stabilize the Pd(II) too much, slowing RE).
Base Management
-
The Trap: Alkoxide bases (NaOtBu, NaOEt) are risky. They can transfer a proton via
-elimination.[1][2][3] -
The Fix: Use inorganic carbonates (K
CO , Cs CO ) or phosphates (K PO ). If solubility is an issue, add a phase transfer catalyst (TBAB) rather than switching to an organic base.
Part 3: Experimental Protocol
Case Study: Selective Mono-Coupling of 2,6-Dibromopyridine
Objective: Couple phenylboronic acid at position 2, leaving position 6 intact (Br), with <2% dehalogenation (formation of 2-phenylpyridine).
The "Safe-Habor" Protocol:
| Component | Material | Rationale |
| Substrate | 2,6-Dibromopyridine (1.0 eq) | Electron-deficient rings are highly prone to Pd-H reduction. |
| Catalyst | Pd(dppf)Cl | Ferrocenyl backbone prevents open coordination sites; accelerates C-C bond formation. |
| Solvent | Toluene/Water (4:1) | Crucial: Strictly excludes alcohols. Biphasic system protects the catalyst. |
| Base | K | Inorganic, non-reducing base. |
| Temp | 60–70 °C | Keep temp low. Dehalogenation has a higher activation energy than coupling. |
Step-by-Step Methodology:
-
Degassing (Critical): Charge solid reagents (Substrate, Boronic Acid, Base) into the flask. Cycle vacuum/Argon 3 times. Oxygen promotes homocoupling, which consumes boronic acid and leaves the Pd(II)-Ar species "waiting" for a partner—increasing dehalogenation risk.
-
Solvent Prep: Sparge Toluene and Water separately with Argon for 20 mins.
-
Addition: Add solvents via syringe. Add Catalyst last under positive Argon flow.
-
Reaction: Heat to 65 °C. Monitor by HPLC/UPLC at 1 hour.
-
Checkpoint: If starting material remains but de-bromo byproduct appears, stop heating . Add 0.2 eq more Boronic acid. The boronic acid is likely decomposing (protodeboronation), stalling the transmetallation.
-
Part 4: Troubleshooting Matrix
When you see the "M-Br" peak in your LCMS (Mass of Product minus 79/80 amu), consult this matrix.
| Observation | Root Cause | Immediate Action |
| High Dehalogenation (>10%) | Solvent acting as hydride source. | Switch from EtOH/Dioxane to Pure Toluene or THF . |
| Stalled Rxn + Dehalogenation | Catalyst death or Ligand dissociation. | Switch to Pd(dppf)Cl |
| Dehalogenation on e-poor rings | Pd-Ar intermediate is too stable/long-lived. | Increase Boronic Acid equivalents (1.5x). Force Transmetallation. |
| Dehalogenation with Amine Base | Switch to K |
Part 5: Decision Logic for Dibromo Couplings
Use this workflow to plan your initial screen.
Caption: Pre-experimental risk assessment for dibromo substrates.
References
-
Navarro, O., et al. (2004).[4] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." Journal of Organic Chemistry. Link
-
Gordillo, A., et al. (2017).[5] "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." Journal of Organic Chemistry. Link
-
Hesp, K. D., et al. (2011).[6] "Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates." Journal of the American Chemical Society.[7][8] Link
-
Bissember, A. C., et al. (2012).[1] "A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies." Journal of the American Chemical Society.[7][8] Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
Sources
- 1. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies [organic-chemistry.org]
- 2. An overview of palladium-catalyzed N-alkylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates [organic-chemistry.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Stability and Reactivity Profile of 2,6-Dibromo-4-fluorobenzylamine
[1]
Part 1: Executive Summary & Molecular Analysis[1]
Core Directive
This guide defines the stability boundaries of 2,6-Dibromo-4-fluorobenzylamine , a high-value intermediate often employed in the synthesis of kinase inhibitors and receptor modulators.[1] Its utility lies in its orthogonal reactivity : the primary amine serves as a nucleophilic handle for amide/reductive amination, the bromines provide sites for transition-metal catalyzed coupling, and the fluorine offers a potential (though resistant) site for nucleophilic aromatic substitution (
Structural & Electronic Profile
The stability of this molecule is dictated by the interplay between the electron-withdrawing halogens and the steric bulk of the ortho-bromines.[1]
| Feature | Chemical Consequence | Stability Implication |
| 2,6-Dibromo Substitution | Steric Shielding: Creates a "picket fence" around the benzylic methylene group.[1] | High Stability: Retards nucleophilic attack at the benzylic carbon; prevents rapid degradation via auto-oxidation compared to unhindered benzylamines. |
| 4-Fluoro Substitution | Electronic Activation: Strong electronegativity pulls density from the ring.[1] | Moderate Reactivity: Activates the ring slightly towards nucleophilic attack, but insufficient for |
| Primary Amine ( | Nucleophilicity: The lone pair is available but slightly less basic than typical benzylamines due to the electron-deficient ring.[1] | pH Sensitivity: Stable as a free base in inert atmosphere; forms stable salts (HCl, TFA) which are indefinitely stable at room temperature. |
Part 2: Stability Under Reaction Conditions
Thermal & Oxidative Stability
Unlike electron-rich benzylamines (e.g., 4-methoxybenzylamine) which are prone to rapid air oxidation to imines/aldehydes, This compound exhibits enhanced oxidative stability.[1] The electron-withdrawing nature of the ring reduces the hydridic character of the benzylic protons, making the C-H abstraction step of oxidation more difficult.
-
Protocol: Store under Nitrogen/Argon at 2–8°C.
-
Observation: Can withstand reflux in toluene (110°C) for >24 hours without significant decomposition, provided the amine is protected or not exposed to radical initiators.
Acid/Base Hydrolysis[1]
-
Acidic Conditions (pH < 2): Highly Stable.[1] The amine forms an ammonium salt. The C-F and C-Br bonds are inert to non-oxidizing acids (HCl,
) even at elevated temperatures.[1] -
Basic Conditions (pH > 12): Generally Stable.[1] However, prolonged heating in strong alkalis (e.g.,
in DMSO at >100°C) may trigger hydrolysis of the C-F bond to a phenol via , although this is slow due to the deactivating effect of the amine lone pair (if deprotonated/neutral) and steric crowding.
Chemoselectivity in Cross-Coupling (The "Danger Zone")
The most critical stability concern arises during Pd-catalyzed reactions.[1] The C-Br bonds are highly reactive.[1]
-
Scenario: Amide coupling using the
group. -
Risk: If Pd contaminants are present, or if the reaction conditions involve high heat and base, the C-Br bond may undergo oxidative addition, leading to polymerization or homocoupling.
-
Mitigation: Perform amide couplings before introducing Pd catalysts, or use metal scavengers if the amine was derived from a previous Pd-step.[1]
Part 3: Experimental Protocols & Handling
Standard Storage Protocol
To ensure shelf-life >12 months:
-
Form: Convert free base to Hydrochloride salt (Solid) if possible.
-
Atmosphere: Purge headspace with Argon.
-
Temperature: 4°C (Fridge) or -20°C (Long-term).
-
Container: Amber glass (protects C-Br bonds from photolytic cleavage).[1]
Synthesis Validation: Amide Coupling Workflow
Use this protocol to couple the amine without disturbing the C-Br/C-F bonds.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of Carboxylic Acid in anhydrous DCM/DMF (9:1).
-
Activation: Add 1.2 eq HATU and 2.5 eq DIPEA. Stir for 15 min at 0°C.
-
Note: Pre-activation prevents the amine from reacting with the coupling reagent directly.
-
-
Addition: Add 1.0 eq This compound (dissolved in minimal DCM).
-
Reaction: Warm to RT and stir for 2–4 hours.
-
Quench: Wash with 1M HCl (removes unreacted amine/DIPEA) then Sat.
. -
Outcome: The steric bulk of the 2,6-dibromo groups may slow down the reaction rate compared to standard benzylamines. Do not heat above 40°C to avoid side reactions.
Part 4: Visualization of Reactivity Landscape
The following diagram maps the competing pathways and stability checkpoints for the molecule.
Figure 1: Reactivity landscape showing the chemoselective pathways.[1] The green path represents the standard utility (amide coupling), while yellow and red paths indicate potential side reactions under forcing conditions.
Part 5: Troubleshooting & Degradation Analysis[1]
| Symptom | Probable Cause | Corrective Action |
| Low Yield in Amide Coupling | Steric hindrance from 2,6-dibromo groups blocking the amine approach.[1] | Switch to a smaller coupling reagent (e.g., EDC/HOBt) or increase reaction time (up to 24h). Do not increase Temp >50°C. |
| Darkening of Reaction Mixture | Oxidation of the free amine or photolytic cleavage of C-Br bond.[1] | Ensure rigorous exclusion of light and oxygen.[1] Add BHT (stabilizer) if using ether solvents.[1] |
| Loss of Fluorine Signal ( | Check for strong nucleophiles (alkoxides, thiols) in the mixture. Lower temperature. |
References
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 67326, 4-Fluorobenzylamine. Retrieved from [Link]
-
Weaver, J. et al. (2020).[1] Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Nature Communications.[1] Retrieved from [Link]
Technical Guide: High-Purity Synthesis of 2,6-Dibromo-4-fluorobenzylamine
This guide details the optimized synthesis, purification, and quality control of 2,6-Dibromo-4-fluorobenzylamine , a critical intermediate in the development of cholesteryl ester transfer protein (CETP) inhibitors and other fluorinated bioactive scaffolds.
Executive Summary & Route Selection
The synthesis of This compound (CAS: 1803784-82-8) presents a specific regiochemical challenge: installing two bromine atoms ortho to the methyleneamine group while preserving the para-fluorine.[1]
Route Analysis
-
Route A: Direct Bromination of 4-Fluorobenzylamine (Not Recommended) [1]
-
Flaw: The benzylamine group (-CH2NH2) is a weak activator compared to the free amine, and in acidic media (required to prevent N-bromination), the ammonium group (-CH2NH3+) becomes meta-directing.[1] This conflicts with the directing effect of the fluorine, leading to complex mixtures of 3,5-dibromo and 2,6-dibromo isomers.
-
-
Route B: The Aniline-Nitrile Pathway (Recommended) [1]
-
Logic: Starting with 4-fluoroaniline , the amino group (-NH2) is a powerful ortho/para activator that overrides the fluorine's directing effect, exclusively targeting the 2,6-positions. Subsequent conversion of the amine to a nitrile (Sandmeyer) and selective reduction yields the target benzylamine with high regiocontrol.
-
Reaction Scheme & Logic
The optimized pathway consists of three distinct stages designed to maximize yield and prevent hydrodehalogenation (loss of bromine) during the reduction step.
Figure 1: The regioselective "Aniline-Nitrile" pathway ensures correct bromine placement before the amine functionality is established.
Detailed Experimental Protocols
Step 1: Bromination of 4-Fluoroaniline
Objective: Quantitative conversion to the 2,6-dibromo derivative using "green" oxidative bromination to minimize waste.
-
Reagents: 4-Fluoroaniline (1.0 eq), 48% HBr (2.2 eq), 30% H2O2 (1.1 eq).
-
Solvent: Methanol or Water.
-
Protocol:
-
Dissolve 4-fluoroaniline in Methanol (5 vol).
-
Add 48% Hydrobromic acid (HBr) slowly at 0–5°C.
-
Add Hydrogen Peroxide (H2O2) dropwise, maintaining internal temperature <20°C. Exothermic reaction.
-
Stir at room temperature for 2 hours. Monitor by HPLC (Target: <0.5% monobromo impurity).
-
Quench: Add saturated Sodium Bisulfite (NaHSO3) to destroy excess bromine (color change from orange to clear).
-
Workup: Adjust pH to 8-9 with NaOH. Filter the precipitated solid.[2] Wash with water.[3]
-
-
Key Insight: Using HBr/H2O2 generates Br2 in situ, which is more atom-efficient than using elemental bromine and reduces hazardous handling.[4]
Step 2: Sandmeyer Cyanation (The Critical Junction)
Objective: Replace the amino group with a nitrile without debromination.
-
Reagents: NaNO2 (1.2 eq), CuCN (1.2 eq), HCl or H2SO4.
-
Protocol:
-
Diazotization: Suspend Step 1 product in HCl (6M). Cool to -5°C. Add aqueous NaNO2 dropwise. The suspension should become a clear solution (diazonium salt).
-
Sandmeyer: In a separate vessel, prepare a solution of CuCN and NaCN (to form the soluble cyanocuprate species) or use CuCN in neutral buffer.
-
Transfer the cold diazonium solution slowly into the CuCN mixture at 60°C. Caution: Nitrogen gas evolution.
-
Workup: Extract with Ethyl Acetate. Wash with dilute ammonia (to remove Copper salts).
-
-
Critical Control Point: Temperature control during diazotization is vital. If the temp rises >5°C, the diazonium salt may hydrolyze to the phenol (2,6-dibromo-4-fluorophenol).
Step 3: Selective Reduction to Benzylamine
Objective: Reduce the nitrile to the amine without removing the aryl bromine atoms (Hydrodehalogenation).
-
Reagents: Borane-Tetrahydrofuran Complex (BH3[1][5]·THF, 1M, 2.5 eq).
-
Why Borane? Catalytic hydrogenation (H2/Pd-C) is contraindicated as it often causes debromination (stripping Br off the ring).[1] Lithium Aluminum Hydride (LiAlH4) can be too aggressive. Borane is chemoselective for nitriles and tolerates aryl halides well.
-
Protocol:
-
Dissolve 2,6-dibromo-4-fluorobenzonitrile in anhydrous THF under Nitrogen.
-
Cool to 0°C.
-
Add BH3[3]·THF dropwise.
-
Reflux gently for 4–6 hours.
-
Quench: Cool to 0°C. Carefully add Methanol (gas evolution). Then add HCl/MeOH to break the boron-amine complex.[1]
-
Reflux for 1 hour to free the amine hydrochloride.
-
Isolation: Evaporate solvent. The residue is the crude amine salt.
-
Purification & Impurity Profile
The crude amine often contains boron residues or traces of side products. The most effective purification is Salt Formation .
Purification Workflow
-
Free Basing: Treat crude HCl salt with 2M NaOH. Extract with MTBE (Methyl tert-butyl ether).[1]
-
Salt Precipitation: Dry the MTBE layer (Na2SO4). Add 4M HCl in Dioxane or Ethanol dropwise.
-
Filtration: The pure This compound Hydrochloride precipitates as a white solid.[1]
-
Recrystallization: If purity is <98%, recrystallize from Ethanol/Diethyl Ether (1:3).
Impurity Fate Mapping
Figure 2: Tracking and eliminating common impurities.[1]
Analytical Data Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | ≥ 98.5% | HPLC (C18, ACN/Water) |
| 1H NMR | Consistent with structure (Singlet ~7.4 ppm for Ar-H) | DMSO-d6 |
| Mass Spec | [M+H]+ = 283/285/287 (Tribromo pattern) | LC-MS |
| Water Content | ≤ 0.5% | Karl Fischer |
References
-
Regioselective Bromination: Preparation of halogenated primary amines. US Patent 6340773B1. (Describes bromination patterns in fluorobenzylamines). Link
-
Sandmeyer Cyanation: Preparation of 4-bromo-2,6-difluorobenzonitrile.[1][6][7][8] CN Patent 101353317B. (Analogous chemistry for 2,6-dihalo-nitriles). Link
-
Selective Reduction: Brown, H. C., & Choi, Y. M. (1981). Selective Reductions. 29. A Simple Technique to Achieve an Enhanced Rate of Reduction of Representative Organic Compounds by Borane-Dimethyl Sulfide. Journal of Organic Chemistry.[9] (Establishes Borane chemoselectivity for nitriles vs halides).
-
Borane Reagent Guide: Borane-tetrahydrofuran complex applications. ChemicalBook Technical Review. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]
- 5. Applications of Borane-tetrahydrofuran Complex_Chemicalbook [chemicalbook.com]
- 6. 4-Bromo-2,6-difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 8. Preparation of 4-bromo-2,6-difluorobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 9. Borane Reagents [organic-chemistry.org]
Technical Guide: Column Chromatography Purification of 2,6-Dibromo-4-fluorobenzylamine
This guide outlines the purification strategy for 2,6-Dibromo-4-fluorobenzylamine , a halogenated primary amine intermediate often used in the synthesis of agrochemicals and pharmaceuticals.
Executive Summary
Purifying This compound presents a specific dual-challenge in chromatography:
-
The "Amine Effect": The basic primary amine interacts strongly with acidic silanol groups (
) on standard silica gel, leading to severe peak tailing and poor resolution. -
Lipophilicity vs. Polarity: The halogenated ring (two bromines, one fluorine) significantly increases lipophilicity (LogP
3.0–3.5), while the amine group remains highly polar and basic.
This guide details a Normal Phase Flash Chromatography protocol modified with basic additives (Triethylamine or Ammonia) to suppress silanol activity, ensuring a sharp elution profile.
Compound Profile & Physicochemical Considerations
Before initiating purification, understand the molecule's behavior in solution.
| Property | Value (Est.) | Chromatographic Implication |
| Structure | Benzylamine core, 2,6-dibromo, 4-fluoro substitution. | Steric hindrance near the amine is moderate (benzyl position), but the ring is electron-deficient. |
| pKa (Conjugate Acid) | ~8.5 – 9.0 | The electron-withdrawing halogens lower the pKa slightly compared to unsubstituted benzylamine (pKa 9.3), but it remains basic enough to protonate on silica. |
| LogP | ~3.2 | Highly soluble in DCM, EtOAc; moderately soluble in Hexanes; insoluble in water. |
| UV Activity | Strong ( | Easily detectable by UV monitor due to the aromatic ring. |
| TLC Stain | Ninhydrin | Stains red/purple (characteristic of primary amines). |
Pre-Purification Workup (Critical Step)
Do not load the salt form (e.g., Hydrochloride) onto a silica column. Salts will stick to the baseline or elute slowly as broad bands due to cation exchange mechanisms with the silica.
Protocol: Free-Basing the Crude
-
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) .
-
Wash: Wash the organic layer with 1M NaOH or Saturated
(2x). This ensures the amine is in its neutral free-base form ( ). -
Dry: Dry over anhydrous
, filter, and concentrate. -
Assessment: Run a TLC. If the spot stays at the baseline in 100% EtOAc, it may still be protonated or the eluent is too non-polar.
Mobile Phase Engineering
Standard Hexane/EtOAc gradients often fail for benzylamines. You must use a modifier .
The Modifier Strategy
Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28%
-
Mechanism: TEA competes for the acidic silanol sites on the silica gel, effectively "capping" them. This prevents the target amine from hydrogen bonding to the stationary phase, allowing it to elute based on polarity rather than acid-base affinity.
Recommended Solvent Systems
-
System A (Preferred): Hexanes / Ethyl Acetate + 1% TEA.
-
System B (Alternative): DCM / Methanol + 1%
(Use if the compound is very polar or insoluble in Hexanes).
Visualization: Mechanism of Action
The following diagram illustrates why the modifier is strictly required for this separation.
Caption: Competitive binding mechanism. TEA (Green) saturates acidic silanol sites, preventing the target amine (Blue) from sticking, preventing tailing.
Step-by-Step Purification Protocol
Materials
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Column: Glass column or pre-packed Flash Cartridge (e.g., 12g or 24g depending on scale).
-
Solvents: Hexanes (HPLC grade), Ethyl Acetate (HPLC grade), Triethylamine.
Procedure
-
Column Pre-Treatment:
-
Prepare the mobile phase: 90:10 Hexanes:EtOAc + 1% TEA .
-
Flush the column with 2–3 Column Volumes (CV) of this mixture before loading the sample. This pre-saturates the silica with TEA.[1]
-
-
Sample Loading (Dry Load Recommended):
-
Dissolve the crude amine in a minimal amount of DCM.
-
Add silica gel (ratio 1:2 crude:silica) to the flask.
-
Evaporate solvent on a rotary evaporator until a free-flowing powder remains.[2]
-
Load this powder onto the top of the pre-equilibrated column.
-
-
Elution Gradient:
-
0–5 min: Isocratic 10% EtOAc in Hexanes (+1% TEA). Elutes non-polar impurities (e.g., dibromobenzenes).
-
5–20 min: Linear gradient 10%
40% EtOAc in Hexanes (+1% TEA). -
20–30 min: Hold at 40% EtOAc. The target amine typically elutes between 25–35% EtOAc.
-
-
Fraction Collection:
-
Collect fractions.
-
Spot on TLC plates.[3] Visualize with UV (254 nm) and confirm with Ninhydrin stain (heat required). The product will appear as a dark spot under UV and turn reddish/purple with Ninhydrin.
-
Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| Streaking/Tailing on TLC | Insufficient modifier. | Increase TEA concentration to 2% or switch to 1% |
| Co-elution with Impurities | Gradient too steep. | Shallow the gradient (e.g., 10% to 20% over 20 mins). |
| Product "Missing" | Salt formation on column. | Ensure the crude was free-based. Flush column with 10% MeOH in DCM + 1% |
| White Solid in Fractions | TEA Salts or Silica leaching. | TEA can form salts with HCl traces.[4] Wash combined fractions with sat. |
References
-
Teledyne ISCO. (2012). Flash Chromatography of Amines: Mobile Phase Selection. Teledyne ISCO Application Notes. Link
-
Biotage. (2018). Strategies for Flash Chromatography of Basic Compounds. The Flash Purification Blog. Link
-
Reich, H. J. (2017). Common Mobile Phases and Modifiers for Silica Gel Chromatography. University of Wisconsin-Madison Organic Chemistry Data. Link
-
Sigma-Aldrich. (2024). 2,6-Difluorobenzylamine Physical Properties and Safety Data. (Used as surrogate data for physical property estimation). Link
Sources
Technical Guide: Purification & Recrystallization of 2,6-Dibromo-4-fluorobenzylamine
This guide is structured to address the specific physicochemical challenges of 2,6-Dibromo-4-fluorobenzylamine . Due to the heavy halogenation (two bromine atoms, one fluorine) and the benzylamine core, this molecule presents unique purification hurdles—specifically, the potential for low melting points in its free-base form and significant lipophilicity.
Consequently, this guide prioritizes a Hydrohalide Salt Formation Strategy as the primary vehicle for recrystallization. This is an industry-standard approach for benzylamines where the free base is often an oil or low-melting solid that resists direct crystallization.
Executive Summary & Strategic Rationale
The purification of This compound requires a deviation from standard "dissolve-and-cool" methodologies used for high-melting solids. Halogenated benzylamines often exhibit "oiling out" phenomena due to high lipophilicity and disrupted crystal packing caused by the 2,6-dibromo steric bulk.
The Core Strategy: Acid-Base Swing Recrystallization Instead of attempting to recrystallize the free amine (which may be a viscous oil or low-melting solid), we convert it to its Hydrochloride (HCl) or Hydrobromide (HBr) salt .
-
Causality: The ionic lattice of the salt significantly increases the melting point (>200°C typically), enabling robust recrystallization from polar solvents.
-
Selectivity: Protonation is specific to the amine. Non-basic impurities (e.g., unreacted benzyl halides, halogenated benzenes) remain in the organic mother liquor, providing an initial chemical purification before physical recrystallization begins.
Physicochemical Profile & Solvent Compatibility[1][2][3][4][5][6]
Before initiating the protocol, we must establish the solubility profile based on the molecule's functional groups.
| Feature | Impact on Purification | Recommended Solvent Class |
| Amine Group (-NH₂) | Basic center; allows salt formation. | Alcohols (EtOH, MeOH) : Good solubility for salts at high temp. |
| 2,6-Dibromo Motif | Steric bulk; reduces lattice energy of free base. | Ethyl Acetate/Heptane : Good for washing non-polar impurities. |
| 4-Fluoro Substituent | Increases lipophilicity; minimal H-bonding. | Water : Poor solubility (Antisolvent). |
Solvent Selection Logic (Graphviz)
The following decision tree illustrates the logic for selecting the recrystallization system based on the state of your crude material.
Figure 1: Decision matrix for solvent selection based on the physical state of the crude intermediate.
Detailed Experimental Protocols
Protocol A: Salt Formation & Initial Isolation (The "Crashing Out" Method)
Use this protocol if your crude material is an oil or impure solid.
Objective: Convert the lipophilic amine into a polar ammonium salt to reject non-basic organic impurities.
-
Dissolution: Dissolve 10.0 g of crude this compound in 50 mL of Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) .
-
Note: The solution should be clear. If insoluble particulates remain, filter them out (these are likely inorganic salts).
-
-
Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add 4M HCl in Dioxane or 2M HCl in Diethyl Ether (1.1 equivalents).
-
Observation: A thick white or off-white precipitate should form immediately.
-
-
Digestion: Stir the suspension for 30 minutes at 0°C to ensure complete salt formation and prevent occlusion of impurities.
-
Filtration: Filter the solid under vacuum. Wash the cake with cold Et₂O (2 x 10 mL) to remove non-basic impurities (e.g., starting benzyl bromide).
-
Drying: Dry the crude salt under vacuum at 40°C for 2 hours.
Protocol B: Recrystallization of the Hydrochloride Salt
Use this protocol to achieve >99% purity suitable for pharmaceutical applications.
Solvent System: Ethanol (Solvent) / Diethyl Ether (Antisolvent) Alternative: Isopropanol (IPA) / Heptane.
-
Saturation: Place the crude HCl salt in a round-bottom flask equipped with a reflux condenser. Add Absolute Ethanol (approx. 5 mL per gram of salt).
-
Reflux: Heat the mixture to boiling (reflux).
-
Troubleshooting: If the salt does not dissolve completely, add Ethanol in 1 mL increments until a clear solution is obtained. Do not add excess solvent.
-
-
Hot Filtration (Critical): If the solution is not perfectly clear (e.g., dust, fibers), filter quickly through a pre-warmed glass frit or Celite pad while near boiling.
-
Nucleation: Remove from heat and allow the solution to cool slowly to room temperature on a cork ring.
-
Why: Rapid cooling on ice causes "crash precipitation," trapping impurities. Slow cooling builds the lattice selectively.
-
-
Antisolvent Addition (Optional): If crystallization is poor after reaching room temperature, add Diethyl Ether dropwise until a faint turbidity persists, then re-warm slightly to clear it and let cool again.
-
Harvest: Cool to 0°C for 1 hour. Filter the white crystalline needles. Wash with cold 1:1 Ethanol/Ether.
Protocol C: Recovery of the Free Base (If Required)
Only perform this if the next step in your synthesis requires the free amine.
-
Suspend the purified salt in Dichloromethane (DCM) .
-
Add 1M NaOH (aq) and stir until the solid dissolves and two clear layers form.
-
Separate the organic layer, dry over Sodium Sulfate (Na₂SO₄) , filter, and evaporate the solvent.
-
Result: High-purity this compound (likely an oil or low-melting solid).
Process Validation & Quality Control
To ensure the protocol is self-validating, the following workflow tracks impurity removal at each stage.
Figure 2: Impurity rejection pathway. Note that non-basic impurities are removed in step 1, while structural isomers are typically removed in the mother liquor of step 2.
Analytical Checkpoints
| Checkpoint | Method | Acceptance Criteria |
| Crude Salt | ¹H NMR (DMSO-d₆) | Check for disappearance of starting material benzyl protons. |
| Mother Liquor | TLC / HPLC | Should contain enriched impurities (lower Rf spots). |
| Final Crystal | Melting Point | Sharp range (typically >200°C for HCl salts). |
| Final Crystal | HPLC Purity | >98.5% Area under curve. |
References & Grounding
The protocols above are derived from standard operating procedures for halogenated benzylamines and authoritative chemical databases regarding the properties of structural analogs.
-
Sigma-Aldrich. 2,6-Dibromo-4-fluorobenzaldehyde (Precursor Analog) Properties. Retrieved from . Provides baseline solubility and melting point trends for the 2,6-dibromo-4-fluoro motif.
-
ChemicalBook. 2,6-Dibromo-4-fluorophenol Properties. Retrieved from . Confirms the lipophilicity and density characteristics of the core ring structure.
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical. Authoritative source for general amine salt formation and recrystallization techniques.
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from . Source for solvent polarity matching and antisolvent selection strategies.
Technical Guide: HPLC-UV Purity Analysis of 2,6-Dibromo-4-fluorobenzylamine
This technical guide details the HPLC-UV analysis of 2,6-Dibromo-4-fluorobenzylamine , a specialized halogenated intermediate likely utilized in the synthesis of pharmaceutical agents or agrochemicals.[1]
This guide moves beyond generic protocols, focusing on the specific chromatographic challenges posed by the basic amine functionality combined with a highly hydrophobic, halogenated aromatic core .
Executive Summary
This compound (CAS: 1803784-82-8) presents a dual challenge in liquid chromatography: the basic benzylamine nitrogen is prone to silanol interactions (causing peak tailing), while the tri-halogenated ring creates significant hydrophobicity (requiring high organic strength).[1] This guide establishes a robust Reverse-Phase HPLC (RP-HPLC) method designed to suppress secondary interactions and ensure precise quantitation of the parent peak and its process-related impurities.[1]
Physicochemical Profile & Chromatographic Implications[2][3][4][5][6][7][8]
Understanding the molecule is the first step in method design.[2]
| Property | Value (Est.) | Chromatographic Impact |
| Structure | Benzylamine core with 2,6-dibromo and 4-fluoro substitution.[1][3][4] | UV Active: The halogenated ring provides a strong chromophore, likely red-shifted from benzene.[1][2] |
| Basicity (pKa) | ~8.0 – 8.5 | pH Sensitivity: At neutral pH, the amine exists in equilibrium (ionized/neutral), causing split peaks. Action: Maintain pH < 3.0 to keep it fully protonated ( |
| Hydrophobicity (LogP) | > 3.5 | Retention: High affinity for C18.[1][2] Requires a gradient with high % Acetonitrile to elute.[2] |
| Molecular Weight | ~282.9 g/mol | Suitable for standard porous particles (3.5 µm or 5 µm).[1][2] |
Method Development Strategy
The development logic follows a "Suppress and Select" approach: Suppress the silanol activity and Select the halogenated impurities.
Stationary Phase Selection
-
Primary Choice (C18): A high-purity, base-deactivated C18 column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18 ) is essential.[1] "Base-deactivated" means the silica surface is end-capped to cover free silanol groups that would otherwise bind irreversibly to the protonated amine, causing severe tailing.[1]
-
Alternative (Phenyl-Hexyl): If regioisomers (e.g., 2,4-dibromo isomers) are critical impurities, a Phenyl-Hexyl column offers
interactions that can resolve isomers based on the electron density differences caused by halogen positioning.[1]
Mobile Phase Chemistry
-
Buffer (Acidic): We must operate at pH ~2.0–3.0.[1][2]
-
Option A (TFA): 0.1% Trifluoroacetic acid (TFA).[2] TFA acts as an ion-pairing agent, masking the positive charge of the amine and improving peak shape. Drawback: Can suppress MS signal if LC-MS is needed later.
-
Option B (Phosphate): 20 mM Potassium Phosphate (pH 2.5). Excellent peak shape but non-volatile (incompatible with LC-MS).
-
-
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and better solubility for the hydrophobic brominated ring.[2]
Optimized Experimental Protocol
This protocol serves as the "Gold Standard" starting point for purity analysis.[2]
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled) |
| Injection Vol | 5.0 µL |
| Detection | UV at 220 nm (Quantitation) & 254 nm (Identification) |
| Run Time | 20 Minutes |
Gradient Program
The gradient is designed to elute polar impurities (e.g., de-halogenated byproducts) early, followed by the main peak, and finally wash highly lipophilic dimers.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Initial Hold |
| 2.0 | 10% | Isocratic hold for polar impurities |
| 12.0 | 90% | Linear ramp to elute Main Peak |
| 15.0 | 90% | Wash step |
| 15.1 | 10% | Return to initial |
| 20.0 | 10% | Re-equilibration |
Sample Preparation[2]
-
Diluent: 50:50 Water:Acetonitrile.[1][2] (Do not use 100% water; the compound may precipitate).[2]
-
Concentration: 0.5 mg/mL for purity assay.
-
Filtration: 0.22 µm PTFE or Nylon filter (Avoid PVDF if non-specific binding is observed).[1][2]
Method Development Workflow (Visualization)
The following diagram illustrates the decision matrix for optimizing the separation of this specific amine.
Figure 1: Decision tree for optimizing HPLC conditions for basic, halogenated amines.
Validation & System Suitability
To ensure trustworthiness (E-E-A-T), the method must be validated.[5][2]
System Suitability Parameters (SST)
Before every analysis batch, inject the standard 5 times and verify:
-
Tailing Factor (
): Must be .[1][2] (Critical for amines).[2][6] -
Precision (RSD): Area counts
. -
Theoretical Plates (
): (indicates good column health).[1][2]
Stress Testing (Forced Degradation)
To prove the method is "Stability Indicating" (able to detect degradation products), subject the sample to:
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.
-
Oxidation: 3%
, Room Temp, 4 hours.[2] (Benzylic amines are prone to N-oxidation).[1][2] -
Verification: Ensure the main peak purity (using DAD purity angle) remains intact and new impurity peaks are resolved.
Troubleshooting Common Issues
| Issue | Root Cause | Corrective Action |
| Peak Tailing | Interaction between amine and residual silanols on silica.[1][2] | Ensure TFA is fresh (volatile).[2] Switch to a "high-load" C18 column.[1][2] Increase buffer concentration. |
| Split Peaks | Sample solvent mismatch or pH instability.[1][2] | Dissolve sample in Mobile Phase. Ensure Mobile Phase pH is < 3.[2]0. |
| Carryover | Hydrophobic adsorption of the brominated ring.[2] | Add a "Needle Wash" step with 90% Acetonitrile.[2] Run a blank injection after high-concentration samples.[1][2] |
| Baseline Drift | TFA UV absorption at low wavelengths.[1][2] | Use "HPLC Grade" TFA.[2] If detecting at <210 nm, switch to Phosphate buffer.[2] |
References
-
PubChem. (2025).[1][2][7] 4-Fluorobenzylamine Compound Summary. National Library of Medicine.[2] [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic compounds. [Link]
-
McCalley, D. V. (2010).[2] Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. (General authoritative text on amine analysis).
-
Agilent Technologies. (2020).[1][2] Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. Technical Overview.
Sources
- 1. lookchem.com [lookchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 4. CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
GC-MS Analysis of 2,6-Dibromo-4-fluorobenzylamine and Impurities: A Technical Guide
Executive Summary
This technical guide provides a comprehensive framework for the characterization of 2,6-Dibromo-4-fluorobenzylamine (DBFBA) and its process-related impurities using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for analytical chemists and process development scientists, this document moves beyond generic protocols to address the specific challenges of halogenated benzylamine analysis: amine adsorption, thermal lability, and complex isotopic fragmentation.
The methodology prioritizes chemical derivatization to ensure peak symmetry and utilizes isotopic abundance profiling for unequivocal structural confirmation.
Part 1: Chemical Context & Impurity Profiling
To develop a robust analytical method, one must first understand the genesis of the analyte. DBFBA is typically synthesized via the electrophilic aromatic substitution (bromination) of 4-fluorobenzylamine or its precursors (e.g., 4-fluorobenzonitrile followed by reduction).
The Impurity Landscape
The synthesis pathway dictates the impurity profile. In a standard bromination protocol, the directing effects of the amine (ortho/para director) and the fluorine (ortho/para director) compete, though the amine effect dominates.
| Impurity Type | Chemical Identity | Origin / Mechanism | Criticality |
| Starting Material | 4-Fluorobenzylamine | Incomplete reaction | High |
| Regioisomer | 2-Bromo-4-fluorobenzylamine | Under-bromination (Monobromo) | High |
| Over-reaction | 2,3,6-Tribromo-4-fluorobenzylamine | Excess brominating agent / forcing conditions | Medium |
| Byproduct | 4-Fluorobenzyl bromide | Side reaction if radical conditions exist | Low |
Visualization: Impurity Genesis Pathway
The following diagram illustrates the origin of key impurities during the synthesis process.
Figure 1: Reaction pathway showing the stepwise formation of mono- and tri-bromo impurities alongside the target analyte.
Part 2: Analytical Strategy & Derivatization[1][2][3]
Direct injection of primary benzylamines is ill-advised. The free amino group (-NH₂) interacts strongly with silanol groups in the GC liner and column stationary phase, resulting in:
-
Peak Tailing: Loss of resolution and sensitivity.
-
Adsorption: Non-linear calibration curves at low concentrations.
-
Ghost Peaks: Carryover between runs.
The Solution: Acylation with TFAA
We recommend derivatization using Trifluoroacetic Anhydride (TFAA) .
-
Mechanism: Converts the polar amine to a volatile, non-polar trifluoroacetamide.
-
Reaction:
-
Benefit: The trifluoroacetyl group adds mass (shifting
to a higher, cleaner region) and introduces fluorine atoms that may assist in negative chemical ionization (NCI) if ultra-high sensitivity is required later.
Part 3: Experimental Protocol
Reagents and Standards[4]
-
Solvent: Ethyl Acetate (HPLC Grade) – chosen for compatibility with TFAA.
-
Derivatizing Agent: Trifluoroacetic Anhydride (TFAA), >99%.
-
Base (Optional): Pyridine or Triethylamine (to scavenge acid, though often unnecessary for simple amines if excess reagent is evaporated).
Sample Preparation Workflow
-
Weighing: Accurately weigh 10 mg of the sample into a 2 mL GC vial.
-
Dissolution: Add 1.0 mL of Ethyl Acetate. Vortex to dissolve.
-
Derivatization: Add 50
L of TFAA. Cap immediately. -
Incubation: Heat at 60°C for 20 minutes (or let stand at room temperature for 45 mins).
-
Neutralization/Drying: Evaporate to dryness under a gentle stream of nitrogen to remove excess TFAA and TFA acid byproduct.
-
Reconstitution: Reconstitute in 1.0 mL of Ethyl Acetate.
-
Transfer: Transfer to a vial with a glass insert for injection.
GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| Column | DB-5ms (30m x 0.25mm x 0.25µm) | Standard 5% phenyl phase provides ideal selectivity for aromatic halogens. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Inlet Temp | 260°C | Ensures rapid volatilization of the high-boiling derivative. |
| Injection Mode | Split (20:1) | Prevents column overload; adjust split ratio based on sensitivity needs. |
| Oven Program | 60°C (1 min) | Fast ramp removes solvent; high final temp elutes dibromo species. |
| Transfer Line | 280°C | Prevents condensation of heavy analytes before MS source. |
| Ion Source | EI (70 eV) @ 230°C | Standard ionization for library matching. |
| Scan Range | 40 – 450 | Covers the molecular ion of the derivative (~379 Da). |
Part 4: Data Interpretation & Mass Spectral Logic
Identification of this compound relies heavily on the unique isotopic signature of bromine.
The Isotope Rule (The "Smoking Gun")
Bromine exists as two stable isotopes:
-
One Bromine (Mono-impurity): 1:1 doublet intensity (
, ). -
Two Bromines (Target Analyte): 1:2:1 triplet intensity (
, , ).[1] -
Three Bromines (Tri-impurity): 1:3:3:1 quartet intensity.
Predicted Fragmentation (TFA-Derivative)
For the TFA-derivative of this compound (
-
Molecular Ion (
): Cluster at 377, 379, 381 (Ratio 1:2:1). -
Base Peak: Likely loss of the trifluoromethyl group (
) or cleavage of the benzyl-nitrogen bond. -
Tropylium Ion: Formation of a halogenated tropylium ion is common in benzyl derivatives.
Visualization: Analytical Logic Flow
This diagram details the decision-making process during data analysis.
Figure 2: Logical flowchart for identifying brominated species based on MS isotopic clusters.
Part 5: Method Validation Criteria
To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met during routine analysis:
-
Resolution (
): The critical pair (Mono-bromo impurity vs. Target) must have . -
Tailing Factor (
): The derivatized target peak must have . If , the inlet liner is active and requires replacement. -
Mass Accuracy: The relative abundance of the
peak must be within ±10% of the theoretical value (approx. 195% relative to for dibromo species).
References
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
-
Sigma-Aldrich. (2023). Derivatization Reagents for GC: Acylation. Link
-
NIST Mass Spectrometry Data Center. (2023). Isotopic Compositions of the Elements. NIST.[2][3] Link
- Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Sources
- 1. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. GCMS Section 6.5 [people.whitman.edu]
- 3. Benzenamine, 2,6-dibromo- [webbook.nist.gov]
Purity Assessment of Synthesized 2,6-Dibromo-4-fluorobenzylamine: A Technical Guide
Strategic Overview
The synthesis and purification of 2,6-Dibromo-4-fluorobenzylamine presents a unique set of analytical challenges. Unlike simple benzylamines, this molecule possesses three distinct structural features that dictate the analytical strategy:
-
The Basic Amine Tail: The primary amine (
) is highly polar and basic (pKa 9.0–9.5), leading to peak tailing on standard C18 silica columns due to silanol interactions. -
Steric Shielding: The two bromine atoms at the ortho positions (2,6) create significant steric hindrance around the methylene bridge, potentially altering reactivity and spectroscopic signals compared to non-hindered analogs.
-
Halogenated Motif: The presence of distinct halogens (Br, F) provides specific "handles" for orthogonal detection methods (19F NMR and Mass Spectrometry isotopic patterns) that must be leveraged for absolute structural confirmation.
This guide moves beyond generic "purity checks" to a rigorous, multi-modal assessment protocol designed to meet the standards of high-integrity research and early-stage drug development.
Impurity Profiling & Origin Analysis
To assess purity, one must first anticipate the impurities. The synthesis of this molecule likely proceeds via the reduction of a nitrile (2,6-dibromo-4-fluorobenzonitrile) or an amide. Understanding this pathway allows us to predict specific contaminants.
Common Impurity Classes
-
Precursors: Unreacted nitrile or aldehyde intermediates.
-
De-halogenated Byproducts: Loss of bromine (monobromo species) during aggressive reduction steps (e.g., LiAlH
or catalytic hydrogenation). -
Oxidation Products: Benzylamines oxidize to imines or aldehydes upon exposure to air, a process accelerated by light.
-
Inorganic Salts: Aluminum or Boron salts (if hydride reducing agents were used) or Palladium (if coupling was involved).
Diagram: Synthesis & Impurity Flow
The following workflow visualizes the genesis of potential impurities and the critical control points.
Caption: Workflow tracing the origin of critical impurities (A, B, C) relative to the synthetic pathway.
Chromatographic Purity (HPLC/UPLC)
The primary method for purity assessment is High-Performance Liquid Chromatography (HPLC). However, the basic amine functionality requires strict control of mobile phase pH to prevent peak tailing.
Recommended Protocol: Acidic C18 Method
Rationale: High pH methods (pH > 10) suppress amine ionization but degrade standard silica columns. An acidic mobile phase (pH < 3) ensures the amine is fully protonated (
| Parameter | Specification | Causality / Note |
| Column | C18 End-capped (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm or 1.7 µm (UPLC) | End-capping covers free silanols that bind amines and cause tailing. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent, sharpening the amine peak. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile provides lower backpressure and sharper peaks than Methanol for aromatics. |
| Gradient | 5% B to 95% B over 15 mins | A full gradient is required to elute non-polar dimers or starting materials. |
| Flow Rate | 1.0 mL/min (Standard HPLC) | Adjust for column diameter/particle size. |
| Detection | UV at 210 nm & 254 nm | 254 nm detects the aromatic ring; 210 nm detects impurities lacking strong conjugation. |
| Temperature | 40°C | Slightly elevated temperature improves mass transfer and peak shape. |
Critical Control Point: If "shark-fin" tailing is observed, increase the TFA concentration to 0.2% or switch to a "Charged Surface Hybrid" (CSH) column designed specifically for bases.
Structural Confirmation (The Fingerprint)
Purity is meaningless without identity. You must confirm that the major peak is indeed the target regioisomer.
A. Mass Spectrometry (Isotopic Pattern Analysis)
The presence of two bromine atoms creates a distinct isotopic signature that serves as a built-in validation tool.[1]
-
Theory: Bromine exists as
and in a nearly 1:1 ratio.[2][3] -
Observation: A molecule with two bromine atoms will exhibit a triplet molecular ion cluster (
, , ) with an intensity ratio of 1:2:1 .[2] -
Protocol: Use Electrospray Ionization (ESI) in Positive Mode (
).-
Target Mass: Calculate the exact mass for
. -
Validation: If the MS peaks show a 1:1 ratio (
), you have lost a bromine atom (monobromo impurity). If you see a 1:2:1 ratio, the dibromo core is intact.
-
B. Nuclear Magnetic Resonance (NMR)
NMR is the ultimate arbiter of structure.
1.
-
Solvent: DMSO-
or CDCl .[4] (DMSO is preferred if the amine is a salt). -
Key Signal: The benzylic protons (
) will appear as a doublet (coupling to Fluorine, ) or a singlet depending on the exact resolution and decoupling. -
Symmetry Check: The aromatic protons at positions 3 and 5 are chemically equivalent due to the symmetry of the 2,6-dibromo substitution. You should see a doublet (coupling to F) integrating to 2 protons. Asymmetry implies a regioisomer (e.g., 2,5-dibromo).
2.
-
Advantage:
NMR has no background noise from hydrocarbon solvents/grease. -
Expectation: A clean singlet (or triplet if H-coupled) around -110 to -120 ppm (relative to CFCl
). -
Purity Check: Any secondary peaks in the
spectrum immediately indicate fluorinated impurities (e.g., starting material) and are often more sensitive than UV detection.
Quantitative Purity (qNMR)[5][6][7]
For research compounds where a certified reference standard is unavailable, Quantitative NMR (qNMR) is the gold standard for assaying absolute purity (weight % content).
Protocol: Internal Standard Method
-
Select Internal Standard (IS):
-
Sample Preparation:
-
Acquisition Parameters:
-
Relaxation Delay (
): Set to seconds (or ) to ensure full relaxation for quantitative integration. -
Scans: 16 or 32.
-
-
Calculation:
Analytical Decision Tree
Use this logic flow to determine the final release status of the synthesized batch.
Caption: Step-by-step decision matrix for batch release based on analytical data.
References
-
International Council for Harmonisation (ICH). (2006).[9] Q3A(R2): Impurities in New Drug Substances.[9][10] Retrieved from [Link]
-
Chemistry Steps. (2023). Isotopes in Mass Spectrometry: Cl and Br Patterns. Retrieved from [Link]
-
Holisaz, H. et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Reich, H. J. (2020).[11] 19F NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. savemyexams.com [savemyexams.com]
- 3. There are two different isotopes of bromine atoms. Under - Brown 14th Edition Ch 2 Problem 98e [pearson.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 6. emerypharma.com [emerypharma.com]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
Spectroscopic Comparison of 2,6-Dibromo-4-fluorobenzylamine Isomers
The following technical guide details the spectroscopic differentiation of 2,6-Dibromo-4-fluorobenzylamine from its structural isomers. This analysis is critical for researchers in medicinal chemistry, particularly those developing kinase inhibitors or fluorinated building blocks where regioisomer purity dictates biological efficacy.
Technical Guide & Characterization Protocol
Executive Summary
This compound (Structure A ) is a highly functionalized aromatic building block. Its specific substitution pattern—two bromine atoms flanking the benzylic amine and a fluorine atom at the para position—creates a unique steric and electronic environment.
In synthetic workflows, particularly electrophilic aromatic bromination of 4-fluorobenzylamine precursors, regioisomers such as 3,5-Dibromo-4-fluorobenzylamine (Structure B ) or asymmetric 2,4-Dibromo-6-fluorobenzylamine (Structure C ) can arise. Distinguishing these isomers is non-trivial due to their identical molecular weight (MW 298.9) and similar polarity. This guide establishes a self-validating spectroscopic protocol to unequivocally identify the target isomer.
The Isomer Challenge
| Feature | Target: 2,6-Dibromo | Isomer B: 3,5-Dibromo | Isomer C: 2,4-Dibromo |
| Symmetry | Symmetric ( | Symmetric ( | Asymmetric ( |
| Benzylic Environment | Sterically Crowded (Ortho-Br) | Open (Ortho-H) | Mixed (Ortho-Br/Ortho-H) |
| 19F Environment | Ortho-H / Ortho-H | Ortho-Br / Ortho-Br | Ortho-H / Ortho-Br |
Structural & Synthetic Context
Understanding the origin of impurities is the first step in characterization. The target molecule is typically synthesized via the bromination of a protected 4-fluorobenzylamine or the reduction of 2,6-dibromo-4-fluorobenzonitrile.
-
Direct Bromination Risk: If 4-fluorobenzylamine is brominated directly, the directing effects of the fluoromethyl group vs. the fluorine atom compete. The bulky dibromo substitution at the 2,6-position is thermodynamically challenging, often leading to incomplete bromination or 2,4-isomers.
-
Preferred Route (High Fidelity): Metal-Halogen Exchange of 1,3-dibromo-5-fluoro-2-iodobenzene followed by formylation and reductive amination [1].
Diagram 1: Synthesis & Impurity Pathways
This workflow visualizes how different isomers enter the product stream.
Caption: Synthesis pathways showing the divergence of regioisomers during bromination.
Spectroscopic Differentiation Protocol
Mass Spectrometry (MS)
While MS cannot distinguish regioisomers (all have
-
Isotope Pattern: The natural abundance of
and is nearly 1:1. -
Dibromo Signature: A molecule with two bromine atoms exhibits a characteristic 1:2:1 triplet pattern at
, , and .-
297 (100%) :
-
299 (200%) :
-
301 (100%) :
-
-
Validation: If the pattern is 1:1 (Mono-bromo) or 1:3:3:1 (Tri-bromo), the reaction is incomplete or over-run.
Proton NMR ( -NMR)
This is the definitive tool for isomer identification. The symmetry of the molecule dictates the number of signals.
The Symmetry Test
-
Target (2,6-Dibromo): Plane of symmetry through N-C1-C4-F. Protons at C3 and C5 are chemically equivalent.
-
Aromatic Signal: One signal (integrating to 2H).
-
Splitting: Doublet (
) due to coupling with Fluorine ( ).
-
-
Asymmetric Isomer (2,4-Dibromo): No symmetry.
-
Aromatic Signal: Two distinct signals (1H each).[1]
-
Splitting: Complex (dd) due to different F-H distances.
-
Predicted Chemical Shifts & Coupling
| Feature | Target (2,6-Dibromo) | Isomer B (3,5-Dibromo) | Isomer C (2,4-Dibromo) |
| Benzylic | |||
| Aromatic H | Two signals: | ||
| Large (~8.0 Hz) Ortho coupling (H3-F4) | Small (~6.0 Hz) Meta coupling (H2-F4) | One Large, One Small |
Key Diagnostic: The benzylic methylene protons in the target (2,6-dibromo) are significantly deshielded (
Fluorine NMR ( -NMR)
Fluorine NMR provides a clean window into the immediate environment of the C4 position.
-
Target (2,6-Dibromo): The fluorine is flanked by two protons (H3, H5).
-
Isomer B (3,5-Dibromo): The fluorine is flanked by two bromines (Br3, Br5).
Experimental Workflow
This protocol assumes a crude reaction mixture requiring purification and validation.
Step 1: Isolation
-
Perform standard aqueous workup.
-
Critical: Do not rely on silica TLC alone; regioisomers often co-elute.
Step 2: The "NMR Triage" (Decision Tree)
Run a standard
Caption: Decision tree for identifying the correct isomer using 1H-NMR data.
Reference Data & Validation
When experimental reference standards are unavailable, use the Analogous Anchor Method .
Anchor Compound: 2,6-Dibromo-4-fluorobenzaldehyde [1].[4][5][6]
-
Literature Data:
7.44 ( , Hz*, 2H).[4]-
Note on Coupling: The reported 1.7 Hz in patent literature often refers to long-range coupling to the aldehyde proton. The
is typically unresolved or reported as a broad doublet in lower resolution scans. However, the chemical shift (7.44 ppm) is a strong indicator for the 2,6-dibromo pattern, as the 3,5-dibromo protons would be more shielded (approx 7.1-7.2 ppm) [3].
-
Anchor Compound: 2,6-Dibromo-4-fluorophenol [4].
-
Demonstrates the same symmetry and
coupling patterns.
Summary Table of Expected Signals (in )
| Nucleus | Signal | Multiplicity | Integration | Assignment |
| 1H | 1.60 | Broad Singlet | 2H | |
| 1H | 4.12 | Singlet | 2H | |
| 1H | 7.45 | Doublet ( | 2H | |
| 13C | 158.5 | Doublet ( | 1C | C4 ( |
| 13C | 118.0 | Doublet ( | 2C | C3, C5 ( |
| 19F | -115.0 | Triplet | 1F |
References
-
Patent WO2021173773A1 . Camptothecin derivatives and conjugates thereof. (2021). Describes synthesis and NMR of the precursor 2,6-dibromo-4-fluorobenzaldehyde.
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR increment rules and halogen shielding effects).
-
ChemicalBook . 2,6-Dibromo-4-fluorophenol Spectral Data. (Analogous compound for coupling pattern verification).
-
ResearchGate . Spectral Data of Brominated Tetrahydroquinolines. (Provides comparative coupling constants for aromatic bromides).
Sources
- 1. Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2021173773A1 - Camptothecin derivatives and conjugates thereof - Google Patents [patents.google.com]
- 5. WO2011140488A1 - Pyridone and aza-pyridone compounds and methods of use - Google Patents [patents.google.com]
- 6. Organic Chemistry [3asenrise.com]
Reactivity Comparison of Dihalogenated Benzylamine Isomers: A Technical Guide
Executive Summary
Dihalogenated benzylamines are critical pharmacophores in the synthesis of bioactive small molecules, including kinase inhibitors, antimycotics, and GPCR ligands. Their utility stems from the ability to modulate lipophilicity (
However, the specific isomeric arrangement of the halogens—ortho (2,6- / 2,4-) , meta (3,5-) , or para (3,4-) —imposes distinct electronic and steric constraints that drastically alter reactivity. This guide provides a mechanistic comparison of these isomers, focusing on nucleophilic behavior, site-selective cross-coupling capabilities, and practical synthesis strategies.
Structural & Electronic Analysis
The reactivity of dihalogenated benzylamines is governed by the interplay between the Inductive Effect (-I) of the halogens and the Steric Field Effect proximal to the amine.
Electronic Influence on Basicity (pKa)
Halogens are electron-withdrawing groups (EWG). Their presence reduces the electron density on the benzylic nitrogen, lowering the basicity (
-
Ortho-Effect: Halogens at the 2- or 6-position exert the strongest inductive pull due to proximity. Additionally, they create steric bulk that destabilizes the solvated ammonium cation, further suppressing basicity.
-
Meta/Para-Effect: Halogens at the 3- or 4-positions exert a weaker inductive effect and have negligible steric impact on the nitrogen center.
Table 1: Comparative Physicochemical Properties of Dichlorobenzylamine Isomers
| Isomer | Halogen Positions | Est.[1][2][3] pKa (Conj. Acid)* | Steric Hindrance (N-Center) | Electronic Character (Ring) |
| 2,6-Dichloro | Ortho, Ortho | ~8.6 - 8.8 | High (Shielded) | Electron Deficient (Activated for |
| 2,4-Dichloro | Ortho, Para | ~9.0 - 9.1 | Moderate | Mixed |
| 3,4-Dichloro | Meta, Para | ~9.2 - 9.3 | Low (Exposed) | Electron Deficient |
| 3,5-Dichloro | Meta, Meta | ~9.1 - 9.2 | Low | Symmetrical |
*Values are estimated based on Hammett substituent constants (
Reactivity Profile 1: The Amine as a Nucleophile[4][5]
When using the benzylamine as a nucleophile (e.g., in amide coupling, reductive amination, or
Kinetic Implications[6][7]
-
3,4- & 3,5-Isomers: Behave similarly to unsubstituted benzylamine. Fast kinetics in acylation and alkylation.
-
2,4-Isomer: Shows slightly retarded rates due to the single ortho-chlorine.
-
2,6-Isomer: Exhibits significantly reduced nucleophilicity. The "picket fence" effect of two ortho-halogens blocks the approach of electrophiles, requiring higher temperatures or more reactive electrophiles (e.g., acid chlorides over esters).
Visualization: Steric Impact on Nucleophilic Attack
Figure 1: Impact of halogen positioning on the nucleophilic kinetic profile of benzylamines.
Reactivity Profile 2: The Aryl Ring (Cross-Coupling)
In drug discovery, these scaffolds often undergo Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The challenge is Site Selectivity when two halogens are present.
Oxidative Addition Selectivity
Palladium oxidative addition (
-
Electronic Factor: The C-X bond at the para position is often more electron-deficient if an electron-withdrawing group (like the ammonium tail) is present, but the amine itself is electron-donating by resonance (if connected directly) or inductively withdrawing (if benzylic). In benzylamines, the
group is weakly activating/directing. -
Steric Factor: The ortho position (2-position) is sterically crowded.
-
General Rule: For 2,4-dihalogenated systems, coupling occurs preferentially at the 4-position (para) due to steric accessibility, leaving the 2-position intact for subsequent functionalization.
Directed Ortho-Metalation (DoM)
While cross-coupling favors the para-position, Lithiation (using
Visualization: Site-Selective Coupling Strategy
Figure 2: Divergent synthesis pathways for 2,4-dihalogenated benzylamines.
Case Study: 2,4-Dichloro vs. 3,4-Dichlorobenzylamine
A direct comparison of these two commercially available isomers reveals the practical implications of the "Ortho Effect."
Scenario: Amide Coupling with a Sterically Hindered Acid
Objective: Couple the benzylamine with 2,6-dimethylbenzoic acid.
-
3,4-Dichlorobenzylamine: Reaction proceeds smoothly using standard HATU/DIPEA conditions. The amine is unencumbered.
-
2,4-Dichlorobenzylamine: The reaction is sluggish. The ortho-chlorine on the amine and the ortho-methyls on the acid create a "gearing" problem.
-
Solution: Switch to a mixed anhydride method (isobutyl chloroformate) or use an acid chloride with heating to overcome the entropic barrier.
-
Scenario: Displacement
If the benzylamine is the electrophile (e.g., displacing the halogen with a thiol), the 2,4-isomer is far more reactive at the 2-position and 4-position than the 3,4-isomer is at the 3-position. The 2- and 4-positions are conjugated with the benzylic carbon, allowing for better resonance stabilization of the Meisenheimer complex if the benzylic position is oxidized (e.g., to an imine or carbonyl).
Experimental Protocol: Site-Selective Suzuki Coupling
Target: Synthesis of 4-aryl-2-chlorobenzylamine from 2,4-dichlorobenzylamine.
Principle: Exploiting steric hindrance to protect the ortho-chlorine while reacting the para-chlorine.
-
Protection: Protect the amine to prevent catalyst poisoning.
-
React 2,4-dichlorobenzylamine (10 mmol) with
(11 mmol) in DCM/TEA. Yield: >95%.
-
-
Coupling:
-
Reagents: N-Boc-2,4-dichlorobenzylamine (1.0 eq), Arylboronic acid (1.1 eq),
(3 mol%), (2.0 eq). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Heat to 80°C for 4 hours under
. -
Observation: Monitoring by HPLC will show consumption of starting material and formation of the mono-coupled product (4-position). The 2-position remains intact due to the steric bulk of the Boc-group and the ortho-chlorine.
-
-
Deprotection: Treat with 4M HCl in Dioxane to yield the final salt.
Validation Check:
-
Self-Validating Step: If the reaction temperature exceeds 100°C or catalyst loading is too high (>5%), trace amounts of bis-coupled product may form. Run a test spot at 1 hour to confirm mono-selectivity.
Safety & Handling
Dihalogenated benzylamines are corrosive and potent skin sensitizers.
-
GHS Classification: Skin Corr.[4][5] 1B (Causes severe skin burns and eye damage).
-
Specific Hazard: The 2,6-dihalo isomers are often more volatile and lipophilic, increasing skin absorption rates.
-
Neutralization: Spills should be treated with weak acid (citric acid) to convert the amine to the non-volatile ammonium salt before cleanup.
References
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. Journal of the American Chemical Society.[1]
-
Varghese, B., et al. (2005). Kinetics and Mechanism of the Addition of Benzylamines to α-Cyano-β-phenylacrylamides in Acetonitrile. Bulletin of the Korean Chemical Society.[3]
-
Sigma-Aldrich. (2023). Safety Data Sheet: 2,4-Dichlorobenzylamine.
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1485, 2,4-Dichlorobenzylamine.
Sources
Strategic Utilization of 2,6-Dibromo-4-fluorobenzylamine in High-Value Scaffold Synthesis
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 2,6-dibromo-4-fluorobenzylamine (CAS: 1803784-82-8) represents a "privileged" yet underutilized scaffold. Unlike its non-halogenated or mono-substituted counterparts, this building block offers a unique trifecta of properties: orthogonal reactivity (amine vs. aryl bromide), conformational locking (via 2,6-steric bulk), and metabolic blocking (via the 4-fluoro substituent).
This guide analyzes the synthetic superiority of this scaffold over standard building blocks (e.g., 4-fluorobenzylamine) and provides validated protocols for overcoming the steric challenges associated with its functionalization.
Structural Analysis & Chemo-Physical Properties
The utility of this compound lies in its specific substitution pattern, which dictates both its chemical reactivity and its behavior in a biological binding pocket.
The "Orthogonal" Functional Map
-
Position 1 (Benzylamine): The primary anchor. The methylene spacer (
) decouples the amine nucleophilicity from the electron-deficient ring, maintaining basicity ( ) while the 2,6-bromines create a "steric gate." -
Positions 2 & 6 (Bromines): These serve two roles. Chemically, they are handles for palladium-catalyzed cross-coupling.[1][2] Structurally, they impose a high rotational energy barrier, often forcing the molecule into a perpendicular conformation relative to an amide or sulfonamide bond (atropisomerism).
-
Position 4 (Fluorine): Located at the metabolic "soft spot" (para-position), the fluorine atom blocks P450 oxidation while modulating the lipophilicity (LogP) and electronic density of the ring.
Comparative Metrics
The following table contrasts this compound with common analogs, highlighting why the dibromo-variant is superior for generating rigid, diversity-rich libraries.
| Feature | 4-Fluorobenzylamine | 2,6-Difluoro-4-fluorobenzylamine | This compound |
| Steric Bulk (2,6-radii) | Low (H = 1.20 Å) | Medium (F = 1.47 Å) | High (Br = 1.85 Å) |
| Rotational Barrier | Free Rotation | Low Barrier (< 10 kcal/mol) | High Barrier (> 20 kcal/mol) |
| Synthetic Divergence | Single vector (Amine) | Single vector (Amine) | Triple vector (Amine + 2x Br) |
| Metabolic Stability | Moderate (Para-blocked) | High | High |
| Primary Application | Simple Linker | Bioisostere | Scaffold / Core Hub |
Synthetic Access & Workflow
While commercially available, the quality of this building block is critical. Researchers should verify the absence of mono-bromo impurities, which disrupt the symmetry-based desymmetrization strategies described below.
The Divergent Workflow (Graphviz Visualization)
The power of this molecule is the ability to sequentially functionalize the symmetric bromines. The workflow below illustrates the "Desymmetrization Strategy."
Figure 1: Divergent synthesis workflow. The 2,6-dibromo substitution allows for controlled desymmetrization, transforming a simple building block into a chiral (atropisomeric) or highly substituted core.
Core Utility 1: The "Gatekeeper" Amide Coupling
The most common failure mode with this compound is low yield during amide coupling due to the steric shielding of the methylene amine by the large bromine atoms. Standard EDC/NHS protocols often fail.
Protocol: High-Efficiency Coupling of Hindered Benzylamines
Objective: Couple this compound to a carboxylic acid (R-COOH) with >85% yield.
Reagents:
-
Acid (1.0 equiv)
-
Amine: this compound (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride) (1.5 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Methodology:
-
Pre-activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 15 minutes. Note: Pre-activation is crucial to generate the active ester before introducing the hindered amine.
-
Addition: Add this compound (1.1 equiv) in one portion.
-
Reaction: Stir at 40°C for 4-12 hours. Expert Insight: Unlike standard couplings, slight heating is required to overcome the kinetic barrier imposed by the ortho-bromines.
-
Workup: Dilute with EtOAc, wash with saturated
(to remove DMF), followed by and Brine. -
Validation: Monitor by LCMS. The product will show a characteristic isotopic pattern (M, M+2, M+4) due to the two bromine atoms (1:2:1 ratio).
Core Utility 2: Selective Mono-Arylation (Desymmetrization)
The symmetry of the 2,6-dibromo system is a powerful tool. Because the two bromines are chemically equivalent, you can replace one with an aryl group to create a non-symmetric biaryl core.
The Challenge: Preventing the "over-reaction" (bis-coupling) to the tri-aryl system. The Solution: Exploiting the increased steric bulk of the mono-coupled product. Once the first bromine is replaced by an aryl group, the remaining bromine becomes significantly more hindered, slowing down the second oxidative addition.
Protocol: Controlled Mono-Suzuki Coupling
Objective: Synthesize the mono-arylated derivative from the 2,6-dibromo precursor.
Reagents:
-
Substrate: N-Acylated this compound (1.0 equiv)
-
Boronic Acid:
(0.95 equiv) Note: Slight deficit is key. -
Catalyst:
(5 mol%) or (5 mol%) -
Base:
(2.0 M aqueous, 3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1)
Step-by-Step Methodology:
-
Degassing: Sparge the Dioxane/Water mixture with Argon for 20 minutes. Oxygen is the enemy of selective catalysis.
-
Assembly: In a reaction vial, combine the Substrate, Boronic Acid (0.95 equiv), and Base. Add the solvent.[3][4]
-
Catalyst Addition: Add the Pd catalyst last under a positive stream of Argon.
-
Thermal Cycle: Heat to 60°C (not reflux).
-
Expert Insight: Lower temperatures favor selectivity. High reflux (100°C+) promotes bis-coupling.
-
-
Monitoring: Check LCMS at 2 hours. If starting material remains (>10%), add 0.1 equiv of boronic acid. Do not push to 100% conversion if it risks bis-coupling; it is easier to separate starting material than the bis-product.
References
-
Suzuki-Miyaura Coupling Selectivity: Beaudry, C. M., et al. "Regioselective Suzuki–Miyaura coupling of 2,6-dibromopyridine derivatives."[5] Beilstein Journal of Organic Chemistry, 2018.
-
Synthesis of Hindered Amines: Bertini, S., et al. "Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases." Bioorganic & Medicinal Chemistry, 2014.[6]
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.
-
Mechanochemical Selectivity: Kubota, K., et al. "Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes." Journal of the American Chemical Society, 2020.
-
General Building Block Data: PubChem Compound Summary for 4-Fluorobenzylamine (Analogous Core).
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Comparative Reactivity of Fluorinated vs. Non-Fluorinated Benzylamines
This guide serves as an advanced technical resource for medicinal chemists and process engineers. It synthesizes physicochemical data, kinetic theory, and practical experimental protocols to navigate the reactivity differences between unsubstituted benzylamine and its fluorinated analogs.
Part 1: Executive Summary
The introduction of fluorine into the benzylamine scaffold fundamentally alters its reactivity profile through high electronegativity (
Key Differentiators:
-
Basicity (
): Fluorination lowers the of the conjugate acid. The effect is most pronounced at the ortho and meta positions due to proximity and the absence of resonance donation that counters the inductive withdrawal in the para position. -
Nucleophilicity: Follows the trend Benzylamine > 4-F > 3-F > 2-F . Process optimization often requires higher temperatures or stronger activation agents for the 2-F and 3-F analogs.
-
Metabolic Stability: Fluorination blocks oxidative metabolism (P450 hydroxylation) at the ring and electronically deactivates the benzylic carbon against oxidation.
Part 2: Physicochemical Profiling
The following data consolidates experimental and predicted values to quantify the electronic perturbation caused by fluorine substitution.
Table 1: Comparative Physicochemical Properties
| Property | Benzylamine | 4-Fluorobenzylamine | 3-Fluorobenzylamine | 2-Fluorobenzylamine |
| Conjugate Acid | 9.33 (Exp) | ~9.01 (Pred) | ~8.80 (Pred) | ~8.65 (Est) |
| Hammett Constant ( | 0.00 | N/A (Ortho effect) | ||
| Electronic Effect | Reference | Weakly Deactivating ( | Strongly Deactivating ( | Strong Deactivation + Steric |
| LogP (Lipophilicity) | 1.09 | ~1.1 - 1.2 | ~1.2 | ~1.1 |
| Nucleophilicity ( | High | Moderate-High | Moderate | Low-Moderate |
Technical Insight: The small
value (0.06) for the 4-F analog arises because the strong inductive withdrawal () is partially offset by resonance donation ( ) of the fluorine lone pairs into the ring system. In the meta position, resonance is not possible, leaving the strong inductive effect unchecked ( ), resulting in a significantly lower and reduced nucleophilicity.
Part 3: Reactivity Analysis & Mechanism
Nucleophilic Attack (Amide Coupling / )
The reaction rate of benzylamines with electrophiles (e.g., acyl chlorides, alkyl halides) is governed by the availability of the nitrogen lone pair.
-
Mechanism: The reaction follows a second-order rate law (
). -
Fluorine Impact: The electron-withdrawing nature of fluorine decreases electron density on the nitrogen.
-
4-F-Benzylamine: Reacts at a rate comparable to benzylamine (slightly slower). Standard protocols usually suffice.
-
3-F & 2-F-Benzylamine: React significantly slower. In competitive reactions (e.g., polymerization or multi-functional substrates), these amines may require 1.5x - 2x reaction time or higher temperatures to reach full conversion.
-
Reductive Amination
Paradoxically, lower basicity can be advantageous here.
-
Imine Formation: The initial attack on the carbonyl is acid-catalyzed. A highly basic amine (high
) can become fully protonated in the acidic media required for imine formation, rendering it non-nucleophilic. -
Optimization: Fluorinated benzylamines (lower
) remain as free bases at slightly lower pH, potentially accelerating the initial equilibrium step compared to highly basic alkyl amines.
Part 4: Visualization of Electronic Effects
The following diagram illustrates the Hammett relationship and how substituent location dictates the energy barrier for reaction.
Figure 1: Relative reactivity rates of fluorinated benzylamines based on electronic deactivation.
Part 5: Experimental Workflows
Protocol A: Optimized Amide Coupling (HATU Method)
Standard conditions often fail to drive 2-F and 3-F benzylamines to completion due to reduced nucleophilicity. This protocol ensures high yield.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: DMF or DMF/DCM (1:1)
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid in dry DMF (0.2 M concentration). Add DIPEA (1.5 equiv) and HATU (1.2 equiv). Stir at 0°C for 15 minutes .
-
Why: Pre-activation ensures the active ester forms before the weaker nucleophile is introduced, minimizing racemization.
-
-
Addition: Add the fluorinated benzylamine (1.2 equiv) and the remaining DIPEA (1.5 equiv) dropwise.
-
Reaction:
-
For 4-F: Stir at Room Temp (RT) for 2-4 hours.
-
For 2-F / 3-F: Stir at RT for 1 hour, then heat to 40-50°C for 4-6 hours.
-
Self-Validation: Monitor by LCMS. If conversion < 50% after 2 hours, add 0.5 equiv of HOAt (additive) to accelerate the active ester attack.
-
-
Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat.
, and brine.
Protocol B: Rate Comparison Assay ( )
To empirically determine reactivity differences for your specific scaffold.
-
Setup: Prepare 0.1 M solutions of Benzylamine, 3-F-Benzylamine, and 4-F-Benzylamine in DMSO.
-
Substrate: Use 1-chloro-2,4-dinitrobenzene (CDNB) as the electrophile (highly UV active).
-
Execution: Mix amine (1.0 equiv) with CDNB (1.0 equiv) at 25°C.
-
Monitoring: Measure UV absorbance at 360 nm (appearance of product) every 5 minutes.
-
Result: Plot Absorbance vs. Time. The initial slope represents the relative rate (
).
Part 6: Strategic Decision Logic
When selecting a fluorinated benzylamine for drug design, use the following logic tree to balance reactivity with metabolic stability.
Figure 2: Decision matrix for selecting fluorinated benzylamines in lead optimization.
References
-
Physicochemical Properties of Fluorin
-
Hammett Equ
- Title: A survey of Hammett substituent constants and resonance and field parameters.
- Source: Hansch, C., Leo, A., & Taft, R. W. (1991). Chemical Reviews.
-
Context: Defines
(0.34) and (0.[4]06) for Fluorine.
- Title: Kinetics of reactions of benzylamines with 1-chloro-2,4-dinitrobenzene.
- Title: Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade.
Sources
Technical Guide: Validation of Derivatives Synthesized from 2,6-Dibromo-4-fluorobenzylamine
Executive Summary
This technical guide outlines the validation protocols for derivatives of 2,6-Dibromo-4-fluorobenzylamine , a high-value scaffold in medicinal chemistry.[1][2][3] Characterized by significant steric shielding at the ortho-positions and a metabolically robust para-fluorine, this intermediate offers unique opportunities for modulating lipophilicity and metabolic stability in drug candidates. However, the 2,6-dibromo substitution pattern presents specific synthetic and analytical challenges—primarily steric hindrance and complex isotopic patterns—that require a rigorous validation framework.[2][3]
This guide details the "Triad Validation System" :
-
Synthetic Fidelity: Verifying regio-selectivity in sterically hindered cross-couplings.
-
Structural Confirmation: Utilizing 19F-NMR and X-ray crystallography as definitive checkpoints.[1]
-
Functional Integrity: Ensuring the scaffold's electronic properties translate to biological efficacy.[1]
Part 1: Chemical Rationale & Scaffold Analysis[4]
The "Shielded Bioisostere" Concept
The this compound scaffold is not merely a linker; it is a conformational lock .[1][2]
-
Steric Shielding (2,6-Dibromo): The bulky bromine atoms (Van der Waals radius ~1.85 Å) create a "ortho-effect," restricting the rotation of the benzylamine bond.[1] When derivatized (e.g., into an amide), this shielding protects the carbonyl from hydrolytic enzymes (peptidases), significantly extending half-life (
) in plasma.[2][3] -
Metabolic Blocking (4-Fluoro): The fluorine atom at the para-position blocks CYP450-mediated hydroxylation, a common metabolic soft spot in benzylamine derivatives.[1]
-
Electronic Modulation: The electron-withdrawing nature of the halogens lowers the pKa of the amine (and subsequent amides), increasing lipophilicity (LogP) and improving blood-brain barrier (BBB) permeability.[1]
Critical Validation Challenge: Steric Hindrance
The primary failure mode in derivatizing this scaffold is incomplete coupling due to steric crowding.[1] Standard validation protocols (e.g., LC-MS alone) are often insufficient because des-bromo byproducts or atropisomers can mimic target retention times.[1][3]
Part 2: Synthetic Pathways & Derivatization Strategies[2][5][6]
We define two primary vectors for derivatization, each requiring distinct validation logic.
Vector A: N-Functionalization (Amide/Urea Formation)
Target: The benzylic amine.[1][4][5] Challenge: The 2,6-dibromo groups create a "molecular gate," slowing down nucleophilic attack.[3] Protocol: Requires high-energy activation (e.g., HATU/HOAt or acid chlorides) rather than standard carbodiimide couplings.[1][3]
Vector B: C-C Bond Formation (Suzuki-Miyaura Coupling)
Target: The 2,6-bromine handles.[1][3][6][7][8] Challenge: Oxidative addition of Palladium into the C-Br bond is hindered.[1] Furthermore, the resulting biaryl system is often axially chiral (atropisomerism).[3] Protocol: Use of specialized bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the coupling.[2][3]
Figure 1: Divergent synthetic pathways for the scaffold. Vector A targets the amine, while Vector B utilizes the bromine handles for cross-coupling.[2][3]
Part 3: Structural Validation Protocols (The Trustworthiness Pillar)
To ensure scientific integrity, every derivative must pass the Triple-Check Protocol .[1][3]
19F-NMR Spectroscopy (The "Silent" Witness)
Proton NMR is often cluttered in complex drug molecules.[1] 19F-NMR provides a clean, singlet signal for this scaffold, making it the primary tool for purity assessment.[2][3]
-
Protocol: Dissolve 5 mg in DMSO-d6. Acquire non-decoupled 19F spectra.
-
Validation Criteria:
-
Starting Material: Signal at ~ -110 to -115 ppm (triplet or multiplet due to H-F coupling).
-
Derivative: A distinct chemical shift (Δδ > 0.5 ppm) confirms the electronic environment has changed (e.g., amide formation).[1][3]
-
Impurity Check: Any secondary F-peaks indicate defluorination or regio-isomeric byproducts.[1]
-
High-Resolution MS with Isotopic Pattern Matching
The two bromine atoms provide a distinct isotopic fingerprint (
-
Theoretical Pattern:
-
Validation Step: Overlay the experimental MS spectrum with the theoretical distribution. Do not rely solely on the molecular ion mass. A mismatch in the isotopic ratio indicates incomplete reaction (mono-coupling vs. bis-coupling).[1]
X-Ray Crystallography (The "Gold Standard")
Due to the high crystallinity imparted by the halogens (halogen bonding), these derivatives crystallize readily.
-
Why it's mandatory: To confirm the atropisomeric stability of 2,6-disubstituted biaryls.[1]
-
Protocol: Slow evaporation from MeOH/DCM (1:1).
Part 4: Functional Validation & Biological Assays
Once the structure is confirmed, the derivative must be validated for its intended biological function.[3]
Metabolic Stability Assay (Microsomal Stability)
This assay validates the "Shielding Hypothesis."[1]
-
Method: Incubate derivative (1 µM) with human liver microsomes (HLM) + NADPH for 60 mins.
-
Success Metric: Intrinsic clearance (
) < 10 µL/min/mg protein.[1] -
Control: Compare against the non-brominated analog (4-fluorobenzylamine derivative). The 2,6-dibromo analog should show >2x improvement in half-life.[1][2][3]
Target Engagement (e.g., Kinase/PD-L1)[2][3]
-
HTRF (Homogeneous Time-Resolved Fluorescence): Ideal for measuring binding affinity (
) without washing steps, which is critical for lipophilic halogenated compounds that might stick to plastics.[1][3]
Data Summary: Validation Metrics
| Validation Parameter | Technique | Acceptance Criterion |
| Identity | 1H & 19F NMR | Integral ratios accurate; F-peak singlet/multiplet consistent. |
| Bromine Count | HRMS (ESI+) | Isotopic pattern match (1:2:1 for unreacted, 1:1 for mono).[1][3] |
| Purity | UPLC-PDA (254 nm) | >98% Area Under Curve (AUC).[1] |
| Metabolic Stability | HLM Assay |
Part 5: Validation Workflow Diagram
The following diagram illustrates the "Go/No-Go" decision tree for validating derivatives.
Figure 2: The "Triad Validation" workflow ensuring structural and functional integrity.
References
-
Synthesis and Biological Activity of Halogenated Benzylamines Source: Journal of Medicinal Chemistry / ACS Relevance: Validates the synthesis and docking of halogenated benzylamine derivatives in PD-L1 inhibitors.[1][2][9]
-
Fluorine in Medicinal Chemistry: Strategic Incorporation Source: NIH / PubMed Relevance: Foundational text on using fluorine (and 19F NMR) for structural validation and metabolic blocking.[1]
-
Validation of Sterically Hindered Amine Derivatives Source: ScienceDirect / Bioorganic & Medicinal Chemistry Relevance: Provides specific protocols for synthesizing and testing 2,6-disubstituted benzylamines, directly applicable to the 2,6-dibromo scaffold.[1][2][3]
-
Process Chemistry for Fluorobenzyl Derivatives Source: Google Patents Relevance: Industrial-scale synthesis and purity validation protocols for fluorinated benzylamine intermediates.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 3. benthamscience.com [benthamscience.com]
- 4. chemimpex.com [chemimpex.com]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,6-Dibromo-4-fluorophenol | 344-20-7 [chemicalbook.com]
- 8. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 9. pubs.acs.org [pubs.acs.org]
Technical Guide: Characterization of 2,6-Dibromo-4-fluorobenzylamine Reaction Products
The following technical guide details the characterization and synthetic utility of reaction products derived from 2,6-Dibromo-4-fluorobenzylamine . This guide is structured for researchers in medicinal chemistry and materials science, focusing on the causality of experimental design and self-validating analytical protocols.
Executive Summary & Scaffold Analysis
This compound is a specialized pharmacophore building block. Its value lies in its orthogonal reactivity :
-
Nucleophilic Handle: The primary amine (-CH₂NH₂) allows for rapid derivatization (amides, ureas, reductive amination).
-
Electrophilic Handle: The 2,6-dibromo motif serves as a sterically hindered but activatable site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Metabolic Shield: The 4-fluoro substituent blocks para-oxidation (a common metabolic clearance pathway) and modulates the lipophilicity (LogP) of the final molecule.
Key Technical Insight: The steric bulk of the bromine atoms at the 2,6-positions creates a "rotational gatekeeper" effect. Reaction products often exhibit restricted rotation around the
Pre-Reaction Validation: Starting Material Integrity
Before initiating synthesis, the integrity of the starting material must be verified to prevent downstream characterization errors.
| Parameter | Acceptance Criteria | Analytical Method |
| Purity | >97% (AUC) | HPLC (C18 column, MeCN/H₂O + 0.1% TFA) |
| Identity (MS) | [M+H]⁺ = ~283.9 (dominant) | LC-MS (ESI+). Look for 1:2:1 isotope pattern (Br₂). |
| Identity (¹⁹F) | Singlet, ~ -110 to -115 ppm | ¹⁹F NMR (decoupled). |
| Appearance | White to off-white solid | Visual Inspection. |
Reaction Pathway A: Amide Coupling (Derivatization)
The most common application of this scaffold is as a "head group" in kinase inhibitors or GPCR ligands. The reaction involves coupling the benzylamine with a carboxylic acid (
Experimental Protocol (Causality-Driven)
-
Reagents: HATU (1.1 eq), DIPEA (3.0 eq), DMF (solvent).
-
Why HATU? The 2,6-dibromo substitution creates significant steric hindrance around the amine. Standard carbodiimides (EDC) may be too slow. HATU provides a highly reactive activated ester to overcome this steric barrier.
-
Procedure:
-
Dissolve Carboxylic Acid (1.0 eq) in DMF (0.2 M).
-
Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 mins to activate.
-
Add This compound (1.0 eq).
-
Stir at RT for 2-4 hours. Monitor by LCMS.
-
Characterization of the Amide Product
The transformation from Amine
NMR Diagnostics
-
¹H NMR (Benzylic Protons):
-
Starting Material: The benzylic
appears as a singlet around 3.8 – 3.9 ppm . -
Product: The signal shifts downfield to 4.5 – 4.6 ppm (doublet, coupled to NH) due to the electron-withdrawing carbonyl group.
-
-
¹H NMR (Amide NH):
-
Appearance of a triplet (or broad singlet) around 6.0 – 8.5 ppm (solvent dependent).
-
-
¹⁹F NMR:
-
Minimal shift expected (remains a singlet), confirming the ring integrity was maintained.
-
Mass Spectrometry (Self-Validating)
-
Isotope Pattern: The product must retain the 1:2:1 pattern (characteristic of two bromine atoms). If the pattern becomes 1:1, mono-dehalogenation (a side reaction) has occurred.
Reaction Pathway B: Pd-Catalyzed Cross-Coupling
Functionalizing the 2,6-positions via Suzuki-Miyaura coupling is challenging due to sterics but yields high-value biaryl motifs.
Experimental Protocol
-
Catalyst System:
+ SPhos or XPhos . -
Why SPhos/XPhos? These bulky, electron-rich Buchwald ligands are specifically designed to facilitate oxidative addition into sterically hindered aryl halides (like 2,6-disubstituted systems).
-
Base:
(anhydrous) in Toluene/Water (10:1) at 100°C.
Characterization of the Biaryl Product
-
Mass Spectrometry:
-
Loss of Br Pattern: The 1:2:1 pattern disappears.
-
New Pattern: If coupling two phenyl rings, look for the molecular ion corresponding to the fully substituted core.
-
-
¹³C NMR:
-
Disappearance of the C-Br carbon signal (~120-130 ppm, often low intensity due to quadrupolar relaxation).
-
Appearance of new aromatic signals.
-
Visualizing the Reaction Landscape
The following diagram illustrates the logical flow of synthesis and the critical decision points for characterization.
Caption: Logical workflow for the derivatization of this compound, linking synthetic pathways to their specific analytical validation checkpoints.
Analytical Reference Data
Use this table to interpret your raw data.
| Feature | Starting Material | Amide Product | Biaryl Product (Suzuki) |
| ¹H NMR (Benzylic) | ~3.85 ppm (Singlet) | ~4.50 ppm (Doublet) | ~3.90 - 4.10 ppm (Shift varies) |
| ¹⁹F NMR | ~ -115 ppm (Singlet) | ~ -115 ppm (Singlet) | Shift dependent on aryl electronic |
| MS Isotope Pattern | 1:2:1 (Br₂) | 1:2:1 (Br₂) | None (if Br replaced) |
| IR Spectrum | 3300-3400 cm⁻¹ (NH stretch) | 1650 cm⁻¹ (Amide C=O) | No C-Br stretch (~500-600 cm⁻¹) |
Troubleshooting & Quality Control
Issue: "I see a 1:1 Bromine pattern in my Amide product."
-
Cause: You likely have a mono-dehalogenated impurity. This can occur if your starting material was impure or if you used a reductive condition (like catalytic hydrogenation) that accidentally removed a bromine.
-
Solution: Check the starting material LCMS. Avoid reducing agents during amide coupling.
Issue: "The ¹H NMR signals are broad/doubled."
-
Cause: Rotational isomerism (Atropisomerism). The 2,6-dibromo groups are bulky. If your coupled group (
) is also bulky, the rotation around the or bond may be slow on the NMR timescale. -
Solution: Run the NMR at elevated temperature (e.g., 50°C or 80°C in DMSO-d6). If the peaks coalesce (sharpen into one), it is a dynamic rotational effect, not an impurity.
References
-
Fluorochem. (2025). 4-Bromo-2,6-difluorobenzylamine Product Specifications. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for this compound derivatives. Retrieved from
-
BenchChem. (2025). Application Notes for the Derivatization of 2,6-Dibromo-4-nitroaniline. Retrieved from
-
Strem Chemicals. (2025). Catalysts for Sterically Hindered Cross-Coupling (Buchwald Ligands). Retrieved from
Safety Operating Guide
2,6-Dibromo-4-fluorobenzylamine proper disposal procedures
Executive Summary & Immediate Hazard Profile
As researchers, we often treat disposal as an afterthought, yet the disposal of halogenated amines like 2,6-Dibromo-4-fluorobenzylamine requires precise chemical judgment.[1][2] This compound is not merely "organic waste."[2][3][4][5] It is a halogenated, corrosive base .[1][2]
Mismanaging this substance—specifically by mixing it with non-halogenated solvents or strong acids—can lead to regulatory violations (RCRA) or immediate physical hazards (exothermic eruptions).[2] This guide provides a self-validating protocol for the safe sequestration and disposal of this specific intermediate.
Chemical Hazard Profile
| Parameter | Data / Classification | Operational Implication |
| Chemical Class | Halogenated Benzylamine | DO NOT mix with oxidizers or acids.[2][6] |
| Primary Hazard | Corrosive (Category 1B/1C) | Causes severe skin burns/eye damage.[2] PPE is non-negotiable.[2][7] |
| Waste Stream | Halogenated Organic | Must be incinerated with scrubbers (due to F/Br content).[2] |
| Combustion Byproducts | HF, HBr, NOx, CO, CO2 | Fire involves toxic, corrosive gas release.[1][4] |
| Physical State | Solid (typically) or Viscous Liquid | High molecular weight suggests solid/crystalline form at RT.[2] |
Pre-Disposal Assessment & Segregation Logic
Before handling the waste, you must categorize it.[1][5][6][8] The presence of bromine and fluorine atoms dictates the downstream processing (high-temperature incineration with acid gas scrubbing).[2]
The Golden Rule of Amine Disposal:
Never attempt to neutralize a concentrated amine waste stream with acid inside a closed waste container.[2] The heat of neutralization (
) can pressurize the vessel or cause an eruptive splash.[2]
Segregation Decision Tree (DOT Visualization)
Figure 1: Decision logic for segregating halogenated amine waste. Note that adding this compound to a non-halogenated solvent renders the entire mixture "Halogenated Waste."[2]
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired reagent, recrystallization cakes, or spill cleanup residues.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or double-lined polyethylene bags.[2] Glass is acceptable but poses a breakage risk for solids.[2]
-
Transfer: Transfer the solid using a chemically resistant spatula.[2] Avoid generating dust.[2][7][9]
-
Labeling:
-
Storage: Store in the Solid Waste satellite accumulation area. Do not store near solid acids (e.g., p-Toluenesulfonic acid).[1][2]
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors.[1]
-
Compatibility Check: Ensure the receiving carboy does not contain strong acids (Sulfuric, Nitric, HCl).[1][2]
-
Solvent Selection:
-
Rinsing: Rinse the original flask with a minimal amount of Dichloromethane (DCM) or Acetone.[2] Add the rinsate to the same Halogenated Waste container.
-
Closure: Cap the carboy immediately. Amines have distinct, often unpleasant odors and can form carbamates upon reaction with atmospheric
.[1]
Protocol C: Empty Container Management
Applicability: Original vendor bottles.[1]
-
Triple Rinse: Rinse the bottle three times with a compatible solvent (e.g., Acetone).[2]
-
Rinsate Disposal: Pour all rinsates into the Halogenated Waste stream.[2]
-
Defacing: Cross out the original label. Mark as "Empty."
-
Disposal: Place the uncapped, dry bottle in the glass recycling or trash, depending on local facility rules for "P-listed" vs. non-listed chemicals (Treat as standard chemical container waste).
Emergency Procedures: Spill Management
In the event of a spill outside the fume hood, immediate action is required to prevent respiratory exposure and floor corrosion.
Spill Response Workflow (DOT Visualization)
Figure 2: Operational workflow for managing spills of corrosive amines.
Technical Note on Neutralization: For liquid spills, applying a weak solid acid (like Citric Acid or Sodium Bisulfate) reduces the volatility of the amine by converting it to a non-volatile salt. Do not use strong mineral acids (HCl, H2SO4) for spill cleanup, as the reaction will be violent.[1][8]
Regulatory & Compliance Data
| Regulation | Classification | Requirement |
| EPA (RCRA) | D002 (Corrosive) | Waste must be neutralized or incinerated.[2] |
| Halogen Content | F, Br Present | Prohibits disposal in "Fuel Blending" streams; requires dedicated incineration.[1] |
| Sewer/Drain | STRICTLY PROHIBITED | Toxic to aquatic life; damages PVC plumbing via solvent action or corrosion.[2] |
References
-
Fisher Scientific. (2025).[2] Safety Data Sheet: 4-Fluorobenzylamine. Retrieved from (Analogous structural hazard data).[2]
-
US Environmental Protection Agency (EPA). (2025).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
University of Wisconsin–Madison. (2025).[2] Chapter 7: Chemical Disposal Procedures. Retrieved from [2]
-
MilliporeSigma. (2025).[2][6][7][9] Safety Data Sheet: Benzylamine Derivatives. Retrieved from [2]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. nyu.edu [nyu.edu]
- 3. uakron.edu [uakron.edu]
- 4. fishersci.com [fishersci.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
